17(R)-Resolvin D1-d5
描述
属性
IUPAC Name |
(4Z,7S,8R,9E,11E,13Z,15E,17S,19Z)-21,21,22,22,22-pentadeuterio-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,12-8-,15-10+,16-11+/t19-,20+,21-/m0/s1/i1D3,2D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWTWACQMDFHJG-CLQVKFETSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C\C[C@@H](\C=C\C=C/C=C/C=C/[C@H]([C@H](C/C=C\CCC(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 17(R)-Resolvin D1-d5: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
17(R)-Resolvin D1 (17(R)-RvD1), also known as Aspirin-Triggered Resolvin D1 (AT-RvD1), is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It is a potent anti-inflammatory and pro-resolution agent that actively orchestrates the return to tissue homeostasis following an inflammatory response. Its deuterated analog, 17(R)-Resolvin D1-d5 (17(R)-RvD1-d5), serves as a critical internal standard for precise quantification in complex biological matrices via mass spectrometry. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and mechanisms of action of 17(R)-RvD1-d5 and its non-deuterated parent compound, with a focus on its signaling pathways and relevant experimental methodologies.
Chemical Structure and Physicochemical Properties
This compound is an isotopically labeled form of 17(R)-Resolvin D1, where five hydrogen atoms on the terminal end of the molecule have been replaced by deuterium. This substitution increases the molecular weight, allowing it to be distinguished from the endogenous analyte in mass spectrometry assays while maintaining nearly identical chemical and physical behavior.[1][2] This makes it the gold standard for accurate quantification in pharmacokinetic and metabolomic studies.[1][2]
The key properties of this compound and its parent compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | This compound | Reference(s) |
| Formal Name | 7S,8R,17R-trihydroxy-4Z,9E,11E,13Z,15E,19Z-21,21,22,22,22-d5 docosahexaenoic acid | [3] |
| Synonyms | Aspirin-triggered Resolvin D1-d5, 17-epi-Resolvin D1-d5, AT-RvD1-d5 | [3][4] |
| Molecular Formula | C₂₂H₂₇D₅O₅ | [3][4] |
| Formula Weight | 381.5 g/mol | [3][4] |
| Purity | ≥99% deuterated forms (d₁-d₅) | [3][4] |
| Formulation | Typically supplied as a solution in ethanol (e.g., 100 µg/ml) | [3] |
| Solubility (mg/ml) | DMF: ~50 mg/ml; Ethanol: ~50 mg/ml; PBS (pH 7.2): ~0.05 mg/ml | [3] |
| UV max (λmax) | 289, 302, 316 nm | [3] |
| Storage Temperature | -80°C | [3] |
| Stability | ≥ 1 year at -80°C | [3] |
Table 2: Physicochemical Properties of 17(R)-Resolvin D1 (Non-deuterated)
| Property | 17(R)-Resolvin D1 (AT-RvD1) | Reference(s) |
| Formal Name | 7S,8R,17R-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid | [5] |
| Synonyms | Aspirin-triggered Resolvin D1, 17-epi-Resolvin D1, AT-RvD1 | [5] |
| Molecular Formula | C₂₂H₃₂O₅ | [5] |
| Formula Weight | 376.5 g/mol | [5] |
| CAS Number | 528583-91-7 | [5] |
Biosynthesis of 17(R)-Resolvin D1 (AT-RvD1)
The biosynthesis of 17(R)-RvD1 is a transcellular process initiated by the unique action of aspirin. Aspirin acetylates the cyclooxygenase-2 (COX-2) enzyme, which alters its catalytic activity. Instead of producing prostaglandins, the aspirin-acetylated COX-2 oxygenates DHA at the C-17 position to stereoselectively form 17(R)-hydroxydocosahexaenoic acid (17R-HDHA).[6][7] This intermediate is then rapidly converted by the 5-lipoxygenase (5-LOX) enzyme, typically in adjacent leukocytes like neutrophils, to generate 17(R)-RvD1.[3][6][7] This pathway is distinct from the biosynthesis of the endogenous epimer, 17(S)-Resolvin D1, which is initiated by a 15-lipoxygenase enzyme.[3]
Biological Activity and Signaling Pathways
17(R)-RvD1, like its 17(S) epimer, is a potent regulator of inflammation. Its actions are mediated through specific G protein-coupled receptors (GPCRs), primarily ALX/FPR2 (Lipoxin A₄ Receptor/Formyl Peptide Receptor 2) and GPR32.[8][9][10] Binding to these receptors on immune cells, such as neutrophils and macrophages, initiates a cascade of intracellular signals that collectively dampen pro-inflammatory pathways and promote pro-resolving functions.
Key biological activities include:
-
Inhibition of Neutrophil Infiltration : It potently stops neutrophil chemotaxis and transendothelial migration, key early events in acute inflammation.[11][12]
-
Stimulation of Macrophage Phagocytosis : It enhances the capacity of macrophages to clear apoptotic cells, microbes, and cellular debris, a process known as efferocytosis, which is crucial for resolution.[13]
-
Suppression of Pro-inflammatory Cytokines : It reduces the production of inflammatory mediators like IL-1β and IL-8.[14]
-
Enhanced Stability : A key feature of 17(R)-RvD1 is its resistance to rapid metabolic inactivation by eicosanoid oxidoreductases, prolonging its pro-resolving actions compared to 17(S)-RvD1.[5][12]
Pro-Resolving Signaling via GPR32 and ALX/FPR2
Upon binding to GPR32 and ALX/FPR2 on macrophages, 17(R)-RvD1 triggers signaling cascades that shift the cell's phenotype from pro-inflammatory to pro-resolving. This involves inhibiting the canonical NF-κB pathway, which is a master regulator of inflammatory gene expression, and promoting pathways that enhance phagocytic capacity.[14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound - Cayman Chemical [bioscience.co.uk]
- 5. caymanchem.com [caymanchem.com]
- 6. Resolvin D1 activates the inflammation resolving response at splenic and ventricular site following myocardial infarction leading to improved ventricular function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. biorxiv.org [biorxiv.org]
- 11. caymanchem.com [caymanchem.com]
- 12. rawdatalibrary.net [rawdatalibrary.net]
- 13. Frontiers | Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Functions of resolvin D1-ALX/FPR2 receptor interaction in the hemoglobin-induced microglial inflammatory response and neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis Pathway of Aspirin-Triggered Resolvins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of aspirin-triggered resolvins (AT-Rvs), a class of specialized pro-resolving mediators (SPMs) with potent anti-inflammatory and pro-resolving properties. The unique enzymatic cascade initiated by aspirin's interaction with cyclooxygenase-2 (COX-2) leads to the generation of these novel lipid mediators, which play a crucial role in the resolution of inflammation. This document details the core biochemical steps, presents quantitative data, outlines key experimental protocols, and provides visual diagrams of the biosynthetic pathways.
Core Biosynthesis Pathway
The biosynthesis of aspirin-triggered resolvins is a multi-step, transcellular process initiated by the irreversible acetylation of cyclooxygenase-2 (COX-2) by aspirin.[1][2] This covalent modification alters the enzyme's catalytic activity, shunting the metabolism of omega-3 polyunsaturated fatty acids (PUFAs), such as docosahexaenoic acid (DHA), away from the production of pro-inflammatory prostaglandins and towards the formation of 17R-hydroxy-containing precursors.[3][4][5][6] These intermediates are then further metabolized by lipoxygenases (LOX), primarily 5-lipoxygenase (5-LOX), in leukocytes to produce the final aspirin-triggered resolvin molecules.[5][6]
The key steps in the biosynthesis of aspirin-triggered resolvin D1 (AT-RvD1) from DHA are:
-
Aspirin-Mediated Acetylation of COX-2: Aspirin irreversibly acetylates a serine residue (Ser-516) in the active site of COX-2, primarily in endothelial cells.[7] This acetylation inhibits the enzyme's cyclooxygenase activity but preserves and redirects its oxygenase function.[1]
-
Formation of 17R-hydroxy-docosahexaenoic acid (17R-HDHA): The aspirin-acetylated COX-2 enzyme metabolizes DHA to 17R-hydroperoxy-docosahexaenoic acid (17R-HpDHA), which is then rapidly reduced to 17R-HDHA.[3][5][6][8]
-
Transcellular Transport: 17R-HDHA is released from the endothelial cells and taken up by nearby leukocytes, such as neutrophils.[5]
-
5-Lipoxygenase-Mediated Conversion: Within the leukocyte, 5-lipoxygenase (5-LOX) acts on 17R-HDHA to form an epoxide intermediate.[5]
-
Formation of Aspirin-Triggered Resolvins: The epoxide intermediate is then enzymatically hydrolyzed to form various aspirin-triggered D-series resolvins, including AT-RvD1, AT-RvD2, AT-RvD3, and AT-RvD4.[3][9]
Quantitative Data
The following tables summarize key quantitative data related to the biosynthesis of aspirin-triggered resolvins.
Table 1: Enzyme Kinetics of Aspirin's Interaction with COX Isozymes
| Parameter | COX-1 | COX-2 | Reference |
| IC50 for Acetylation (µM) | ~30 | ~600 | [10] |
| Effect of Acetylation | Inhibition of Prostaglandin Synthesis | Shift to 15R-HETE/17R-HDHA Production | [1] |
Table 2: Biosynthesis of Aspirin-Triggered Resolvin Precursors
| Substrate | Enzyme | Product | Conversion Efficiency/Yield | Reference |
| Arachidonic Acid | Aspirin-Acetylated COX-2 | 15R-HETE | Not specified | [1] |
| Docosahexaenoic Acid (DHA) | Aspirin-Acetylated COX-2 | 17R-HDHA | Increased amounts observed with aspirin + DHA | [6] |
Table 3: Bioactivity of Aspirin-Triggered Resolvins
| Mediator | Assay | Effective Concentration | Effect | Reference |
| AT-RvD1 | Neutrophil Transmigration | 1-10 pM | ~25% reduction | [3] |
| AT-RvD3 | Neutrophil Transmigration | 1-10 pM | ~25% reduction | [3] |
| AT-RvD1 | Macrophage Phagocytosis of Tumor Debris | 100 pM - 100 nM | 30-40% increase | [11] |
| AT-RvD3 | Macrophage Phagocytosis of Tumor Debris | 100 pM - 100 nM | Significant stimulation | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biosynthesis and bioactivity of aspirin-triggered resolvins.
Quantification of COX-2 Acetylation by Aspirin
This protocol describes a method to quantify the extent of COX-2 acetylation in cell lysates using liquid chromatography-mass spectrometry (LC-MS/MS).[7]
Materials:
-
Cells expressing COX-2 (e.g., HCA-7, LPS-stimulated monocytes)
-
Aspirin
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of aspirin for a specified time.
-
Cell Lysis: Harvest and lyse the cells in lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Reduction and Alkylation: Reduce the protein disulfide bonds with DTT and alkylate the free cysteines with IAA.
-
Tryptic Digestion: Digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS to identify and quantify the acetylated and non-acetylated forms of the COX-2-specific peptide containing the acetylated serine residue.
-
Data Analysis: Calculate the percentage of COX-2 acetylation.
In Vitro Transcellular Biosynthesis of Aspirin-Triggered Resolvins
This protocol outlines a method to study the transcellular biosynthesis of AT-Rvs using co-cultures of endothelial cells and neutrophils.[2]
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Human neutrophils
-
Aspirin
-
Docosahexaenoic acid (DHA)
-
Cell culture media
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Endothelial Cell Culture: Culture HUVECs to confluence.
-
Aspirin Treatment: Treat the HUVECs with aspirin to acetylate COX-2.
-
DHA Incubation: Add DHA to the aspirin-treated HUVECs.
-
Neutrophil Co-culture: Isolate fresh human neutrophils and add them to the HUVEC culture.
-
Incubation: Co-incubate the cells for a specified time to allow for the transcellular conversion of 17R-HDHA to AT-Rvs.
-
Lipid Extraction: Stop the reaction and extract the lipid mediators from the supernatant using SPE.
-
LC-MS/MS Analysis: Analyze the extracted lipids by LC-MS/MS to identify and quantify the produced AT-Rvs.
Neutrophil Transmigration Assay
This protocol describes a method to assess the bioactivity of AT-Rvs by measuring their effect on neutrophil migration across an endothelial monolayer.[10]
Materials:
-
Human neutrophils
-
Human endothelial cells
-
Transwell inserts (8 µm pore size)
-
Chemoattractant (e.g., fMLP, LTB4)
-
Aspirin-triggered resolvins
-
Cell culture media
-
Fluorescent dye for cell labeling (optional)
-
Plate reader or microscope
Procedure:
-
Endothelial Monolayer: Seed endothelial cells on the upper surface of the Transwell insert and culture until a confluent monolayer is formed.
-
Neutrophil Preparation: Isolate and label neutrophils with a fluorescent dye (optional).
-
Treatment: Pre-incubate the neutrophils with different concentrations of AT-Rvs or vehicle control.
-
Assay Setup: Add the chemoattractant to the lower chamber of the Transwell plate. Add the treated neutrophils to the upper chamber containing the endothelial monolayer.
-
Incubation: Incubate the plate to allow for neutrophil transmigration.
-
Quantification: Quantify the number of neutrophils that have migrated to the lower chamber by counting, fluorescence measurement, or other suitable methods.
Macrophage Phagocytosis Assay
This protocol details a method to evaluate the effect of AT-Rvs on the phagocytic capacity of macrophages.[12][13]
Materials:
-
Macrophages (e.g., primary bone marrow-derived macrophages, THP-1 derived macrophages)
-
Phagocytic targets (e.g., fluorescently labeled zymosan particles, apoptotic cells, E. coli)
-
Aspirin-triggered resolvins
-
Cell culture media
-
Fluorescence microscope or flow cytometer
Procedure:
-
Macrophage Culture: Plate macrophages in a suitable culture vessel.
-
Treatment: Treat the macrophages with various concentrations of AT-Rvs or vehicle control.
-
Addition of Targets: Add the fluorescently labeled phagocytic targets to the macrophage culture.
-
Incubation: Incubate to allow for phagocytosis.
-
Washing: Wash the cells to remove non-phagocytosed targets.
-
Quantification: Quantify the phagocytic activity by measuring the fluorescence intensity of the macrophages using a fluorescence microscope or flow cytometer. The percentage of phagocytosing cells and the number of particles per cell can be determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.
Caption: Transcellular biosynthesis of aspirin-triggered resolvins.
Caption: Workflow for the neutrophil transmigration assay.
Caption: Workflow for the macrophage phagocytosis assay.
References
- 1. Resolvin D1 prevents injurious neutrophil swarming in transplanted lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspirin modulates production of pro-inflammatory and pro-resolving mediators in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Potent Immunoresolvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Pro-resolving Aspirin-Triggered DHA Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aspirin-triggered DHA metabolites inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of cyclooxygenase-2 acetylation and prostanoid inhibition by aspirin in cellular systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Macrophage Phagocytosis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Mechanism of action of 17(R)-Resolvin D1 in inflammation
An In-depth Technical Guide to the Mechanism of Action of 17(R)-Resolvin D1 in Inflammation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Resolvin D1 (RvD1) and its aspirin-triggered epimer, 17(R)-Resolvin D1 (AT-RvD1), are potent specialized pro-resolving mediators (SPMs) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). These molecules are not simply anti-inflammatory; they actively orchestrate the resolution of inflammation, a process critical for tissue homeostasis and healing. Their mechanism of action is multifaceted, involving receptor-mediated signaling that curbs neutrophil influx, enhances the clearance of apoptotic cells and debris, suppresses pro-inflammatory cytokine storms, and reprograms cellular signaling to promote a return to tissue equilibrium. This guide provides a detailed examination of the molecular pathways and cellular events governed by 17(R)-RvD1, supported by quantitative data, experimental protocols, and visual diagrams of key mechanisms.
Receptor-Mediated Signaling: The Gateway to Resolution
17(R)-RvD1 exerts its pro-resolving functions by binding to and activating specific G protein-coupled receptors (GPCRs) on the surface of various immune and structural cells.[1][2] The two primary receptors identified are:
-
ALX/FPR2 (Lipoxin A₄ Receptor): This receptor is broadly expressed on leukocytes, including neutrophils and macrophages, as well as on epithelial and endothelial cells.[2][3] It serves as a common receptor for several pro-resolving mediators.
-
GPR32 (DRV1): Initially an orphan receptor, GPR32 has been identified as a key receptor for RvD1 and its D-series relatives, particularly on phagocytes like macrophages.[1][2][4][5]
Binding of 17(R)-RvD1 to these receptors initiates intracellular signaling cascades that are pertussis toxin-sensitive, indicating coupling to Gαi/o proteins.[1] This initial interaction is the critical step that triggers the diverse downstream anti-inflammatory and pro-resolving effects. The 17(R) configuration of AT-RvD1 makes it more resistant to enzymatic inactivation compared to its 17(S) counterpart, prolonging its pro-resolving actions in vivo.[6]
Core Pro-Resolving Mechanisms
Inhibition of Neutrophil Infiltration and Activity
A hallmark of acute inflammation is the rapid infiltration of polymorphonuclear leukocytes (PMNs), or neutrophils, to the site of injury. While essential for host defense, excessive or prolonged neutrophil presence can cause significant tissue damage.[7] 17(R)-RvD1 potently limits neutrophil accumulation through several mechanisms:
-
Stopping Transendothelial Migration: It directly inhibits the ability of neutrophils to migrate across the endothelial barrier into tissues.[6][8]
-
Reducing Chemotaxis: It dampens neutrophil migration towards chemoattractants.
-
Downregulating Adhesion Molecules: RvD1 decreases the expression of adhesion molecules like β2 integrins on the neutrophil surface, reducing their ability to adhere to the endothelium.[1]
-
Suppressing Pro-inflammatory Mediators: It reduces the local production of potent neutrophil chemoattractants, such as leukotriene B₄ (LTB₄) and chemokines (e.g., CXCL2).[9][10]
Table 1: Effect of 17(R)-Resolvin D1 on Leukocyte Infiltration
| Experimental Model | Treatment | Dose | Outcome | Reference |
|---|---|---|---|---|
| Murine Zymosan-Induced Peritonitis | RvD1 | 10 ng/mouse | ~50% reduction in PMN infiltration at 4h | [11] |
| Murine Zymosan-Induced Peritonitis | AT-RvD1 | 100 ng/mouse | ~60% reduction in PMN count at 12h | [6] |
| IgG Immune Complex Lung Injury | AT-RvD1 | 500 ng/mouse | Significant decrease in BALF neutrophils | [12] |
| Glutathione-Lipid Conjugate Peritonitis | RvD1 | 10 ng/mouse | ~70% reduction in leukocyte infiltration |[13] |
Enhancement of Efferocytosis
The timely and efficient clearance of apoptotic neutrophils by macrophages, a process known as efferocytosis, is fundamental to the resolution of inflammation.[14][15] Failure of this process leads to secondary necrosis of neutrophils, release of damaging cellular contents, and perpetuation of inflammation. 17(R)-RvD1 is a powerful stimulator of efferocytosis.[14][16]
-
Receptor Modulation: It enhances the surface expression and signaling of key efferocytosis receptors on macrophages, such as Mer Tyrosine Kinase (MerTK). RvD1 has been shown to prevent the cleavage of MerTK, preserving the macrophage's ability to clear dead cells.[16][17]
-
Metabolic Reprogramming: RvD1 modulates macrophage metabolism, promoting fatty acid oxidation and oxidative phosphorylation, which provides the necessary energy for the engulfment process.[18]
-
Suppression of Anti-Efferocytotic Signals: It downregulates signals that inhibit efferocytosis, such as the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[14][15]
Table 2: Enhancement of Macrophage Efferocytosis by 17(R)-Resolvin D1
| Cell Type / Model | Condition | RvD1 Concentration | Outcome | Reference |
|---|---|---|---|---|
| Murine Macrophages (RAW264.7) | LPS-induced inhibition | 10 nM | Restored efferocytic activity | [14] |
| Human Macrophages | In vitro assay | 1-100 nM | Dose-dependent increase in phagocytosis of apoptotic PMNs | [1] |
| Aging Mouse Model (Lung Injury) | In vivo | Not specified | Promoted efferocytosis and prevented decrease in MerTK | [17] |
| Rat Peritoneal Macrophages | In vitro assay | 250 nM | Increased phagocytosis of apoptotic Jurkat cells |[19] |
Modulation of Cytokine Production and Intracellular Signaling
17(R)-RvD1 actively reprograms the inflammatory milieu by shifting the balance from pro-inflammatory to pro-resolving mediators.
-
Suppression of Pro-inflammatory Cytokines: It significantly reduces the production of key inflammatory cytokines, including TNF-α, Interleukin-1β (IL-1β), and IL-6, in various cell types and in vivo models.[12][20][21][22][23]
-
Promotion of Anti-inflammatory Cytokines: RvD1 can enhance the production of the anti-inflammatory cytokine IL-10, which further aids in dampening the inflammatory response.[4][24]
-
Inhibition of NF-κB Signaling: A central mechanism for cytokine suppression is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. RvD1 prevents the activation of the canonical p65/p50 heterodimer, which drives the transcription of most pro-inflammatory genes.[12][20][25] In some contexts, it can promote the formation of the repressive p50/p50 homodimer, which actively suppresses inflammatory gene expression.[14][15][26]
-
Inhibition of Other Pathways: RvD1 also inhibits other pro-inflammatory signaling cascades, such as the p38 MAPK and ERK pathways, and can suppress the activation of the NLRP3 inflammasome.[22][27][28]
Table 3: Modulation of Inflammatory Cytokine Production by 17(R)-RvD1
| Model / Cell Type | Stimulus | RvD1 Treatment | Cytokine Change | Reference |
|---|---|---|---|---|
| Cardiac Tissue (TAC model) | Pressure overload | 2 µg/kg | ↓ TNF-α, IL-1β, IL-6 mRNA | [23] |
| Human Macrophages | - | 100 nM | ↓ TNF-α secretion (-11%) | [21] |
| IgG Immune Complex Lung Injury | IgG immune complexes | 500 ng/mouse | ↓ BALF TNF-α (-51%), IL-6 (-64%) | [12] |
| Human Synoviocytes | IL-1β | 100 nM | Suppressed IL-1β, MMP-3, MMP-13 expression | [28] |
| Arthritic Mouse Serum | Collagen antibody | 100 ng/mouse | ↓ TNF-α, IL-17, IL-1β, IL-6 by ~50% |[29] |
Modulation of Adaptive Immunity
Beyond its effects on innate immune cells, 17(R)-RvD1 also influences the adaptive immune response. It can reduce cytokine production from activated CD8+ T cells and CD4+ T helper (Th) 1 and Th17 cells, which are often implicated in chronic inflammatory conditions.[30][31] Concurrently, it can promote the de novo generation and function of Foxp3+ regulatory T (Treg) cells, which are crucial for maintaining immune tolerance and suppressing excessive inflammation.[30][31]
Detailed Experimental Protocols
The following are representative protocols for key experiments used to elucidate the mechanism of action of 17(R)-RvD1.
Murine Zymosan-Induced Peritonitis
This in vivo model is a standard for assessing the resolution of acute inflammation and quantifying leukocyte infiltration.
-
Animal Model: Use 8-10 week old male C57BL/6J or FVB mice.
-
Induction of Peritonitis: Administer Zymosan A (1 mg/mL in sterile saline) via intraperitoneal (i.p.) injection (typically 1 mg/mouse).
-
Treatment: Administer 17(R)-RvD1 (e.g., 10-100 ng in saline with 0.1% ethanol vehicle) via intravenous (i.v.) or i.p. injection immediately before or after the zymosan challenge. Control animals receive vehicle only.
-
Exudate Collection: At specified time points (e.g., 4, 12, 24 hours), euthanize mice and perform peritoneal lavage by injecting 3-5 mL of ice-cold PBS containing 2 mM EDTA into the peritoneal cavity.
-
Cell Analysis: Collect the peritoneal fluid and centrifuge to pellet the cells. Resuspend the cell pellet.
-
Quantification: Determine the total leukocyte count using a hemocytometer. Prepare cytospin slides, stain with Wright-Giemsa, and perform differential counts (neutrophils, macrophages) based on morphology. Alternatively, use flow cytometry with antibodies against Ly6G (neutrophils) and F4/80 (macrophages).
-
Mediator Analysis: The cell-free supernatant can be used for lipid mediator profiling (lipidomics) or cytokine analysis (ELISA).
References
- 1. Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvin D1 and Resolvin E1 Promote the Resolution of Allergic Airway Inflammation via Shared and Distinct Molecular Counter-Regulatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. Resolvin D1 reduces cancer growth stimulating a protective neutrophil-dependent recruitment of anti-tumor monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Resolvin D1 prevents injurious neutrophil swarming in transplanted lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resolvin D1 limits PMN recruitment to inflammatory loci: receptor dependent actions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protective Actions of Aspirin-Triggered (17R) Resolvin D1 and its Analogue, 17R-Hydroxy-19-Para-Fluorophenoxy-Resolvin D1 Methyl Ester, in C5a-dependent IgG Immune Complex-Induced Inflammation and Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resolvin D1 controls inflammation initiated by glutathione-lipid conjugates formed during oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.biologists.com [journals.biologists.com]
- 15. [PDF] Resolvin D1 stimulates efferocytosis through p50/p50-mediated suppression of tumor necrosis factor-&agr expression | Semantic Scholar [semanticscholar.org]
- 16. Resolvin D1 promotes efferocytosis in aging by limiting senescent cell-induced MerTK cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Resolvin D1 promotes efferocytosis in aging by limiting senescent cell-induced MerTK cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. Resolvin D1 Programs Inflammation Resolution by Increasing TGF-β Expression Induced by Dying Cell Clearance in Experimental Autoimmune Neuritis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Resolvin D1 reduces inflammation in co-cultures of primary human macrophages and adipocytes by triggering macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Resolvin D1 accelerates resolution of neuroinflammation by inhibiting microglia activation through the BDNF/TrkB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Anti-Inflammatory Mediator 17(R)-Resolvin D1 Attenuates Pressure Overload-Induced Cardiac Hypertrophy and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Resolvin D1, resolvin D2 and maresin 1 activate the GSK3β anti-inflammatory axis in TLR4-engaged human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Resolvin D1 (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Resolvin D1 Improves the Resolution of Inflammation via Activating NF-κB p50/p50–Mediated Cyclooxygenase-2 Expression in Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The Anti-Inflammatory Mediator 17(R)-Resolvin D1 Attenuates Pressure Overload-Induced Cardiac Hypertrophy and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Resolvin D1 suppresses inflammation in human fibroblast-like synoviocytes via the p-38, NF-κB, and AKT signaling pathways | Semantic Scholar [semanticscholar.org]
- 29. In vitro and in vivo assessment of the proresolutive and antiresorptive actions of resolvin D1: relevance to arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Pro-resolving lipid mediators Resolvin D1, Resolvin D2 and Maresin 1 are critical in modulating T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of 17-Epimers of Resolvins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the 17-epimers of resolvins, a unique class of specialized pro-resolving mediators (SPMs) with significant therapeutic potential. These molecules, often referred to as aspirin-triggered resolvins (AT-Rvs), play a pivotal role in the active resolution of inflammation, offering a distinct advantage over their 17S-epimeric counterparts due to enhanced biological stability. This document details their biosynthesis, mechanisms of action, and biological functions, supported by quantitative data, detailed experimental protocols, and visual pathways to facilitate a comprehensive understanding for research and drug development applications.
Introduction to 17-Epimer Resolvins
Inflammation is a critical host defense mechanism, but its failure to resolve leads to chronic inflammatory diseases. The resolution of inflammation is an active, coordinated process orchestrated by SPMs, which include resolvins, lipoxins, protectins, and maresins. Resolvins derived from the omega-3 fatty acid docosahexaenoic acid (DHA) are known as D-series resolvins (RvDs).
A unique subclass of these mediators is the 17-epimer series. The stereochemistry at the 17th carbon position is 'R' instead of the more common 'S' configuration. This structural alteration is primarily initiated by the action of aspirin-acetylated cyclooxygenase-2 (COX-2), leading to the term "aspirin-triggered" resolvins.[1][2] These 17(R)-epimers, such as Aspirin-Triggered Resolvin D1 (AT-RvD1), exhibit potent anti-inflammatory and pro-resolving actions, often comparable to their 17(S) counterparts, but with a crucial advantage: increased resistance to rapid enzymatic inactivation.[3][4][5] This enhanced stability prolongs their bioactivity, making them particularly attractive candidates for therapeutic development.[6][7]
Biosynthesis and Structure
The generation of 17-epimer resolvins is a transcellular process involving the interplay of different enzymes and cell types. The canonical pathway for 17(S)-resolvins involves the 15-lipoxygenase (15-LOX) enzyme. In contrast, the biosynthesis of 17(R)-resolvins is distinct.
Key Biosynthetic Steps:
-
Aspirin-Acetylated COX-2 Action : Aspirin irreversibly acetylates COX-2. This modification switches the enzyme's catalytic activity from producing prostaglandins to generating 17R-hydroperoxy-DHA (17R-HpDHA) from DHA.[8][9]
-
Peroxidase Reduction : The unstable 17R-HpDHA is rapidly reduced by peroxidases to its more stable alcohol form, 17R-hydroxy-DHA (17R-HDHA).
-
5-Lipoxygenase (5-LOX) Action : In neighboring leukocytes, such as neutrophils, 17R-HDHA is further oxygenated by 5-LOX to produce epoxide intermediates.
-
Enzymatic Hydrolysis : These epoxide intermediates are then hydrolyzed to form the final trihydroxy structures of the 17(R)-D series resolvins, such as AT-RvD1 (7S, 8R, 17R-trihydroxy-4Z, 9E, 11E, 13Z, 15E, 19Z-docosahexaenoic acid).[4][10]
This pathway highlights a key mechanism behind the beneficial effects of low-dose aspirin, shifting the balance from pro-inflammatory mediators to pro-resolving ones.
Mechanism of Action and Biological Roles
AT-Resolvins exert their effects by binding to specific G protein-coupled receptors (GPCRs), initiating signaling cascades that actively promote the resolution of inflammation.
Receptor Engagement
The primary receptors for AT-RvD1 and other D-series resolvins are:
-
ALX/FPR2 : This receptor, also a receptor for Lipoxin A4, is crucial for mediating the pro-resolving actions of AT-RvD1 on myeloid cells like neutrophils and macrophages.[11][12]
-
GPR32 : An orphan receptor that has been identified as another target for RvD1 and its epimers, contributing to their effects on phagocytes.[13]
Molecular dynamics simulations suggest that both RvD1 and AT-RvD1 activate the ALX/FPR2 receptor through electrostatic interactions, particularly with residues R201 and R205, though they may exhibit different binding affinities.[11][14]
Enhanced Metabolic Stability
A key biological feature of 17(R)-resolvins is their resistance to enzymatic degradation. The 17(S)-hydroxyl group of RvD1 is a target for eicosanoid oxidoreductases, which convert it to the largely inactive 17-oxo-RvD1. The 17(R) configuration in AT-RvD1 sterically hinders this enzymatic action, sharply reducing its rate of inactivation.[4][5] This results in a longer biological half-life and sustained pro-resolving activity in vivo.[6]
Key Biological Functions
-
Anti-Inflammation and Pro-Resolution : AT-resolvins are potent regulators of leukocyte trafficking. They inhibit the transendothelial migration of neutrophils to inflammatory sites and reduce the infiltration of inflammatory cells in various models, including peritonitis, lung injury, and allergic airway disease.[3][4][15]
-
Stimulation of Phagocytosis : They enhance the clearance of apoptotic cells (efferocytosis) and microbial particles by macrophages, a critical step for returning tissue to homeostasis.[6][16]
-
Modulation of Cytokines : AT-resolvins decrease the production of pro-inflammatory cytokines and chemokines while promoting an anti-inflammatory phenotype in immune cells.[3]
-
Neuroprotection : They exhibit protective effects in the central nervous system by reducing neuroinflammation and downregulating neuronal plasticity associated with dysfunction.[2][17]
-
Pain Resolution : 17(R)-epimers can attenuate inflammatory pain, partly through the inhibition of specific TRP channels like TRPV3.[18][19]
-
Anti-Cancer Activity : Aspirin-triggered resolvins have been shown to contribute to the anti-tumorigenic activity of aspirin by stimulating macrophage clearance of tumor cell debris.[6]
Quantitative Bioactivity Data
The potency of 17-epimer resolvins has been quantified in numerous in vitro and in vivo studies. The following tables summarize key data points.
Table 1: In Vitro Bioactivity of 17-Epimer Resolvins
| Resolvin Epimer | Assay | Cell Type | EC50 / IC50 | Key Finding | Reference(s) |
| AT-RvD1 | Neutrophil Transendothelial Migration | Human PMNs | ~30 nM (EC50) | Stops fMLP-induced migration. | [4][20] |
| AT-RvD1 | TRPV3 Inhibition | HEK293 cells | 398 nM (IC50) | Specific inhibition of TRPV3 ion channel. | [19] |
| AT-RvD2 | Macrophage Efferocytosis | Human M2-like Macrophages | ~2.6 x 10⁻¹⁴ M (EC50) | Potently enhances clearance of senescent RBCs. | [21] |
| AT-RvD3 | Macrophage Phagocytosis | Murine Macrophages (RAW264.7) | 1 pM - 1 nM | Enhances phagocytosis of tumor cell debris. | [6] |
| Benzo-RvD1 (analogue) | VSMC Migration | Vascular Smooth Muscle Cells | 0.1 - 100 nM | Attenuated PDGF-stimulated migration. | [16] |
Table 2: In Vivo Efficacy of 17-Epimer Resolvins
| Resolvin Epimer | Animal Model | Dose | Administration | Key Finding | Reference(s) |
| AT-RvD1 | Murine Peritonitis | 100 ng | i.v. | ~35% maximal inhibition of PMN infiltration. | [4][20] |
| AT-RvD1 | Murine Allergic Airway Disease | 100 ng | i.v. | Significantly decreased eosinophils and lymphocytes in BALF. | [15] |
| AT-RvD1 | Murine IgG Immune Complex Lung Injury | 100 ng | i.v. | Reduced lung vascular permeability and BALF neutrophils. | [3] |
| AT-RvD1 | Murine Organic Dust-Induced Lung Inflammation | 250 ng | i.p. | Reduced eosinophil and lymphocyte influx. | [7] |
| 17(R)-HDoHE (precursor) | Rat CFA-Induced Arthritis | - | - | Attenuated arthritic pain (stiffness). | [18] |
Key Experimental Methodologies
The study of 17-epimer resolvins relies on a combination of sophisticated analytical, in vitro, and in vivo techniques.
Synthesis and Characterization
-
Total Organic Synthesis : The complete stereochemistry of AT-resolvins is confirmed by total organic synthesis. This provides pure compounds for biological testing and serves as a standard for identification.[4][8][9]
-
LC-MS/MS Lipidomics : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying these mediators in biological samples (e.g., plasma, exudates, saliva).[21] The method uses multiple reaction monitoring (MRM) based on the specific mass-to-charge ratio of the parent ion and its characteristic daughter fragments.
In Vitro Assays
-
Neutrophil Transmigration Assay : This assay, often performed in a Boyden chamber, measures the ability of neutrophils to migrate across a monolayer of endothelial cells toward a chemoattractant (e.g., fMLP or LTB4). The inhibitory effect of AT-resolvins is quantified by counting the migrated cells.[4]
-
Phagocytosis/Efferocytosis Assay : Macrophages are incubated with fluorescently labeled particles (e.g., zymosan, bacteria, or apoptotic cells). The uptake of these particles is measured by flow cytometry or fluorescence microscopy to determine the pro-phagocytic activity of the resolvins.[6][16]
-
Receptor Activation Assays : GPCR activation is studied using cells overexpressing the receptor of interest (e.g., ALX/FPR2). Downstream signaling events like β-arrestin recruitment, calcium mobilization, or changes in cell impedance are measured as indicators of receptor engagement.[13]
In Vivo Models
-
Murine Peritonitis : Inflammation is induced in mice by intraperitoneal injection of an irritant like zymosan. AT-resolvins are administered (typically i.v. or i.p.) at various time points. The resolution of inflammation is assessed by collecting peritoneal lavage fluid and quantifying leukocyte infiltration (total and differential counts) and measuring cytokine levels.[4]
Conclusion and Future Directions
The 17-epimers of resolvins represent a highly significant class of SPMs, distinguished by their aspirin-triggered biosynthesis and enhanced metabolic stability. Their potent, multi-pronged pro-resolving actions—inhibiting neutrophil influx, stimulating macrophage efferocytosis, and suppressing pro-inflammatory mediators—underscore their critical role in maintaining tissue homeostasis. The robust data from numerous preclinical models of inflammation, pain, and cancer highlight their immense therapeutic potential.
For drug development professionals, the unique structure and prolonged bioactivity of AT-resolvins offer a promising foundation for creating novel "resolution-agonist" therapies. Future research will likely focus on developing stable synthetic analogues, elucidating their roles in a broader range of chronic inflammatory diseases, and translating these powerful endogenous mediators into clinical applications for human health.
References
- 1. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Resolvins in Chronic Inflammatory Response [mdpi.com]
- 3. Protective Actions of Aspirin-Triggered (17R) Resolvin D1 and its Analogue, 17R-Hydroxy-19-Para-Fluorophenoxy-Resolvin D1 Methyl Ester, in C5a-dependent IgG Immune Complex-Induced Inflammation and Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. Resolvin D1 and its aspirin-triggered 17R epimer. Stereochemical assignments, anti-inflammatory properties, and enzymatic inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Frontiers | Aspirin-triggered resolvin D1 modulates pulmonary and neurological inflammation in an IL-22 knock-out organic dust exposure mouse model [frontiersin.org]
- 8. Stereocontrolled Total Synthesis of Resolvin D4 and 17(R)-Resolvin D4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. ALX/FPR2 Activation by Stereoisomers of D1 Resolvins Elucidating with Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resolvin D1 limits PMN recruitment to inflammatory loci: receptor dependent actions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resolution Phase Lipid Mediators of Inflammation: Agonists of Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Specialized Pro-Resolving Mediators in Neuroinflammation | Encyclopedia MDPI [encyclopedia.pub]
- 18. Emerging Roles of Resolvins in the Resolution of Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. caymanchem.com [caymanchem.com]
- 21. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of Resolution: An In-depth Technical Guide to 17(R)-Resolvin D1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of 17(R)-Resolvin D1 (17(R)-RvD1), also known as Aspirin-Triggered Resolvin D1 (AT-RvD1). This potent specialized pro-resolving mediator (SPM) has emerged as a key player in the resolution of inflammation, offering novel therapeutic avenues for a wide range of inflammatory diseases.
Discovery and Historical Context
The concept of inflammation resolution has evolved from a passive process of dilution of inflammatory mediators to an active, highly regulated program orchestrated by endogenous chemical mediators. Within this paradigm shift, the discovery of resolvins, a family of lipid mediators derived from omega-3 fatty acids, has been a landmark achievement.
17(R)-Resolvin D1 was identified as a stereoisomer of Resolvin D1, distinguished by the R configuration of the hydroxyl group at the 17th carbon position.[1] Its discovery is intrinsically linked to the long-known anti-inflammatory effects of aspirin.[1] While aspirin's primary mechanism of action was thought to be the irreversible inhibition of cyclooxygenase (COX) enzymes, thereby blocking pro-inflammatory prostaglandin synthesis, a new dimension to its activity was unveiled with the discovery of aspirin-triggered lipoxins and subsequently, aspirin-triggered resolvins.
Aspirin acetylates COX-2, altering its enzymatic activity to generate 17(R)-hydroperoxydocosahexaenoic acid (17R-H(p)DHA) from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] This intermediate is then converted by 5-lipoxygenase (5-LOX) in leukocytes to generate 17(R)-RvD1.[1] This aspirin-triggered pathway highlights a sophisticated mechanism by which an anti-inflammatory drug can promote the biosynthesis of pro-resolving mediators.
Quantitative Data Summary
The biological activities of 17(R)-Resolvin D1 are characterized by its high potency, with significant effects observed at nanomolar and even picomolar concentrations. The following tables summarize key quantitative data from various in vitro and in vivo studies.
| Parameter | Value | Cell/System | Reference(s) |
| EC50 | |||
| GPR32 Activation | 1.8 x 10-10 M | GPCR-overexpressing β-arrestin system | [2] |
| ALX/FPR2 Activation | ~30 nM | Human Neutrophils | [1][3] |
| Neutrophil Transendothelial Migration Inhibition | ~30 nM | Human Neutrophils | [1][3] |
| IC50 | |||
| TRPV3 Inhibition | 398 nM | Not specified | |
| TNF-α Production Inhibition | Significant at 10 nM | PMA/Ionomycin-stimulated T cells | [4] |
| IL-6 Production Inhibition | Significant reduction with 100 nM AT-RvD1 | IgG immune complex-stimulated neutrophils | [5] |
Table 1: In Vitro Bioactivity of 17(R)-Resolvin D1
| Animal Model | Dosage | Effect | Reference(s) |
| Murine Peritonitis | Nanogram dosages | Dose-dependent limitation of polymorphonuclear leukocyte infiltration. | [3] |
| Murine Cardiac Hypertrophy | 2 µg/kg, i.p. (every other day for 4 weeks) | Attenuated cardiac hypertrophy and fibrosis, reduced infiltration of CD68+ macrophages. | [6] |
| Murine Acute Lung Injury | 600 ng | Reduced levels of TNF-α, IL-6, and neutrophils in bronchoalveolar lavage fluid. | [7] |
| Murine Inflammatory Arthritis | 100 ng/day | Significantly attenuated arthritis severity, hind-paw edema, and leukocyte infiltration. | [8] |
Table 2: In Vivo Efficacy of 17(R)-Resolvin D1
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 17(R)-Resolvin D1.
Enzymatic Synthesis of 17(R)-Resolvin D1
This protocol describes the generation of 17(R)-RvD1 from its precursor DHA using aspirin-acetylated COX-2 and subsequent lipoxygenase action, mimicking the in vivo biosynthetic pathway.
Materials:
-
Docosahexaenoic acid (DHA)
-
Recombinant human COX-2
-
Aspirin
-
Human 5-lipoxygenase (5-LOX)
-
Arachidonic acid (for 5-LOX activation)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Methanol
-
Solid-phase extraction (SPE) cartridges (C18)
-
HPLC system with a UV detector
Procedure:
-
Aspirin Acetylation of COX-2: Incubate recombinant human COX-2 with aspirin in PBS at 37°C for 30 minutes to allow for acetylation of the enzyme.
-
Generation of 17R-H(p)DHA: Add DHA to the aspirin-acetylated COX-2 solution and incubate at 37°C for 20 minutes.
-
Conversion to 17(R)-RvD1: Introduce human 5-LOX and a small amount of arachidonic acid (to activate 5-LOX) to the reaction mixture. Incubate at 37°C for 30 minutes.
-
Reaction Termination and Extraction: Stop the reaction by adding two volumes of cold methanol. Acidify the mixture to pH ~3.5 and perform solid-phase extraction using a C18 cartridge to isolate the lipid mediators.
-
Purification and Identification: Elute the lipids from the SPE cartridge with methanol and analyze by reverse-phase HPLC. Collect fractions corresponding to the retention time of 17(R)-RvD1 standard and confirm identity using LC-MS/MS.
Isolation of 17(R)-Resolvin D1 from Biological Samples
This protocol outlines the extraction and purification of 17(R)-RvD1 from biological matrices such as plasma or inflammatory exudates.
Materials:
-
Biological sample (e.g., plasma, peritoneal lavage fluid)
-
Methanol
-
Internal standard (e.g., deuterated RvD1)
-
Solid-phase extraction (SPE) cartridges (C18)
-
Hexane
-
Methyl formate
-
LC-MS/MS system
Procedure:
-
Sample Preparation: To 1 mL of plasma or other biological fluid, add 2 volumes of cold methanol containing an internal standard. Vortex and centrifuge to precipitate proteins.
-
Solid-Phase Extraction: Dilute the supernatant with water to reduce the methanol concentration to <15%. Acidify the sample to pH ~3.5. Condition a C18 SPE cartridge with methanol followed by water. Load the sample onto the cartridge.
-
Washing and Elution: Wash the cartridge with hexane to remove neutral lipids. Elute the resolvins with methyl formate.
-
Analysis: Evaporate the methyl formate under a stream of nitrogen and reconstitute the residue in a small volume of mobile phase for analysis by LC-MS/MS.
Neutrophil Chemotaxis Assay
This in vitro assay assesses the ability of 17(R)-RvD1 to inhibit neutrophil migration towards a chemoattractant.
Materials:
-
Isolated human neutrophils
-
Chemoattractant (e.g., Interleukin-8, IL-8)
-
17(R)-Resolvin D1
-
Microfluidic chemotaxis chamber or Boyden chamber
-
Microscope with live-cell imaging capabilities
Procedure:
-
Chamber Preparation: Coat the microfluidic chamber with P-selectin and ICAM-1 to mimic the endothelial surface.
-
Establish Chemoattractant Gradient: Introduce a stable gradient of IL-8 (e.g., 0-10 nM) into the chamber.
-
Neutrophil Seeding: Introduce isolated human neutrophils into the chamber and allow them to adhere.
-
Treatment and Imaging: Perfuse the chamber with a solution containing both the IL-8 gradient and 17(R)-RvD1 (e.g., 1 nM) or vehicle control.
-
Data Analysis: Record neutrophil migration in real-time using time-lapse microscopy. Analyze cell tracking data to determine parameters such as chemotactic index and migration velocity.[8]
Signaling Pathways and Mechanisms of Action
17(R)-Resolvin D1 exerts its pro-resolving effects by binding to and activating specific G protein-coupled receptors (GPCRs), primarily GPR32 and ALX/FPR2.[9][10] Activation of these receptors initiates a cascade of intracellular signaling events that collectively dampen pro-inflammatory pathways and promote resolution.
Biosynthesis of 17(R)-Resolvin D1
The biosynthesis of 17(R)-RvD1 is a transcellular process initiated by the action of aspirin-acetylated COX-2 on DHA.
Caption: Biosynthetic pathway of 17(R)-Resolvin D1.
Receptor-Mediated Signaling Cascade
Upon binding to GPR32 and ALX/FPR2 on immune cells such as neutrophils and macrophages, 17(R)-RvD1 triggers downstream signaling pathways that modulate cellular functions.
Caption: 17(R)-Resolvin D1 signaling pathways.
Experimental Workflow for Assessing In Vivo Efficacy
The following diagram illustrates a typical experimental workflow for evaluating the therapeutic potential of 17(R)-RvD1 in a murine model of inflammation.
Caption: In vivo experimental workflow for 17(R)-RvD1.
Conclusion
17(R)-Resolvin D1 stands at the forefront of a new era in inflammation research and therapeutic development. Its discovery has not only deepened our understanding of the resolution of inflammation but has also provided a molecular basis for some of the beneficial effects of aspirin and omega-3 fatty acids. With its potent pro-resolving and anti-inflammatory activities, 17(R)-RvD1 and its stable analogs hold immense promise for the treatment of a wide array of inflammatory conditions. This technical guide serves as a foundational resource for scientists and researchers dedicated to harnessing the therapeutic potential of this remarkable endogenous mediator.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolvin D1 and Its Aspirin-triggered 17r Epimer. Stereochemical Assignments, Anti-inflammatory Properties, and Enzymatic Inactivation [dash.harvard.edu]
- 4. Pro-resolving lipid mediators Resolvin D1, Resolvin D2 and Maresin 1 are critical in modulating T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Actions of Aspirin-Triggered (17R) Resolvin D1 and its Analogue, 17R-Hydroxy-19-Para-Fluorophenoxy-Resolvin D1 Methyl Ester, in C5a-dependent IgG Immune Complex-Induced Inflammation and Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anti-Inflammatory Mediator 17(R)-Resolvin D1 Attenuates Pressure Overload-Induced Cardiac Hypertrophy and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resolvin D1 attenuates inflammation in lipopolysaccharide-induced acute lung injury through a process involving the PPARγ/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI Insight - Proresolving and cartilage-protective actions of resolvin D1 in inflammatory arthritis [insight.jci.org]
- 9. JCI - The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection [jci.org]
- 10. Resolvin D1 limits PMN recruitment to inflammatory loci: receptor dependent actions - PMC [pmc.ncbi.nlm.nih.gov]
The Pro-Resolving Power of 17(R)-Resolvin D1: A Technical Guide to its Role in Inflammation Resolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
The resolution of inflammation is no longer viewed as a passive decay of pro-inflammatory signals but rather an active, highly regulated process orchestrated by a specialized class of lipid mediators. Among these, 17(R)-Resolvin D1 (17(R)-RvD1), an epimer of Resolvin D1, has emerged as a potent pro-resolving molecule with significant therapeutic potential. Derived from the omega-3 fatty acid docosahexaenoic acid (DHA), particularly during aspirin therapy, 17(R)-RvD1 actively promotes the return to tissue homeostasis by curbing excessive inflammation and stimulating tissue repair mechanisms. This technical guide provides an in-depth exploration of the core functions of 17(R)-RvD1, its signaling pathways, and the experimental methodologies used to elucidate its role in pro-resolving pathways.
Core Mechanism of Action: Orchestrating Resolution
17(R)-RvD1 exerts its pro-resolving effects through a multi-pronged approach that targets key cellular events in the inflammatory cascade. Its primary actions include:
-
Inhibition of Leukocyte Infiltration: 17(R)-RvD1 effectively limits the recruitment of neutrophils to sites of inflammation, a critical step in preventing excessive tissue damage.[1][2]
-
Stimulation of Efferocytosis: It enhances the clearance of apoptotic neutrophils and cellular debris by macrophages, a process known as efferocytosis.[3][4][5][6][7][8] This not only removes pro-inflammatory stimuli but also triggers the release of anti-inflammatory and pro-resolving mediators.
-
Modulation of Cytokine and Chemokine Production: 17(R)-RvD1 actively suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while promoting the synthesis of anti-inflammatory cytokines like IL-10.[9][10][11][12][13][14][15]
-
Regulation of Pro-inflammatory Signaling: It dampens the activity of key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB), thereby reducing the expression of a wide array of inflammatory genes.[9][11][13]
Signaling Pathways of 17(R)-Resolvin D1
The biological actions of 17(R)-RvD1 are mediated through its interaction with specific G protein-coupled receptors (GPCRs), primarily ALX/FPR2 (Lipoxin A4 receptor/Formyl Peptide Receptor 2) and GPR32.[1][2][13][16][17][18] The engagement of these receptors initiates downstream signaling cascades that collectively shift the cellular environment from a pro-inflammatory to a pro-resolving state.
References
- 1. mdpi.com [mdpi.com]
- 2. Resolvin D1 limits PMN recruitment to inflammatory loci: receptor dependent actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolvin D1 Programs Inflammation Resolution by Increasing TGF-β Expression Induced by Dying Cell Clearance in Experimental Autoimmune Neuritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolvin D1 prevents injurious neutrophil swarming in transplanted lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. [PDF] Resolvin D1 stimulates efferocytosis through p50/p50-mediated suppression of tumor necrosis factor-&agr expression | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Resolvin D1 promotes efferocytosis in aging by limiting senescent cell-induced MerTK cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective Actions of Aspirin-Triggered (17R) Resolvin D1 and its Analogue, 17R-Hydroxy-19-Para-Fluorophenoxy-Resolvin D1 Methyl Ester, in C5a-dependent IgG Immune Complex-Induced Inflammation and Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resolvin D1 and Resolvin D2 Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Resolvin D1, resolvin D2 and maresin 1 activate the GSK3β anti-inflammatory axis in TLR4-engaged human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protective role of resolvin D1, a pro-resolving lipid mediator, in nonsteroidal anti-inflammatory drug-induced small intestinal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JCI - The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection [jci.org]
- 18. pnas.org [pnas.org]
A Technical Guide to 17(R)-Resolvin D1-d5: Properties, Application, and Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 17(R)-Resolvin D1-d5, a deuterated internal standard crucial for the accurate quantification of the potent anti-inflammatory and pro-resolving mediator, 17(R)-Resolvin D1. This document outlines its core physicochemical properties, a detailed experimental protocol for its use in bioanalysis, and a visualization of its biological signaling pathway.
Core Compound Information
This compound is the deuterium-labeled analog of 17(R)-Resolvin D1, an aspirin-triggered epimer of Resolvin D1. The incorporation of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification, without altering its chemical behavior during sample preparation and chromatographic separation.
While a specific CAS number for this compound is not consistently available, it is often referenced by the CAS number of its non-deuterated counterpart, 17(R)-Resolvin D1, which is 528583-91-7 [1][2]. For reference, the CAS number for the 17(S) epimer, Resolvin D1-d5, is 1881277-32-2[3].
Physicochemical and Analytical Data
The essential properties of this compound are summarized in the table below, providing a clear reference for researchers.
| Property | Value | Reference |
| Molecular Formula | C22H27D5O5 | [4][5] |
| Molecular Weight | 381.5 g/mol | [4][5] |
| Purity | ≥99% deuterated forms (d1-d5) | [4][5] |
| Formulation | Typically a solution in ethanol | [4][5] |
| Solubility | Soluble in DMF and Ethanol | [5] |
| Storage | -80°C | [5] |
| Application | Internal standard for GC- or LC-MS | [5] |
Experimental Protocol: Quantification of 17(R)-Resolvin D1 in Biological Matrices using LC-MS/MS
The following protocol outlines a general workflow for the quantification of 17(R)-Resolvin D1 in biological samples, such as plasma or inflammatory exudates, using this compound as an internal standard. This method is based on common practices for the analysis of specialized pro-resolving mediators[6].
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Spiking: To 1 mL of biological sample (e.g., plasma), add a known amount of this compound internal standard solution.
-
Protein Precipitation: Add 3 volumes of cold methanol to precipitate proteins. Vortex and centrifuge at high speed at 4°C.
-
SPE Column Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities.
-
Elution: Elute the analytes with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase: Employ a gradient elution with a mobile phase system such as water with 0.1% formic acid (A) and acetonitrile/methanol with 0.1% formic acid (B).
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Use negative ion electrospray ionization (ESI-).
-
Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
17(R)-Resolvin D1: Monitor a specific precursor-to-product ion transition.
-
This compound: Monitor the corresponding mass-shifted precursor-to-product ion transition.
-
-
3. Data Analysis
-
Quantification: Calculate the concentration of 17(R)-Resolvin D1 in the sample by determining the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the non-deuterated standard and a fixed concentration of the internal standard.
Visualizing Core Concepts
To further aid in the understanding of the application and biological context of 17(R)-Resolvin D1, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the compound's signaling pathway.
Caption: A generalized experimental workflow for the quantification of 17(R)-Resolvin D1 using its deuterated internal standard.
Caption: The signaling pathway of 17(R)-Resolvin D1, highlighting its interaction with cell surface receptors and downstream effects.[7][8][9]
References
- 1. caymanchem.com [caymanchem.com]
- 2. 17(R)-Resolvin D1 | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound - Cayman Chemical [bioscience.co.uk]
- 5. caymanchem.com [caymanchem.com]
- 6. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
Difference between 17(R)-Resolvin D1 and 17(S)-Resolvin D1
An In-depth Technical Guide to the Core Differences Between 17(R)-Resolvin D1 and 17(S)-Resolvin D1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resolvin D1 (RvD1), a member of the specialized pro-resolving mediators (SPMs) superfamily, is a potent endogenous lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It actively orchestrates the resolution of inflammation, a process critical for tissue homeostasis and healing. RvD1 exists as two principal stereoisomers, or epimers, distinguished by the chirality of a hydroxyl group at the 17th carbon position: the endogenously produced 17(S)-Resolvin D1 and its aspirin-triggered epimer, 17(R)-Resolvin D1 (AT-RvD1). While both molecules exhibit powerful pro-resolving and anti-inflammatory activities, their subtle structural variance leads to profound differences in their biosynthesis, metabolic stability, and, consequently, their therapeutic potential. This technical guide provides a detailed examination of these two pivotal molecules, focusing on their distinct biosynthetic pathways, receptor interactions, functional potencies, and the experimental methodologies used to differentiate them.
Core Structural Distinction: The C17 Stereocenter
The fundamental difference between the two Resolvin D1 isomers lies in the three-dimensional arrangement of the hydroxyl group at carbon 17. This single stereochemical variation is the source of all subsequent functional distinctions.
-
17(S)-Resolvin D1 (RvD1): The complete stereochemistry is 7S, 8R, 17S-trihydroxy-4Z, 9E, 11E, 13Z, 15E, 19Z-docosahexaenoic acid.[1][2][3] This is the natively formed isomer through canonical enzymatic pathways.
-
17(R)-Resolvin D1 (AT-RvD1): The complete stereochemistry is 7S, 8R, 17R-trihydroxy-4Z, 9E, 11E, 13Z, 15E, 19Z-docosahexaenoic acid.[2][3][4] This epimer is predominantly generated when cyclooxygenase-2 (COX-2) is acetylated by aspirin.
This seemingly minor structural alteration has significant implications for how the molecules are synthesized and metabolized by the body.
Divergent Biosynthetic Pathways
The synthesis of 17(S)-RvD1 and 17(R)-RvD1 occurs via two distinct enzymatic routes, both originating from DHA. The initiating enzyme dictates which epimer is formed.
Canonical Pathway (17(S)-RvD1): The conventional biosynthesis of RvD1 is a transcellular process, typically involving the sequential action of two different lipoxygenase (LOX) enzymes.
-
Initiation by 15-Lipoxygenase (15-LOX): 15-LOX converts DHA into 17S-hydroperoxy-docosahexaenoic acid (17S-HpDHA).[3][5]
-
Conversion by 5-Lipoxygenase (5-LOX): In a neighboring cell, such as a neutrophil, 5-LOX rapidly transforms the 17S-HpDHA intermediate into a 7,8-epoxide.[5][6]
-
Hydrolysis: Enzymatic hydrolysis of this epoxide intermediate yields the final 17(S)-RvD1 molecule.[5][6]
Aspirin-Triggered Pathway (17(R)-RvD1): The formation of AT-RvD1 is a hallmark of aspirin's unique anti-inflammatory mechanism, which goes beyond prostaglandin inhibition.
-
Initiation by Aspirin-Acetylated COX-2: Low-dose aspirin irreversibly acetylates the COX-2 enzyme. This modification switches its catalytic activity, causing it to convert DHA into 17R-hydroperoxy-docosahexaenoic acid (17R-HpDHA).[2][5][7]
-
Conversion by 5-Lipoxygenase (5-LOX): As in the canonical pathway, leukocytes utilize 5-LOX to convert the 17R-HpDHA intermediate into its corresponding 7,8-epoxide.[2][5]
-
Hydrolysis: The subsequent hydrolysis of the epoxide produces 17(R)-RvD1.[5]
Receptor Interaction and Signaling
Both 17(S)-RvD1 and 17(R)-RvD1 exert their pro-resolving effects by activating specific G protein-coupled receptors (GPCRs) on the surface of immune cells, particularly phagocytes like neutrophils and macrophages.[1] The two primary human receptors identified for RvD1 are:
-
ALX/FPR2: The Lipoxin A₄ receptor, a well-characterized pro-resolving receptor.[1][8][9]
-
GPR32: An orphan receptor identified as a key target for RvD1.[1][8][9]
Activation of these receptors by either RvD1 epimer initiates signaling cascades that collectively dampen inflammation and promote tissue repair. Key downstream effects include inhibiting neutrophil chemotaxis and infiltration, stimulating the engulfment of apoptotic cells and debris by macrophages (efferocytosis), and shifting the cytokine profile from pro-inflammatory to anti-inflammatory.[8][10]
While both epimers can activate these receptors, the binding affinities and subsequent signaling strength can vary.[1] However, in many functional assays, they display comparable potency.[3][5]
Quantitative Data Summary
While often described as equipotent, subtle differences in receptor activation have been reported. The most significant functional distinction arises from 17(R)-RvD1's enhanced metabolic stability.
| Parameter | 17(S)-Resolvin D1 (RvD1) | 17(R)-Resolvin D1 (AT-RvD1) | Reference(s) |
| Full Chemical Name | 7S,8R,17S-trihydroxy-docosahexaenoic acid | 7S,8R,17R-trihydroxy-docosahexaenoic acid | [2][3] |
| Primary Biosynthesis Route | 15-LOX followed by 5-LOX | Aspirin-acetylated COX-2 followed by 5-LOX | [5][6] |
| hALX/FPR2 Activation (EC₅₀) | ~4.5 x 10⁻¹¹ M | Similar potency reported | [1] |
| hGPR32 Activation (EC₅₀) | Potent activation, specific EC₅₀ varies by assay system | Potent activation, serves as a GPR32 agonist | [1][11] |
| Inhibition of Neutrophil Migration (EC₅₀) | ~30 nM | ~30 nM (equipotent) | [3][4] |
| In Vivo Potency (Murine Peritonitis) | Equipotent at nanogram dosages (e.g., 10-100 ng/mouse) | Equipotent at nanogram dosages (e.g., 10-100 ng/mouse) | [5][12] |
| Metabolic Inactivation | Converted by eicosanoid oxidoreductase to inactive metabolites (e.g., 17-oxo-RvD1) | Sharply reduced conversion by eicosanoid oxidoreductase, leading to a longer biological half-life | [5][12][13] |
Key Experimental Protocols
Distinguishing between and characterizing the activities of 17(R)- and 17(S)-RvD1 requires specific analytical and functional assays.
Protocol 1: Analytical Differentiation by LC-MS/MS
Objective: To separate and identify 17(R)-RvD1 and 17(S)-RvD1 from a biological or synthetic sample.
Methodology:
-
Lipid Extraction: Isolate lipid mediators from the sample matrix (e.g., cell culture supernatant, plasma, inflammatory exudate) using C18 solid-phase extraction (SPE).
-
Chromatographic Separation: Employ reverse-phase high-performance liquid chromatography (RP-HPLC). The two epimers can be separated based on their subtle difference in polarity. Typically, 17(R)-RvD1 (AT-RvD1) has a slightly shorter retention time than 17(S)-RvD1.[5][14]
-
Spectrometric Detection and Identification:
-
Couple the HPLC to a UV detector to monitor for the characteristic chromophore of the conjugated triene system (λmax ≈ 301 nm).
-
Introduce the column effluent into a tandem mass spectrometer (MS/MS). Both isomers will have the same parent ion mass-to-charge ratio (m/z) of 375 in negative ion mode.
-
Perform fragmentation analysis (MS/MS). The fragmentation patterns for both isomers are very similar, making chromatographic separation essential for definitive identification.
-
-
Confirmation: Compare the retention times and MS/MS spectra of the unknown peaks to those of authenticated synthetic 17(R)-RvD1 and 17(S)-RvD1 standards run under identical conditions.
Protocol 2: Functional Assay - Human Neutrophil Transendothelial Migration
Objective: To quantify and compare the potency of 17(R)-RvD1 and 17(S)-RvD1 in inhibiting neutrophil migration across an endothelial barrier, a key anti-inflammatory action.
Methodology:
-
Endothelial Monolayer Preparation: Culture human umbilical vein endothelial cells (HUVECs) on the porous membrane of a Transwell™ insert (e.g., 3.0 µm pore size) until a confluent monolayer is formed.
-
Neutrophil (PMN) Isolation: Isolate human PMNs from the whole blood of healthy donors using density gradient centrifugation.
-
Assay Treatment: Pre-incubate the isolated PMNs for 15 minutes with a vehicle control or varying concentrations (e.g., 0.1 nM to 100 nM) of either 17(R)-RvD1 or 17(S)-RvD1.
-
Migration Assay:
-
Add the pre-treated PMNs to the upper chamber of the Transwell™ system containing the HUVEC monolayer.
-
Add a chemoattractant, such as Leukotriene B₄ (LTB₄), to the lower chamber to establish a chemotactic gradient.
-
Incubate the system for approximately 90-120 minutes at 37°C to allow for migration.
-
-
Quantification of Migration: Collect the contents of the lower chamber and quantify the number of migrated neutrophils. A common method is to measure the activity of myeloperoxidase (MPO), an enzyme abundant in neutrophils.
-
Data Analysis: Calculate the percentage inhibition of migration for each concentration relative to the vehicle control. Plot dose-response curves and determine the EC₅₀ value (the concentration required to achieve 50% of the maximal inhibition) for each resolvin isomer.
Conclusion and Therapeutic Implications
The primary distinction between 17(S)-Resolvin D1 and 17(R)-Resolvin D1 is their stereochemistry at the C17 position, which dictates their origin: 17(S)-RvD1 arises from the canonical 15-LOX pathway, while 17(R)-RvD1 is the product of an aspirin-altered COX-2 enzyme. Functionally, both epimers are potent activators of the pro-resolving receptors ALX/FPR2 and GPR32 and exhibit comparable efficacy in limiting neutrophil infiltration and stimulating macrophage-mediated clearance in many experimental models.[3][5]
The most critical difference from a pharmacological perspective is the enhanced metabolic stability of 17(R)-RvD1. Its 17R-hydroxyl configuration confers resistance to rapid enzymatic inactivation, prolonging its biological half-life and duration of action in vivo.[5][12] This property makes AT-RvD1 and its stable synthetic analogs particularly attractive candidates for therapeutic development in a wide range of chronic inflammatory diseases, including cardiovascular disease, arthritis, and neuroinflammation, where sustained pro-resolving signaling is paramount.[10][13][15] Understanding these core differences is essential for the rational design and application of resolvin-based therapies aimed at harnessing the body's own mechanisms to resolve inflammation.
References
- 1. Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The precursor of resolvin D series and aspirin-triggered resolvin D1 display anti-hyperalgesic properties in adjuvant-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. Resolvin D1 and Its Aspirin-triggered 17r Epimer. Stereochemical Assignments, Anti-inflammatory Properties, and Enzymatic Inactivation [dash.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Aspirin-Triggered Resolvin D1 Reduces Proliferation and the Neutrophil to Lymphocyte Ratio in a Mutant KRAS-Driven Lung Adenocarcinoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resolvin D1 limits PMN recruitment to inflammatory loci: receptor dependent actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection [jci.org]
- 10. 17(R)-Resolvin D1 protects against sickle cell–related inflammatory cardiomyopathy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resolvin D1 and its aspirin-triggered 17R epimer. Stereochemical assignments, anti-inflammatory properties, and enzymatic inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protective Actions of Aspirin-Triggered (17R) Resolvin D1 and its Analogue, 17R-Hydroxy-19-Para-Fluorophenoxy-Resolvin D1 Methyl Ester, in C5a-dependent IgG Immune Complex-Induced Inflammation and Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Anti-Inflammatory Mediator 17(R)-Resolvin D1 Attenuates Pressure Overload-Induced Cardiac Hypertrophy and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Formation of 17(R)-Resolvin D1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The resolution of inflammation is an active, highly regulated process orchestrated by a superfamily of specialized pro-resolving mediators (SPMs). Among these, the D-series resolvins, derived from the omega-3 fatty acid docosahexaenoic acid (DHA), play a pivotal role in promoting the return to tissue homeostasis. This technical guide focuses on the endogenous formation of a specific stereoisomer, 17(R)-Resolvin D1, also known as Aspirin-Triggered Resolvin D1 (AT-RvD1). Its biosynthesis is of particular interest due to its connection with the action of aspirin, a widely used nonsteroidal anti-inflammatory drug (NSAID). AT-RvD1 exhibits potent anti-inflammatory and pro-resolving activities, making it a key target for novel therapeutic strategies in a range of inflammatory diseases.
Biosynthesis of 17(R)-Resolvin D1 (Aspirin-Triggered Resolvin D1)
The endogenous formation of 17(R)-Resolvin D1 is a prime example of transcellular biosynthesis, requiring the coordinated action of at least two different cell types and the unique enzymatic activity of aspirin-acetylated cyclooxygenase-2 (COX-2).
The canonical pathway begins with the essential omega-3 fatty acid, docosahexaenoic acid (DHA). In the presence of aspirin, COX-2, an enzyme typically associated with the production of pro-inflammatory prostaglandins, undergoes acetylation of a serine residue within its active site. This modification alters its catalytic activity, redirecting it from prostaglandin synthesis to the production of 17R-hydroperoxy-docosahexaenoic acid (17R-HpDHA) from DHA.[1][2] This initial step often occurs in vascular endothelial or epithelial cells.
The newly formed 17R-HpDHA is then rapidly released and taken up by neighboring leukocytes, particularly neutrophils, which are rich in the enzyme 5-lipoxygenase (5-LOX).[1] Within the leukocyte, 5-LOX catalyzes the insertion of molecular oxygen at the C-7 position of 17R-HpDHA, leading to the formation of a transient 7,8-epoxide intermediate.[3] This unstable epoxide is subsequently hydrolyzed to yield the final bioactive molecule, 17(R)-Resolvin D1 (7S,8R,17R-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid).[1][4]
An important characteristic of AT-RvD1 is its increased resistance to enzymatic inactivation compared to its S-epimer, Resolvin D1 (RvD1).[4] This enhanced stability may contribute to the prolonged pro-resolving actions observed with aspirin treatment.
Quantitative Data on 17(R)-Resolvin D1
The following tables summarize key quantitative data related to the biological activity and detection of 17(R)-Resolvin D1.
Table 1: In Vitro Bioactivity of 17(R)-Resolvin D1 (AT-RvD1)
| Parameter | Biological System | Value | Reference |
| EC50 for hALX/FPR2 activation | HEK-ALX/FPR2 β-arrestin system | Low picomolar range | [5] |
| EC50 for hGPR32 activation | CHO-hGPR32 β-arrestin system | ~8.8 x 10-12 M | [6] |
| EC50 for inhibition of human neutrophil transmigration | In vitro assay | ~30 nM | [4][7] |
| EC50 for enhancing efferocytosis by M2-like macrophages | Human monocyte-derived macrophages | ~2.6 x 10-14 M | [8] |
| Concentration for inhibiting cytokine production in macrophages | IgG immune complex-stimulated MH-S cells | 100 nM | [9] |
| Concentration for inhibiting cytokine production in neutrophils | IgG immune complex-stimulated primary mouse peritoneal neutrophils | 100 nM | [9] |
Table 2: In Vivo Efficacy of 17(R)-Resolvin D1 (AT-RvD1)
| Animal Model | Dosage | Effect | Reference |
| Murine peritonitis | 10 ng/mouse (i.v.) | ~50% reduction in leukocyte infiltration | [5] |
| Murine peritonitis | 100 ng/mouse | ~50% reduction in PMN infiltration | [5] |
| Adjuvant-induced arthritis in rats | 100-300 ng (i.p.) | Significant inhibition of hyperalgesia | [1] |
| Murine allergic airway inflammation | 100 ng/mouse | Significant decrease in BALF total cells, eosinophils, and lymphocytes | [10] |
| IgG immune complex-induced lung injury in mice | 500 ng/mouse (i.v.) | Significant reduction in lung vascular permeability | [9] |
| UVB-induced skin inflammation in mice | 30-300 pg/animal (i.v.) | Reduction in edema, MPO activity, and pro-inflammatory cytokines | [2] |
Table 3: Concentrations of 17(R)-Resolvin D1 and Precursors in Human Samples
| Analyte | Sample Type | Condition | Concentration (mean ± SD) | Reference |
| 17(R)-RvD1 | EDTA Plasma | After 3 weeks of n-3 fatty acid supplementation | 161 ± 7 pg/mL | [11] |
| 17(R/S)-HDHA | EDTA Plasma | After 3 weeks of n-3 fatty acid supplementation | 365 ± 65 pg/mL | [11][12] |
Experimental Protocols
In Vitro Biosynthesis of 17(R)-Resolvin D1 in a Co-culture System
This protocol describes a general method for inducing the biosynthesis of AT-RvD1 using a co-culture of human endothelial cells and neutrophils.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Human Polymorphonuclear Neutrophils (PMNs), freshly isolated
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Aspirin (acetylsalicylic acid)
-
Docosahexaenoic acid (DHA)
-
Zymosan A
-
Phosphate Buffered Saline (PBS) with Ca2+/Mg2+
-
Methanol, HPLC grade
-
Solid-Phase Extraction (SPE) C18 cartridges
Procedure:
-
Cell Culture: Culture HUVECs to confluence in appropriate cell culture flasks.
-
Aspirin Treatment: Pre-treat HUVECs with aspirin (e.g., 100 µM) for 30 minutes to allow for COX-2 acetylation.
-
Co-culture Incubation:
-
Termination and Lipid Extraction:
-
Stop the incubation by adding 3 volumes of cold methanol containing an internal standard (e.g., d5-RvD1).
-
Store samples at -80°C until extraction.
-
-
Solid-Phase Extraction (SPE):
-
Perform SPE to extract and concentrate the lipid mediators as detailed in the "Lipid Extraction Protocol" section below.
-
-
LC-MS/MS Analysis: Analyze the extracted lipids for the presence and quantity of 17(R)-Resolvin D1 using a validated LC-MS/MS method.
Lipid Extraction from Biological Samples
This protocol outlines a general procedure for the extraction of resolvins from biological fluids (e.g., plasma, cell culture supernatant) using solid-phase extraction (SPE).
Materials:
-
Biological sample (e.g., plasma, cell culture supernatant)
-
Deuterated internal standards (e.g., RvD1-d5)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Formic acid or HCl
-
Hexane, HPLC grade
-
Methyl formate, HPLC grade
-
C18 SPE cartridges
-
Nitrogen gas evaporator
Procedure:
-
Protein Precipitation: To 1 mL of plasma, add a mixture of deuterated internal standards. Add 2 volumes of cold methanol, vortex, and centrifuge to pellet the precipitated proteins.[13]
-
Dilution and Acidification: Transfer the supernatant to a new tube and dilute with water to a final methanol concentration of <15%. Adjust the pH to ~3.5 with diluted formic acid or HCl.[13]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5-10 mL of methanol followed by 5-10 mL of water.[13]
-
Sample Loading: Load the acidified sample onto the conditioned cartridge at a flow rate of 1-2 mL/min.[13]
-
Washing:
-
Wash the cartridge with 5-10 mL of water to remove polar impurities.
-
Wash with 5-10 mL of hexane to elute non-polar, neutral lipids.[13]
-
-
Elution: Elute the resolvins and other SPMs with 5-10 mL of methyl formate into a clean collection tube.[13]
-
Drying and Reconstitution: Evaporate the methyl formate eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of methanol/water (50:50, v/v) for LC-MS/MS analysis.[13]
LC-MS/MS Analysis of 17(R)-Resolvin D1
This section provides typical parameters for the quantification of 17(R)-Resolvin D1 using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole or QTRAP mass spectrometer
LC Conditions:
-
Column: C18 reversed-phase column (e.g., Kinetex PS C18, 100 x 3.0 mm, 2.6 µm).[8]
-
Mobile Phase A: Water/Methanol/Acetic Acid (e.g., 60:40:0.01, v/v/v).[14]
-
Mobile Phase B: Acetonitrile/Methanol/Acetic Acid (e.g., 800:150:1, v/v/v).[15]
-
Flow Rate: 0.3 mL/min.[15]
-
Gradient: A linear gradient is typically used, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes. A representative gradient is as follows: 21% B at 0 min, hold at 21% B for 1 min, ramp to 26% B at 1.5 min, to 51% B at 10 min, to 66% B at 19 min, and to 98% B at 25.1 min.[15]
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[15]
-
Multiple Reaction Monitoring (MRM): Specific parent-to-fragment ion transitions are monitored for quantification.
-
Parent Ion (m/z): 375.2 [M-H]-
-
Fragment Ions (m/z): 141, 215, 357 (indicative of the structure)[16]
-
-
Internal Standard: A deuterated internal standard (e.g., RvD1-d5) is used for accurate quantification.
Conclusion
The endogenous formation of 17(R)-Resolvin D1 represents a fascinating intersection of pharmacology and immunology, highlighting how a classic anti-inflammatory drug like aspirin can co-opt inflammatory pathways to generate potent pro-resolving mediators. The detailed understanding of its biosynthetic pathway, coupled with robust analytical and experimental methodologies, provides a solid foundation for further research into the therapeutic potential of AT-RvD1 and the broader field of resolution pharmacology. This guide offers a comprehensive overview for scientists and researchers aiming to explore the intricate biology and therapeutic promise of this unique specialized pro-resolving mediator.
References
- 1. The precursor of resolvin D series and aspirin-triggered resolvin D1 display anti-hyperalgesic properties in adjuvant-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspirin-Triggered Resolvin D1 (AT-RvD1) Protects Mouse Skin against UVB-Induced Inflammation and Oxidative Stress | MDPI [mdpi.com]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. Resolvin D1 and Its Aspirin-triggered 17r Epimer. Stereochemical Assignments, Anti-inflammatory Properties, and Enzymatic Inactivation [dash.harvard.edu]
- 5. Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rawdatalibrary.net [rawdatalibrary.net]
- 8. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective Actions of Aspirin-Triggered (17R) Resolvin D1 and its Analogue, 17R-Hydroxy-19-Para-Fluorophenoxy-Resolvin D1 Methyl Ester, in C5a-dependent IgG Immune Complex-Induced Inflammation and Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resolvin D1 and its aspirin-triggered epimer AT-RvD1 promote the resolution of allergic airways responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Resolvins D1, D2, and other mediators of self-limited resolution of inflammation in human blood following n-3 fatty acid supplementation. | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. Resolvin D1 controls inflammation initiated by glutathione-lipid conjugates formed during oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols for the Use of 17(R)-Resolvin D1-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quantitative analysis of bioactive lipids, particularly specialized pro-resolving mediators (SPMs), accuracy and precision are paramount. 17(R)-Resolvin D1-d5 is a deuterated analog of 17(R)-Resolvin D1, an aspirin-triggered epimer of Resolvin D1. Its near-identical physicochemical properties to the endogenous analyte, with a distinct mass difference, make it an ideal internal standard for mass spectrometry-based quantification.[1][2] This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in liquid chromatography-mass spectrometry (LC-MS) workflows, ensuring robust and reliable quantification of Resolvin D1. The use of such a stable isotope-labeled internal standard is crucial for correcting for variability during sample preparation, extraction, and instrument analysis.[3]
Principle of Isotope Dilution Mass Spectrometry
The use of a deuterated internal standard like this compound is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated standard is added to the sample at the initial stage of processing.[1] This "spike" acts as a chemical mimic of the analyte of interest (Resolvin D1). Any loss of the analyte during subsequent steps, such as extraction and derivatization, will be mirrored by a proportional loss of the internal standard.[1] The mass spectrometer can differentiate between the analyte and the internal standard due to the mass difference imparted by the deuterium atoms.[1] By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as this ratio remains constant despite variations in sample recovery or ionization efficiency.[1]
Product Specifications
| Parameter | Specification |
| Formal Name | 7S,8R,17R-trihydroxy-4Z,9E,11E,13Z,15E,19Z-21,21,22,22,22-d5 docosahexaenoic acid |
| Synonyms | Aspirin-triggered Resolvin D1-d5, 17-epi-Resolvin D1-d5, AT-RvD1-d5 |
| Molecular Formula | C₂₂H₂₇D₅O₅ |
| Formula Weight | 381.5 g/mol |
| Purity | ≥99% deuterated forms (d1-d5) |
| Formulation | A solution in ethanol (e.g., 100 µg/ml) |
| Storage | -80°C |
| Stability | ≥ 1 year at -80°C |
Data sourced from manufacturer's technical information.[4]
Quantitative Data Summary
The following tables summarize representative quantitative data from validated LC-MS/MS methods for the analysis of specialized pro-resolving mediators, including Resolvin D1, using deuterated internal standards.
Table 1: Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.98 | [1] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 8.5 pg (in surrogate matrix) | [1] |
| Limit of Detection (LOD) | 3 pg (on-column) | [5] |
| Limit of Quantification (LOQ) | 6 pg (on-column) | [5] |
Table 2: Precision and Accuracy
| Parameter | Concentration Level | Typical Value (RSD %) | Reference |
| Intra-day Precision | Low, Medium, High | 5% - 12% | [1] |
| Inter-day Precision | Low, Medium, High | 5% - 12% | [1] |
| Accuracy | Low, Medium, High | 87% - 95% | [1] |
Table 3: Recovery
| Parameter | Matrix | Typical Value (%) | Reference |
| Internal Standard Recovery | Plasma, Serum | 60% - 118% | [1] |
Experimental Protocols
Materials and Reagents
-
This compound internal standard solution (e.g., 100 µg/mL in ethanol)
-
Resolvin D1 analytical standard
-
LC-MS grade methanol, acetonitrile, water, and formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Biological matrix (e.g., plasma, serum, tissue homogenate)
-
Standard laboratory glassware and equipment (pipettes, vials, centrifuges, etc.)
Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock): The this compound is typically supplied in ethanol.[4] If necessary, dilute with ethanol to a convenient stock concentration (e.g., 1 µg/mL). Store at -80°C.
-
Internal Standard Spiking Solution (IS Spiking): Prepare a working solution of this compound by diluting the IS Stock with an appropriate solvent (e.g., methanol). The concentration should be optimized to provide a strong signal in the LC-MS system. A typical concentration might be in the range of 10-100 ng/mL.
-
Analyte Stock Solution: Prepare a stock solution of the unlabeled Resolvin D1 standard in ethanol (e.g., 1 µg/mL). Store at -80°C.
-
Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the Analyte Stock Solution in a solvent that is compatible with your sample matrix and extraction procedure (e.g., methanol or a surrogate matrix). The concentration range should encompass the expected levels of Resolvin D1 in your samples.
Sample Preparation and Extraction
The following is a general protocol for solid-phase extraction (SPE) of Resolvin D1 from a biological matrix. Optimization may be required for specific matrices.
-
Sample Thawing: Thaw biological samples on ice to prevent degradation of the analyte.
-
Internal Standard Spiking: To a known volume of your sample (e.g., 500 µL of plasma), add a precise volume of the IS Spiking Solution. Vortex briefly to mix. This step should be done at the very beginning of the sample preparation process to account for any subsequent analyte loss.
-
Protein Precipitation: Add 2-4 volumes of cold methanol to the sample to precipitate proteins. Vortex thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the lipids.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.
-
Elute the lipids with an appropriate organic solvent, such as methanol or acetonitrile.
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small, precise volume of the initial mobile phase for LC-MS analysis.
LC-MS/MS Analysis
The following are example LC-MS/MS parameters. These should be optimized for your specific instrumentation and application.
-
LC Column: A C18 reversed-phase column is commonly used for the separation of lipids.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically employed to elute the analytes.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Resolvin D1 and this compound. These transitions should be determined by infusing the pure standards into the mass spectrometer.
Data Analysis
-
Peak Integration: Integrate the peak areas for the specific MRM transitions of both the analyte (Resolvin D1) and the internal standard (this compound) in all samples, calibration standards, and quality controls.
-
Response Ratio Calculation: For each injection, calculate the response ratio by dividing the peak area of the analyte by the peak area of the internal standard.
-
Calibration Curve Generation: Plot the response ratio of the calibration standards against their corresponding concentrations. Perform a linear regression to obtain the calibration curve and the correlation coefficient (r²).
-
Quantification of Unknowns: Use the regression equation from the calibration curve to calculate the concentration of Resolvin D1 in the unknown samples based on their measured response ratios.
Visualizations
Caption: Workflow for using this compound as an internal standard.
Caption: Biosynthesis of Resolvin D1 and its 17(R) epimer.
Conclusion
The use of this compound as an internal standard is a robust and reliable approach for the accurate quantification of Resolvin D1 in complex biological matrices. By following the principles of isotope dilution mass spectrometry and implementing the protocols outlined in this document, researchers can significantly improve the quality and reproducibility of their analytical data. This, in turn, will facilitate a better understanding of the role of specialized pro-resolving mediators in health and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Resolvins D1, D2, and other mediators of self-limited resolution of inflammation in human blood following n-3 fatty acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 17(R)-Resolvin D1 using a Validated LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 17(R)-Resolvin D1 (17(R)-RvD1), a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA). 17(R)-RvD1 is the aspirin-triggered epimer of Resolvin D1 and plays a crucial role in the resolution of inflammation, making its accurate quantification essential for research in pharmacology and drug development. The described protocol includes a detailed solid-phase extraction (SPE) procedure for sample preparation from biological matrices, optimized chromatographic conditions, and mass spectrometric parameters for selective and sensitive detection.
Introduction
Resolvins are a class of lipid mediators that are actively involved in resolving inflammation. 17(R)-Resolvin D1 is of particular interest as its synthesis is triggered by aspirin, and it exhibits potent anti-inflammatory and pro-resolving activities.[1] It functions by interacting with specific G protein-coupled receptors, such as ALX/FPR2 and GPR32, to dampen inflammatory responses.[1][2] Given its therapeutic potential, a reliable method for the quantification of 17(R)-RvD1 in biological samples is critical for preclinical and clinical research. This document provides a comprehensive protocol for the analysis of 17(R)-RvD1 using LC-MS/MS, a highly selective and sensitive analytical technique.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is optimized for the extraction of resolvins from biological matrices such as plasma, serum, or cell culture supernatants.
-
Protein Precipitation: To 1 mL of sample, add 2 volumes of cold methanol. Vortex thoroughly.
-
Centrifugation: Centrifuge the mixture at 3,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.[3]
-
Dilution and Acidification: Carefully decant the supernatant and dilute it with 10 volumes of Milli-Q water. Adjust the pH of the diluted supernatant to 3.5 using 1 M HCl.[3]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (3 mL) by washing with 15 mL of methanol followed by 15 mL of water.
-
Sample Loading: Load the acidified supernatant onto the conditioned C18 SPE cartridge.
-
Washing: Wash the cartridge with 15 mL of water, followed by 8 mL of hexane to remove non-polar impurities.[3]
-
Elution: Elute the analytes with 8 mL of methyl formate.[3]
-
Drying and Reconstitution: Evaporate the methyl formate eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in an appropriate volume (e.g., 100 µL) of the initial mobile phase (e.g., Methanol/Water/Acetic Acid, 60:40:0.01, v/v/v) for LC-MS/MS analysis.[4][5]
LC-MS/MS Analysis
The following parameters provide a starting point for the development of a robust LC-MS/MS method. Optimization may be required depending on the specific instrumentation used.
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm)[6] |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile/Methanol/Acetic Acid (800:150:1, v/v/v)[6] |
| Flow Rate | 0.3 mL/min[6] |
| Gradient | 21% B to 51% B over 8.5 min, then to 98% B |
| Column Temperature | 23°C[3] |
| Injection Volume | 10 µL |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative[3] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | Nitrogen |
| Collision Gas | Nitrogen[6] |
| Sheath Gas (N2) | 1.2 L/min[3] |
| Auxiliary Gas (N2) | 0.045 L/min[3] |
| Electrospray Voltage | -4.3 kV[3] |
| Heating Capillary | -39 V[3] |
MRM Transitions for 17(R)-Resolvin D1
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 17(R)-Resolvin D1 | 375.2 | 141.1 | -35 to -45 |
| d₅-Resolvin D1 (Internal Standard) | 380.2 | 141.1 | -35 to -45 |
Note: The quantification of 17(R)-RvD1 can be based on the calibration curve of its isomer, Resolvin D1, if a certified standard for 17(R)-RvD1 is unavailable. Deuterated internal standards such as d₅-RvD1 are recommended for accurate quantification.[6]
Data Presentation
Table 1: Quantitative Parameters for 17(R)-Resolvin D1 Analysis
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 3 pg on-column | [7] |
| Limit of Quantification (LOQ) | 6 pg on-column | [7] |
| Linearity Range | 0.02 - 0.2 nM | [6] |
| Recovery (from human serum) | 78 ± 4% to 87 ± 3% | [6] |
Visualizations
Caption: Experimental workflow for 17(R)-Resolvin D1 quantification.
Caption: Signaling pathway of 17(R)-Resolvin D1.
Discussion
The presented LC-MS/MS method provides a reliable and sensitive approach for the quantification of 17(R)-Resolvin D1 in biological samples. The solid-phase extraction protocol ensures efficient cleanup and concentration of the analyte, minimizing matrix effects and improving the overall sensitivity of the assay. The use of a C18 reversed-phase column with a gradient elution allows for the separation of 17(R)-RvD1 from other endogenous lipids. The negative mode ESI and MRM detection provide high selectivity and sensitivity for accurate quantification.
The quantification of specialized pro-resolving mediators like 17(R)-RvD1 is crucial for understanding their role in health and disease. This application note serves as a comprehensive guide for researchers in the fields of inflammation, pharmacology, and drug development to accurately measure this potent lipid mediator. Further validation of this method in specific biological matrices is recommended to ensure its suitability for intended applications.
References
- 1. Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Resolvin D1, Protectin D1, and Related Docosahexaenoic Acid-Derived Products: Analysis via Electrospray/Low Energy Tandem Mass Spectrometry based on Spectra and Fragmentation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolvin D1 controls inflammation initiated by glutathione-lipid conjugates formed during oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolvin D1 and Resolvin D2 Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resolvins D1, D2, and other mediators of self-limited resolution of inflammation in human blood following n-3 fatty acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Profiling of Lipid Mediators Using 17(R)-Resolvin D1-d5
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipid mediators are a diverse class of bioactive signaling molecules derived from polyunsaturated fatty acids (PUFAs) that play crucial roles in regulating inflammation.[1][2] This class includes both pro-inflammatory mediators, such as prostaglandins and leukotrienes, and a superfamily of specialized pro-resolving mediators (SPMs) like resolvins, protectins, and maresins.[3][4][5] SPMs actively orchestrate the resolution of inflammation, a process critical for returning tissue to homeostasis after injury or infection.[3][6] Given their potent bioactivity at very low concentrations (in the picogram to nanogram range) within complex biological matrices, their accurate and sensitive quantification is a significant analytical challenge.[3][7]
This application note details a robust and sensitive method for the profiling of a wide range of lipid mediators from biological samples. The protocol employs solid-phase extraction (SPE) for sample cleanup and concentration, followed by ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).[8][9] Quantification is achieved using a stable isotope-labeled internal standard, 17(R)-Resolvin D1-d5, to ensure high accuracy and correct for sample loss during preparation.[10]
Principle of the Method
The methodology is based on the principle of reverse-phase chromatography coupled with tandem mass spectrometry.
-
Sample Preparation: Biological samples (e.g., plasma, serum, tissue homogenates) are first treated to precipitate proteins.[3][11] A known amount of this compound internal standard is spiked into the sample.
-
Solid-Phase Extraction (SPE): The sample is then subjected to C18-based solid-phase extraction.[3][7] This step selectively isolates and concentrates the lipid mediators while removing interfering matrix components like salts and phospholipids.[3][7][12]
-
LC-MS/MS Analysis: The concentrated extract is injected into a UHPLC-MS/MS system. A C18 column separates the lipid mediators based on their hydrophobicity. The mass spectrometer, operating in negative ionization mode, detects the analytes using Multiple Reaction Monitoring (MRM), which provides excellent specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each compound.[1][13][14]
-
Quantification: The concentration of each analyte is determined by comparing its peak area to that of the this compound internal standard, using a calibration curve generated from authentic standards.
Experimental Protocol
3.1. Materials and Reagents
-
Standards: this compound, Resolvin D1, Resolvin D2, Lipoxin A4, Leukotriene B4, Prostaglandin E2, and other relevant lipid mediator standards (Cayman Chemical or equivalent).
-
Solvents: LC-MS grade methanol, acetonitrile, water, methyl formate, and formic acid.[15]
-
SPE Cartridges: C18 reverse-phase SPE cartridges (e.g., 500 mg, 6 mL).[11]
-
Equipment: UHPLC system coupled to a triple quadrupole mass spectrometer (e.g., SCIEX QTRAP, Waters Xevo), SPE manifold, nitrogen evaporator, refrigerated centrifuge.
3.2. Sample Preparation
Caution: Lipid mediators are sensitive to light, heat, and oxidation. Keep samples on ice and minimize exposure to air and light whenever possible.[3][16]
-
Thawing: Thaw biological samples (e.g., 500 µL plasma) on ice.[7][11]
-
Internal Standard Spiking: Add a precise amount of this compound (e.g., 500 pg) and other relevant deuterated internal standards to each sample.
-
Protein Precipitation: Add 2-4 volumes of ice-cold methanol (e.g., 1-2 mL).[11] Vortex briefly and incubate at -20°C for at least 45 minutes to precipitate proteins.[3][11]
-
Centrifugation: Centrifuge the samples at 2000 x g for 10 minutes at 4°C.[3][11]
-
Supernatant Collection: Carefully transfer the supernatant to a new glass tube.
-
Dilution and Acidification: Dilute the supernatant with water to ensure the final methanol concentration is <15%. Adjust the pH to ~3.5 with diluted formic acid.[7] This step is crucial for efficient retention on the C18 SPE column.[7]
3.3. Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methyl formate, followed by 5 mL of methanol, and finally equilibrating with 5 mL of water.[3][11] Do not allow the cartridge to dry out between steps.[7]
-
Sample Loading: Load the acidified sample onto the conditioned cartridge at a flow rate of 1-2 mL/min.[7]
-
Washing: Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elution: Elute the lipid mediators with 5-10 mL of methyl formate.[3]
-
Solvent Evaporation: Dry the eluate under a gentle stream of nitrogen.[3]
-
Reconstitution: Reconstitute the dried extract in 50-100 µL of the initial mobile phase (e.g., methanol/water 50:50) for LC-MS/MS analysis.[3]
3.4. UHPLC-MS/MS Analysis
The following are typical starting conditions and should be optimized for the specific instrument and analytes of interest.
Table 1: Example UHPLC Gradient Program
| Time (min) | Flow Rate (µL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 400 | 80 | 20 |
| 2.0 | 400 | 50 | 50 |
| 11.0 | 400 | 20 | 80 |
| 15.0 | 400 | 2 | 98 |
| 15.1 | 400 | 80 | 20 |
| 18.0 | 400 | 80 | 20 |
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[17]
-
Mobile Phase A: Water/Methanol/Acetic Acid (80:20:0.01, v/v/v).[11]
-
Mobile Phase B: Methanol/Water/Acetic Acid (80:20:0.01, v/v/v) ramped up to 98% Methanol.[11] A common alternative is a gradient of methanol or acetonitrile in water with 0.1% formic acid.[15][18]
-
Column Temperature: 50°C.[14]
Table 2: Example MRM Transitions for Key Lipid Mediators
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| This compound (IS) | 380.2 | 141.0 | Negative ESI |
| Resolvin D1 (RvD1) | 375.2 | 141.0 | Negative ESI |
| Resolvin D2 (RvD2) | 375.2 | 141.0 | Negative ESI |
| Lipoxin A4 (LXA4) | 351.2 | 115.0 | Negative ESI |
| Leukotriene B4 (LTB4) | 335.2 | 195.1 | Negative ESI |
| Prostaglandin E2 (PGE2) | 351.2 | 271.2 | Negative ESI |
| 5-HETE | 319.2 | 115.0 | Negative ESI |
| 15-HETE | 319.2 | 219.1 | Negative ESI |
Note: Collision energies and other MS parameters must be optimized for each specific instrument.
Visualizations
Caption: Experimental workflow for lipid mediator profiling.
Caption: Biosynthesis pathway of aspirin-triggered 17(R)-Resolvin D1.
Conclusion
This application note provides a comprehensive protocol for the sensitive and accurate profiling of lipid mediators from biological matrices. The use of C18 solid-phase extraction ensures effective sample clean-up and concentration, while UHPLC-MS/MS provides the necessary selectivity and sensitivity for detection.[7][9] The incorporation of a stable isotope-labeled internal standard, this compound, is critical for reliable quantification, correcting for variability during sample processing and analysis. This methodology is a powerful tool for researchers investigating the complex roles of lipid mediators in health and disease, particularly in the context of inflammation and its resolution.[1][8]
References
- 1. sciex.com [sciex.com]
- 2. researchgate.net [researchgate.net]
- 3. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 4. Identification and Profiling of Specialized Pro-Resolving Mediators in Human Tears by Lipid Mediator Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labclinics.com [labclinics.com]
- 6. Resolvins, Specialized Pro-Resolving Lipid Mediators and their Potential Roles in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. zora.uzh.ch [zora.uzh.ch]
- 9. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous lipidomic analysis of three families of bioactive lipid mediators leukotrienes, resolvins, protectins and related hydroxy-fatty acids by liquid chromatography/electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dynamic changes in proresolving lipid mediators and their receptors following acute vascular injury in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciex.com [sciex.com]
- 16. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Application Note: A Robust Protocol for the Quantification of Resolvins in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction Resolvins are a class of specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids, primarily eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[1] These potent lipid mediators, which include the E-series resolvins (RvE) from EPA and the D-series resolvins (RvD) from DHA, actively orchestrate the resolution phase of inflammation.[1] Their role in mitigating inflammatory responses makes them critical targets in research and drug development for a variety of inflammatory diseases.[2] However, the accurate quantification of resolvins in biological matrices such as plasma is a significant analytical challenge due to their inherent fragility and extremely low endogenous concentrations, which are typically in the picogram to nanogram range.[1][3]
Solid-phase extraction (SPE) has become the gold-standard for extracting and concentrating resolvins from complex biological samples, offering superior selectivity and reproducibility compared to traditional liquid-liquid extraction (LLE).[1] This application note provides a detailed protocol for the isolation of resolvins from plasma using C18-based SPE, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). It includes critical sample handling procedures, quantitative performance data, and visualizations of the experimental workflow and relevant biological pathways.
Resolvin Signaling Pathways
Resolvins exert their pro-resolving functions by binding to and activating specific G-protein-coupled receptors (GPCRs). For instance, Resolvin E1 (RvE1) interacts with ChemR23 and BLT1, while Resolvin D2 (RvD2) primarily signals through GPR18.[2][4] This receptor activation initiates downstream signaling cascades that suppress pro-inflammatory pathways, such as NF-κB activation, reduce neutrophil infiltration, and enhance the phagocytic clearance of apoptotic cells and debris by macrophages.[4][5]
Caption: Generalized signaling pathway of E-series and D-series resolvins.
Experimental Protocols and Workflow
Accurate measurement begins with meticulous sample collection and handling to prevent ex vivo analyte formation and degradation. The subsequent SPE protocol is designed to isolate and concentrate resolvins efficiently, providing a clean extract for sensitive LC-MS/MS analysis.
Critical Considerations for Plasma Sample Handling
-
Anticoagulant Choice: Collect whole blood in tubes containing EDTA.[6][7]
-
Immediate Processing: Process blood samples immediately after collection. Centrifuge at 1,000-2,000 x g for 10-15 minutes at 4°C to separate plasma from blood cells.[7][8]
-
Storage: Immediately after separation, snap-freeze plasma aliquots and store them at -80°C to minimize degradation and potential autoxidation.[8][9]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as they can lead to significant analyte loss.[7][9]
Visualized Experimental Workflow
The overall process from blood collection to analysis is outlined below. Each step is critical for achieving accurate and reproducible results.
Caption: Workflow for resolvin measurement from plasma collection to analysis.
Detailed Protocol: Solid-Phase Extraction (SPE)
This protocol is optimized for the extraction of resolvins from human plasma for LC-MS/MS analysis.
-
Sample Preparation and Protein Precipitation:
-
Thaw frozen plasma samples on ice.[1]
-
To 500 µL of plasma in a glass tube, add a mixture of deuterated internal standards (e.g., d5-RvD2) to correct for sample loss and matrix effects.[2]
-
Add 2 volumes of cold methanol (-20°C), vortex thoroughly, and incubate at -20°C for 45-60 minutes to precipitate proteins.[8]
-
Centrifuge at 1,000 x g for 10 minutes at 4°C. Collect the supernatant.[8]
-
-
Dilution and Acidification:
-
Solid-Phase Extraction (C18 Cartridge):
-
Conditioning: Condition a C18 SPE cartridge (e.g., 200 mg) by washing sequentially with 5-10 mL of methanol followed by 5-10 mL of water. Do not allow the cartridge to dry out between steps.[1][8]
-
Sample Loading: Load the acidified sample onto the conditioned cartridge at a slow flow rate (1-2 mL/min).[1]
-
Washing: Wash the cartridge with 5-10 mL of water to remove polar impurities. Subsequently, wash with 5-10 mL of hexane to elute non-polar lipids that could interfere with the analysis.[8]
-
Elution: Elute the resolvins and other SPMs from the cartridge using 5-10 mL of methyl formate.[8]
-
-
Drying and Reconstitution:
Data Presentation: Performance and Expected Concentrations
The described SPE-LC-MS/MS methodology provides the high sensitivity and recovery necessary for accurate resolvin quantification. The tables below summarize typical performance characteristics and reported concentrations in human plasma.
Table 1: Typical Performance of SPE-LC-MS/MS for Resolvin Analysis
| Analyte | Recovery of Internal Standard | Lower Limit of Quantification (LLOQ) | Reference |
| Resolvins (General) | 78 - 87% | 0.02 - 0.2 nM | [10] |
| Multiple Resolvins | Not Specified | 1 - 38 pg/mL | [3] |
| RvD1, RvD2, others | >85% (deuterium-labeled IS) | 6 pg (on-column) | [6][8] |
Table 2: Reported Resolvin Concentrations in Human Plasma
| Analyte | Condition | Mean Concentration (pg/mL) | Reference |
| Resolvin D1 (RvD1) | Baseline (Breast Cancer Patients) | 21.3 (median) | [11] |
| Resolvin D1 (RvD1) | Baseline (Healthy Controls) | 7.3 (median) | [11] |
| Resolvin D1 (RvD1) | Post n-3 Supplementation | 31 ± 5 | [6] |
| Resolvin D2 (RvD2) | Post n-3 Supplementation | 26 ± 4 | [6] |
| Resolvin D5 (RvD5) | Post n-3 Supplementation | Increased vs. baseline | [12] |
Conclusion The quantification of resolvins in plasma is a challenging but essential task for advancing our understanding of inflammation resolution. The solid-phase extraction protocol detailed in this note provides a robust and reliable workflow for obtaining clean, concentrated extracts suitable for sensitive downstream analysis by LC-MS/MS.[1] Strict adherence to proper sample handling and meticulous execution of the extraction steps are paramount to achieving the high recovery and accuracy required to measure these potent, low-abundance lipid mediators. This methodology serves as a critical tool for researchers and scientists investigating the therapeutic potential of resolvins in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Understanding Resolvin Signaling Pathways to Improve Oral Health [mdpi.com]
- 5. Emerging Roles of Resolvins in the Resolution of Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolvins D1, D2, and other mediators of self-limited resolution of inflammation in human blood following n-3 fatty acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 9. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples | MDPI [mdpi.com]
- 10. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of DHA Oral Supplementation on Plasma Resolvin D1 and D2 Levels in Naïve Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 17(R)-Resolvin D1-d5 in Preclinical Research
Introduction
Resolvins are a class of specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids that are critical for the active resolution of inflammation.[1][2] 17(R)-Resolvin D1 (17(R)-RvD1), also known as Aspirin-Triggered Resolvin D1 (AT-RvD1), is the 17R epimer of Resolvin D1.[3] It is biosynthesized from docosahexaenoic acid (DHA) through a pathway initiated by aspirin-acetylated cyclooxygenase-2 (COX-2) and followed by the action of 5-lipoxygenase (5-LOX).[4][5] This makes it more resistant to metabolic inactivation compared to its S-epimer, RvD1.[3] 17(R)-RvD1 has demonstrated potent anti-inflammatory and pro-resolving actions in a wide range of preclinical models, making it a promising therapeutic candidate for inflammatory diseases.[5][6]
The deuterated form, 17(R)-Resolvin D1-d5 (17(R)-RvD1-d5), contains five deuterium atoms. It is chemically identical to 17(R)-RvD1 but has a higher molecular weight. This property makes it an ideal internal standard for the accurate quantification of the endogenous or administered 17(R)-RvD1 in biological samples using mass spectrometry (GC-MS or LC-MS/MS).[7] These application notes will focus on the use of 17(R)-RvD1 in preclinical models and detail the role of 17(R)-RvD1-d5 in the analytical protocols.
Mechanism of Action
17(R)-RvD1 exerts its pro-resolving effects by binding to specific G protein-coupled receptors, primarily ALX/FPR2 (lipoxin A4 receptor).[8][9] This interaction initiates a cascade of downstream signaling events that collectively dampen inflammation and promote tissue repair. Key mechanisms include:
-
Inhibition of Neutrophil Infiltration : It reduces the recruitment and infiltration of neutrophils to sites of inflammation.[3][8]
-
Modulation of Cytokine Production : It suppresses the production of pro-inflammatory cytokines and chemokines such as TNF-α, IL-1β, and IL-6.[5][6][9]
-
Stimulation of Macrophage Phagocytosis : It enhances the clearance of apoptotic cells and debris by macrophages, a critical step in the resolution of inflammation.[1]
-
Regulation of Signaling Pathways : It inhibits pro-inflammatory signaling pathways, notably the NF-κB pathway.[3][5][10]
-
Pain Reduction : It alleviates inflammatory and neuropathic pain by modulating transient receptor potential (TRP) channels and reducing central sensitization.[11][12][13]
Data Presentation: 17(R)-RvD1 in Preclinical Models
The following tables summarize the application and efficacy of 17(R)-RvD1 in various preclinical disease models.
Table 1: Application in Inflammatory Pain and Arthritis Models
| Preclinical Model | Species | 17(R)-RvD1 (AT-RvD1) Dose & Administration | Key Outcomes | Reference(s) |
| Adjuvant-Induced Arthritis | Rat | 100-300 ng/animal, intraperitoneal (i.p.) | Reduced mechanical and thermal hyperalgesia; Decreased paw levels of TNF-α and IL-1β.[5] | [5] |
| Collagen Antibody-Induced Arthritis | Mouse | 0-1000 ng/animal | Prevented bone resorption and reduced serum markers of cartilage (CTX-II) and bone (CTX-I, TRAP) degradation.[14] | [14] |
| K/BxN Serum Transfer Arthritis | Mouse | Not specified | Downregulated production of pro-inflammatory eicosanoids (LTB₄, PGE₂) and activated protective lipoxin biosynthesis (LXA₄, LXB₄).[9] | [9] |
| Osteoarthritis (MIA model) | Rat | Not specified (precursor 17(R)-HDoHE used) | Reversed established pain behavior; Reduced astrogliosis in the spinal cord.[13] | [13] |
Table 2: Application in Organ Injury and Fibrosis Models
| Preclinical Model | Species | 17(R)-RvD1 (AT-RvD1) Dose & Administration | Key Outcomes | Reference(s) |
| Sickle Cell-Related Cardiomyopathy | Mouse | 100 ng/animal, gavage | Prevented activation of NF-κB; Reduced profibrotic and proangiogenic signaling; Decreased perivascular fibrosis.[10][15][16] | [10][15] |
| Pressure Overload-Induced Cardiac Hypertrophy | Mouse | 2 µg/kg, i.p. | Attenuated cardiac hypertrophy and fibrosis.[17] | [17] |
| IgG Immune Complex-Induced Lung Injury | Mouse | 500 ng/animal, intravenous (i.v.) | Reduced neutrophil accumulation and lung injury; Decreased BALF levels of TNF-α, IL-6, and KC.[3] | [3] |
| Bleomycin-Induced Pulmonary Fibrosis | Mouse | Not specified | Ameliorated pulmonary fibrosis.[18] | [18] |
Table 3: Application in Inflammatory Bowel Disease (IBD) Models
| Preclinical Model | Species | 17(R)-RvD1 (AT-RvD1) Dose & Administration | Key Outcomes | Reference(s) |
| DSS-induced Colitis | Mouse | Nanogram range, systemic | Improved disease activity index; Reduced colonic damage and neutrophil infiltration; Decreased colonic TNF-α, IL-1β, and MIP-2.[6] | [6] |
| TNBS-induced Colitis | Mouse | Nanogram range, systemic | Improved disease activity index and body weight loss; Reduced colonic cytokine levels and NF-κB expression.[6] | [6] |
Visualizations: Pathways and Workflows
Biosynthesis of 17(R)-Resolvin D1
Caption: Biosynthesis pathway of 17(R)-Resolvin D1 from DHA.
Mechanism of Action: Pro-Resolving Signaling
Caption: 17(R)-RvD1 signaling cascade leading to inflammation resolution.
General Experimental Workflow
Caption: Workflow for in vivo studies using 17(R)-Resolvin D1.
Experimental Protocols
Protocol 1: Evaluation of 17(R)-RvD1 in a Murine Model of Acute Lung Injury
This protocol is adapted from studies on IgG immune complex-induced lung injury.[3]
1. Materials and Reagents:
-
17(R)-Resolvin D1 (AT-RvD1)
-
Vehicle solution (e.g., sterile saline with 0.1% ethanol)
-
Bovine serum albumin (BSA)
-
Rabbit anti-BSA IgG
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Phosphate-buffered saline (PBS)
2. Experimental Procedure:
-
Induction of Lung Injury:
-
Anesthetize mice.
-
Intratracheally instill 30 µL of rabbit anti-BSA IgG (1.25 mg/kg).
-
Immediately after, administer 100 µL of BSA (8 mg/kg) intravenously (i.v.) to form IgG immune complexes in the lungs.
-
-
Treatment Administration:
-
Administer 17(R)-RvD1 (e.g., 500 ng/mouse) or vehicle i.v. at a designated time point (e.g., 2 hours post-injury induction).
-
-
Endpoint Analysis (e.g., 4 hours post-injury):
-
Euthanize mice and collect bronchoalveolar lavage fluid (BALF) by lavaging the lungs with PBS.
-
Centrifuge BALF to separate cells from the supernatant.
-
Count total cells and perform differential cell counts (neutrophils, macrophages) using a hemocytometer and cytospin preparations.
-
Use the BALF supernatant to measure levels of inflammatory cytokines (TNF-α, IL-6) and chemokines (KC) via ELISA.
-
Collect lung tissue for histological analysis (H&E staining) to assess lung injury and neutrophil infiltration.
-
Protocol 2: Evaluation of 17(R)-RvD1 in a Rat Model of Inflammatory Pain
This protocol is based on the adjuvant-induced arthritis (AIA) model.[5]
1. Materials and Reagents:
-
17(R)-Resolvin D1 (AT-RvD1)
-
Vehicle solution (e.g., sterile saline)
-
Complete Freund's Adjuvant (CFA)
-
Male Wistar rats (180-200 g)
-
Mechanical hyperalgesia testing equipment (e.g., von Frey filaments)
-
Thermal hyperalgesia testing equipment (e.g., plantar test)
2. Experimental Procedure:
-
Induction of Arthritis and Pain:
-
Induce arthritis by a single intraplantar (i.pl.) injection of 100 µL of CFA into the right hind paw.
-
-
Treatment Administration:
-
On day 3 post-CFA injection (established inflammation), administer a single intraperitoneal (i.p.) injection of 17(R)-RvD1 (e.g., 100 or 300 ng/rat) or vehicle.
-
-
Behavioral Testing:
-
Measure the mechanical nociceptive threshold (paw withdrawal threshold) using von Frey filaments at baseline and at multiple time points (e.g., 1, 2, 4, 6, and 24 hours) after treatment.
-
Measure the thermal nociceptive threshold (paw withdrawal latency) using a plantar test at the same time points.
-
-
Biochemical Analysis:
-
At the end of the experiment, euthanize the animals.
-
Collect paw tissue and spinal cord samples.
-
Homogenize tissues to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β) by ELISA.
-
Protocol 3: Quantification of 17(R)-RvD1 in Plasma using LC-MS/MS
This protocol describes the use of this compound as an internal standard for accurate quantification.
1. Materials and Reagents:
-
Plasma samples from preclinical studies
-
This compound (Internal Standard)
-
17(R)-Resolvin D1 (Calibration Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
2. Sample Preparation:
-
Extraction:
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add a known amount of 17(R)-RvD1-d5 (e.g., 500 pg) to act as the internal standard.
-
Add 2 volumes of cold methanol to precipitate proteins. Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol in water) to remove polar impurities.
-
Elute the lipid mediators with a high-percentage organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water).
-
3. LC-MS/MS Analysis:
-
Chromatography:
-
Inject the reconstituted sample onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phases typically consisting of water and acetonitrile/methanol with a small amount of acid (e.g., 0.01% formic acid).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transitions for both 17(R)-RvD1 and the internal standard, 17(R)-RvD1-d5.
-
-
Quantification:
-
Prepare a calibration curve by analyzing known amounts of 17(R)-RvD1 standard with a fixed amount of the 17(R)-RvD1-d5 internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Plot this ratio against the concentration of the standards to create a linear regression curve.
-
Determine the concentration of 17(R)-RvD1 in the unknown samples by comparing their peak area ratios to the calibration curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Association of the resolvin precursor 17-HDHA, but not D- or E- series resolvins, with heat pain sensitivity and osteoarthritis pain in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Actions of Aspirin-Triggered (17R) Resolvin D1 and its Analogue, 17R-Hydroxy-19-Para-Fluorophenoxy-Resolvin D1 Methyl Ester, in C5a-dependent IgG Immune Complex-Induced Inflammation and Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Resolvins in Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The precursor of resolvin D series and aspirin-triggered resolvin D1 display anti-hyperalgesic properties in adjuvant-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Omega-3 fatty acid-derived mediators 17(R)-hydroxy docosahexaenoic acid, aspirin-triggered resolvin D1 and resolvin D2 prevent experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Resolvin D1 activates the inflammation resolving response at splenic and ventricular site following myocardial infarction leading to improved ventricular function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 17(R)-Resolvin D1 protects against sickle cell–related inflammatory cardiomyopathy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resolvin D5 Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Resolvins: Potent Pain Inhibiting Lipid Mediators via Transient Receptor Potential Regulation [frontiersin.org]
- 13. Targeting the D Series Resolvin Receptor System for the Treatment of Osteoarthritis Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo assessment of the proresolutive and antiresorptive actions of resolvin D1: relevance to arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iris.univr.it [iris.univr.it]
- 16. researchgate.net [researchgate.net]
- 17. The Anti-Inflammatory Mediator 17(R)-Resolvin D1 Attenuates Pressure Overload-Induced Cardiac Hypertrophy and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
In Vivo Administration of 17(R)-Resolvin D1: A Guide for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
17(R)-Resolvin D1 (17(R)-RvD1), an aspirin-triggered epimer of Resolvin D1, is an endogenous specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2][3] It plays a critical role in the active resolution of inflammation, a process essential for tissue homeostasis and repair. Unlike traditional anti-inflammatory drugs that primarily block the initiation of inflammation, 17(R)-RvD1 actively orchestrates the return to tissue homeostasis by enhancing the clearance of apoptotic cells and debris, reducing neutrophil infiltration, and counter-regulating pro-inflammatory mediators.[4][5][6] These properties make 17(R)-RvD1 a promising therapeutic candidate for a wide range of inflammatory diseases. This document provides detailed application notes and protocols for the in vivo administration of 17(R)-RvD1 in preclinical research settings.
Mechanism of Action
17(R)-RvD1 exerts its pro-resolving effects by binding to and activating specific G protein-coupled receptors (GPCRs), primarily ALX/FPR2 (lipoxin A4 receptor/formyl peptide receptor 2) and GPR32.[5][7][8][9] The activation of these receptors initiates downstream signaling cascades that collectively dampen inflammation and promote resolution.
Key signaling pathways modulated by 17(R)-RvD1 include:
-
Inhibition of NF-κB Signaling: 17(R)-RvD1 can prevent the activation of the NF-κB pathway, a central regulator of pro-inflammatory gene expression.[10][11][12] This leads to a reduction in the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[13][14][15]
-
Suppression of the NLRP3 Inflammasome: 17(R)-RvD1 has been shown to inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that drives the production of mature IL-1β and IL-18.[13][14]
-
Modulation of Leukocyte Trafficking: By interacting with its receptors on leukocytes, 17(R)-RvD1 reduces neutrophil infiltration into inflamed tissues.[8][9]
-
Stimulation of Phagocytosis: 17(R)-RvD1 enhances the phagocytic activity of macrophages, promoting the clearance of apoptotic cells and cellular debris, a key process in the resolution of inflammation.[16]
Data Presentation: In Vivo Efficacy of 17(R)-Resolvin D1
The following tables summarize the quantitative data from various preclinical studies investigating the in vivo effects of 17(R)-Resolvin D1 in different disease models.
| Disease Model | Animal Model | 17(R)-RvD1 Dosage | Administration Route | Frequency | Key Findings | Reference |
| Peritonitis | FVB Mice | 100 ng/kg | Intravenous (i.v.) | Single dosage | ~35% maximal inhibition of PMN infiltration. | [1] |
| Peritonitis | C57BL/6 Mice | 10 ng/mouse | Intravenous (i.v.) | Single dose | Reduced total leukocyte and PMN numbers by ~50% in hALX/FPR2 transgenic mice. | [9] |
| Cardiac Hypertrophy | C57BL/6J Mice | 2 µg/kg | Intraperitoneal (i.p.) | Every other day for 4 weeks | Attenuated cardiac hypertrophy and fibrosis, suppressed NLRP3 inflammasome activation. | [13][15] |
| Sickle Cell Disease | Humanized SS Mice | 100 ng | Gavage | Single dose 1 hour before hypoxia/reoxygenation | Prevented activation of NF-κB p65 and protected against maladaptive heart remodeling. | [10][11][12] |
| Inflammatory Arthritis | C57Bl/6 Mice | 100 ng/day | Not specified | Daily | Significant reduction in joint inflammation. | [4] |
| Hyperuricemia-Induced Liver Injury | Mice | 2 µg/kg | Intraperitoneal (i.p.) | Every other day for 21 days | Ameliorated serum uric acid and liver enzyme levels, reduced hepatic inflammation. | [14] |
Experimental Protocols
General Guidelines for Preparation and Handling of 17(R)-Resolvin D1
17(R)-Resolvin D1 is a lipid mediator and requires careful handling to maintain its bioactivity.
-
Storage: Store 17(R)-RvD1 in a solution, typically in ethanol, at -80°C.[17][18]
-
Formulation for In Vivo Administration:
-
For intravenous and intraperitoneal injections, the ethanol stock solution should be diluted in sterile, pyrogen-free saline or phosphate-buffered saline (PBS). The final ethanol concentration should be kept to a minimum (typically <1%) to avoid solvent-related effects. A suggested solvent for PBS is at a concentration of 0.05 mg/mL with sonication.[18][19]
-
For gavage , 17(R)-RvD1 can be formulated in a vehicle such as 0.5% ethanol in tap water.[10][11]
-
-
Stability: 17(R)-RvD1 is more resistant to rapid enzymatic inactivation compared to its epimer, Resolvin D1, which contributes to its potent in vivo actions.[2][18] However, it is still recommended to prepare fresh dilutions for each experiment.
Protocol 1: Zymosan-Induced Peritonitis in Mice
This model is commonly used to assess the pro-resolving activity of compounds by measuring leukocyte infiltration into the peritoneal cavity.
Materials:
-
17(R)-Resolvin D1
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane)
-
Phosphate-Buffered Saline (PBS) containing 3mM EDTA
-
FACS buffer (e.g., PBS with 1% BSA)
-
Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages)
-
Hemocytometer or automated cell counter
Procedure:
-
Animal Acclimatization: Acclimatize male FVB or C57BL/6 mice (8-10 weeks old) for at least one week before the experiment.
-
Preparation of Reagents:
-
Prepare a stock solution of 17(R)-RvD1 in ethanol.
-
On the day of the experiment, dilute the 17(R)-RvD1 stock in sterile saline to the desired final concentration (e.g., 10 ng or 100 ng per mouse).
-
Prepare a zymosan A suspension in sterile saline (e.g., 1 mg/mL).
-
-
Administration of 17(R)-RvD1: Administer 17(R)-RvD1 or vehicle (saline with the same final ethanol concentration) via intravenous (i.v.) injection into the tail vein.
-
Induction of Peritonitis: 30 minutes after 17(R)-RvD1 administration, inject 1 mg of zymosan A intraperitoneally (i.p.) to induce peritonitis.
-
Peritoneal Lavage: At a specified time point (e.g., 4, 12, or 24 hours) after zymosan injection, euthanize the mice.
-
Perform a peritoneal lavage by injecting 5 mL of cold PBS containing 3mM EDTA into the peritoneal cavity and gently massaging the abdomen.
-
Collect the peritoneal fluid.
-
Cell Counting and Analysis:
-
Determine the total number of leukocytes in the peritoneal exudate using a hemocytometer or an automated cell counter.
-
For differential cell counts, prepare cytospin slides and stain with a Wright-Giemsa stain or perform flow cytometry using specific cell surface markers for neutrophils and macrophages.
-
Protocol 2: Transverse Aortic Constriction (TAC) Model of Cardiac Hypertrophy
This surgical model induces pressure overload on the heart, leading to cardiac hypertrophy and fibrosis.
Materials:
-
17(R)-Resolvin D1
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Suture material
Procedure:
-
Animal Acclimatization: Acclimatize male C57BL/6J mice (8-10 weeks old) for at least one week.
-
Pre-treatment: Administer 17(R)-RvD1 (2 µg/kg, i.p.) or vehicle before the TAC surgery.[13][15]
-
Surgical Procedure (TAC):
-
Anesthetize the mouse.
-
Perform a thoracotomy to expose the aortic arch.
-
Place a ligature around the transverse aorta between the innominate and left common carotid arteries.
-
Tie the ligature around the aorta and a spacer (e.g., a 27-gauge needle) to create a defined constriction.
-
Remove the spacer and close the chest.
-
A sham operation, where the ligature is passed under the aorta but not tied, should be performed for the control group.
-
-
Post-operative Treatment: Continue to administer 17(R)-RvD1 or vehicle every other day for the duration of the study (e.g., 4 weeks).[13][15]
-
Assessment of Cardiac Function and Remodeling:
-
At the end of the study, perform echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
Euthanize the mice and collect the hearts.
-
Perform histological analysis (e.g., H&E staining for cardiomyocyte size, Masson's trichrome or Picrosirius red staining for fibrosis).
-
Conduct molecular analysis (e.g., qPCR or Western blotting) to measure markers of hypertrophy (e.g., ANP, BNP), fibrosis (e.g., collagen I, III), and inflammation (e.g., TNF-α, IL-6, NLRP3).[13][15]
-
Visualizations
Signaling Pathways of 17(R)-Resolvin D1
Caption: Signaling cascade of 17(R)-Resolvin D1.
Experimental Workflow for In Vivo Administration
Caption: General workflow for in vivo studies.
Conclusion
17(R)-Resolvin D1 represents a novel therapeutic strategy for a multitude of inflammatory conditions by promoting the natural resolution of inflammation. The protocols and data presented here provide a comprehensive resource for researchers to design and execute robust in vivo studies to further explore the therapeutic potential of this potent pro-resolving mediator. Careful adherence to proper handling and administration techniques is crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Resolvin D1 and its aspirin-triggered 17R epimer. Stereochemical assignments, anti-inflammatory properties, and enzymatic inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. In vitro and in vivo assessment of the proresolutive and antiresorptive actions of resolvin D1: relevance to arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resolvin D1 limits PMN recruitment to inflammatory loci: receptor dependent actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 17(R)-Resolvin D1 protects against sickle cell–related inflammatory cardiomyopathy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. iris.univr.it [iris.univr.it]
- 13. The Anti-Inflammatory Mediator 17(R)-Resolvin D1 Attenuates Pressure Overload-Induced Cardiac Hypertrophy and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
- 18. caymanchem.com [caymanchem.com]
- 19. 17(R)-Resolvin D1 | TargetMol [targetmol.com]
Application Notes and Protocols for Cell-Based Assays to Study 17(R)-Resolvin D1 Activity
Introduction
17(R)-Resolvin D1 (17(R)-RvD1), also known as Aspirin-Triggered Resolvin D1 (AT-RvD1), is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] It is an epimer of Resolvin D1 (RvD1) and plays a crucial role in the active resolution of inflammation.[1][3] Unlike classic anti-inflammatory agents that block the initiation of inflammation, 17(R)-RvD1 actively stimulates processes that return the tissue to homeostasis. Its potent anti-inflammatory and pro-resolving actions include inhibiting leukocyte infiltration, stimulating the clearance of apoptotic cells and debris by macrophages, and suppressing the production of pro-inflammatory cytokines.[4][5][6] These actions are primarily mediated through specific G-protein coupled receptors (GPCRs), making 17(R)-RvD1 a key target for therapeutic development in chronic inflammatory diseases.[1][4] This document provides detailed protocols for key cell-based assays designed to characterize the bioactivity of 17(R)-RvD1.
Mechanism of Action & Signaling Pathways
17(R)-RvD1 exerts its effects by binding to and activating two principal GPCRs: ALX/FPR2 (lipoxin A4 receptor) and GPR32.[1][4][7] Activation of these receptors on immune cells, such as neutrophils and macrophages, initiates downstream signaling cascades that switch cellular responses from pro-inflammatory to pro-resolving. Key signaling pathways modulated by 17(R)-RvD1 include the inhibition of the pro-inflammatory NF-κB pathway and the activation of pro-resolving pathways like PI3K/Akt and p38 MAPK, which enhance anti-inflammatory cytokine production and phagocytosis.[8][9][10]
Caption: Signaling pathways activated by 17(R)-Resolvin D1 binding to its receptors.
Application Note 1: Neutrophil Chemotaxis Assay
Principle
A hallmark of acute inflammation is the recruitment of polymorphonuclear neutrophils (PMNs) to the site of injury or infection. 17(R)-RvD1 potently inhibits this migration.[5] The Boyden chamber or Transwell® assay is a widely used method to quantify the chemotactic response of neutrophils toward a chemoattractant. This assay measures the ability of 17(R)-RvD1 to block neutrophil migration through a permeable membrane toward a chemoattractant like N-formylmethionyl-leucyl-phenylalanine (fMLP) or Interleukin-8 (IL-8).[11][12]
Protocol: Boyden Chamber Assay
-
Neutrophil Isolation:
-
Isolate human neutrophils from peripheral blood of healthy donors using density-gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation.[12]
-
Perform a quality check using flow cytometry for a neutrophil-specific marker (e.g., anti-CD15). Use donors with >60% purity.[12]
-
Resuspend purified neutrophils in a serum-free medium (e.g., DMEM) to a final concentration of 1 x 10⁷ cells/mL and keep on ice.[11]
-
-
Assay Setup:
-
Add 25-30 µL of assay medium containing the chemoattractant (e.g., 10 nM fMLP) to the lower wells of a 96-well Boyden chamber.[11] Include a negative control with medium only.
-
In separate tubes, pre-incubate the neutrophil suspension (5 x 10⁶ cells/mL) with varying concentrations of 17(R)-RvD1 (e.g., 0.1 nM to 100 nM) or vehicle control (e.g., 0.1% ethanol) for 10-15 minutes at 37°C.[13]
-
Place the polycarbonate membrane (e.g., 5.0 µm pore size) over the lower chamber.[12]
-
Add 40-50 µL of the pre-treated neutrophil suspension to the upper chamber wells.[11]
-
-
Incubation and Quantification:
-
Incubate the assembled chamber for 20-60 minutes at 37°C in a 5% CO₂ incubator to allow for cell migration.[11][12]
-
After incubation, carefully remove the membrane. Remove non-migrated cells from the upper surface of the membrane using a scraper or cotton swab.[11]
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with methanol and Rachel's stain).[14]
-
Alternatively, quantify migrated cells in the lower chamber by measuring ATP levels using a luminescence-based kit (e.g., CellTiter-Glo®).[12]
-
Calculate the percentage of inhibition of chemotaxis relative to the vehicle-treated control.
-
Caption: Experimental workflow for the Boyden chamber chemotaxis assay.
Quantitative Data Summary
| Compound | Cell Type | Chemoattractant | Concentration | Effect | Reference |
| 17(R)-RvD1 | Human PMN | fMLP | 1 µM | ~65% reduction in transmigration | [5] |
| RvD1 / AT-RvD1 | Human PMN | - | EC₅₀ ~30 nM | Inhibition of transendothelial migration | [3] |
| RvD1 | Human PMN | TNF-α stimulated | 0.01-100 nM | Dose-dependent reduction in adhesion | [13] |
Application Note 2: Macrophage Phagocytosis Assay
Principle
An essential step in the resolution of inflammation is the clearance of apoptotic cells (efferocytosis) and pathogens by macrophages. 17(R)-RvD1 enhances the phagocytic capacity of macrophages.[15][16] This can be measured by incubating macrophages with fluorescently labeled particles (e.g., E. coli, zymosan A, or apoptotic cells) and quantifying their uptake.[16][17]
Protocol: Fluorescent Particle Uptake
-
Macrophage Preparation:
-
Differentiate human peripheral blood monocytes into macrophages or use a macrophage cell line (e.g., THP-1).[18][19] Alternatively, use bone marrow-derived macrophages (BMDMs) from mice.[16]
-
Seed macrophages (e.g., 5 x 10⁴ cells/well) in a 96-well plate or on glass coverslips in a 12-well plate and culture overnight.[16][20]
-
-
Phagocytosis Assay:
-
Pre-treat macrophages with various concentrations of 17(R)-RvD1 (e.g., 1 pM to 100 nM) or vehicle control for 15 minutes at 37°C.[16][17]
-
Prepare fluorescently labeled particles. For example, use pHrodo™ Green E. coli BioParticles™, which fluoresce only in the acidic environment of the phagosome, or opsonized zymosan A particles.[16][17]
-
Add the fluorescent particles to the macrophage cultures at a specified ratio (e.g., 10 particles per macrophage) in the continued presence of 17(R)-RvD1.[15][20]
-
-
Incubation and Quantification:
-
Incubate for 60 minutes at 37°C to allow for phagocytosis.[16]
-
Stop the assay by washing the cells three times with ice-cold PBS to remove non-ingested particles.[20]
-
Quantify phagocytosis:
-
Plate Reader: Measure the fluorescence intensity in each well using a fluorescent plate reader (e.g., excitation/emission of 509/533 nm for pHrodo Green).[16]
-
Fluorescence Microscopy/Flow Cytometry: Fix the cells (if on coverslips) and analyze using a fluorescence microscope or detach cells for flow cytometry to determine the percentage of phagocytosing cells and the mean fluorescence intensity per cell.[20][21]
-
-
Calculate the percentage increase in phagocytosis relative to the vehicle-treated control.
-
Caption: Experimental workflow for the macrophage phagocytosis assay.
Quantitative Data Summary
| Compound | Cell Type | Particle | Concentration | Effect | Reference |
| RvD1 | Mouse BMDM | pHrodo Green E. Coli | 10-100 nM | Significant increase in phagocytosis | [16] |
| RvD1 | Human M1 Macrophages | pHrodo Green E. Coli | 1-10 nM | Significant increase in phagocytosis | [16] |
| BDA-RvD1 (analog) | Human Macrophages | Opsonized Zymosan | 10 pM | ~24% increase in phagocytosis | [17] |
| RvD1 | Human Macrophages | Opsonized Zymosan | 10 pM | ~30% increase in phagocytosis | [17] |
Application Note 3: Cytokine Production Assay
Principle
17(R)-RvD1 modulates the balance of cytokines by suppressing the production of pro-inflammatory mediators (e.g., TNF-α, IL-1β, IL-6) and enhancing anti-inflammatory cytokines like IL-10.[18][22][23] This assay typically involves stimulating immune cells, such as human monocytes or T cells, with a pro-inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of 17(R)-RvD1. Cytokine levels in the cell culture supernatant are then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol: LPS-Stimulated Cytokine Release
-
Cell Culture and Stimulation:
-
Culture primary human monocytes or T lymphocytes in appropriate media.[18][22]
-
Pre-incubate the cells with various concentrations of 17(R)-RvD1 (e.g., 10 nM to 1 µM) or vehicle control for 30 minutes.[18][22]
-
Stimulate the cells by adding LPS (e.g., 1 µg/mL for monocytes) or another appropriate stimulus (e.g., PMA/Ionomycin for T cells) to induce cytokine production.[18][22]
-
-
Incubation and Sample Collection:
-
Quantification (ELISA):
-
Quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-12, IL-10) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Generate a standard curve for each cytokine to determine their concentrations in the samples.
-
Calculate the percentage of inhibition (for pro-inflammatory cytokines) or augmentation (for anti-inflammatory cytokines) caused by 17(R)-RvD1 treatment compared to the LPS-only control.
-
Caption: Experimental workflow for measuring cytokine production.
Quantitative Data Summary
| Compound | Cell Type | Stimulant | Concentration | Effect | Reference |
| RvD1 | Human Monocytes | LPS (1 µg/ml) | 30 nM | Significant suppression of TNF, IL-1β, IL-12 p40 | [18] |
| RvD1 | Human Monocytes | LPS (1 µg/ml) | 30 nM | Significant augmentation of IL-10 | [18] |
| RvD1 | Human CD4+/CD8+ T cells | PMA/Ionomycin | 10 nM | Significant reduction of TNF-α | [22][24] |
| RvD1 | THP-1 cells | LPS | Dose-dependent | Significant attenuation of TNF-α mRNA | [19] |
References
- 1. Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALX/FPR2 Activation by Stereoisomers of D1 Resolvins Elucidating with Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolvin D1 and Its Aspirin-triggered 17r Epimer. Stereochemical Assignments, Anti-inflammatory Properties, and Enzymatic Inactivation [dash.harvard.edu]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]
- 9. Role of Resolvins in the Inflammatory Resolution of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. ahajournals.org [ahajournals.org]
- 14. Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Proresolving actions of a new resolvin D1 analog mimetic qualifies as an immunoresolvent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Resolvin D1, resolvin D2 and maresin 1 activate the GSK3β anti-inflammatory axis in TLR4-engaged human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Resolvin D1 (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Macrophage Phagocytosis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. researchgate.net [researchgate.net]
- 22. Pro-resolving lipid mediators Resolvin D1, Resolvin D2 and Maresin 1 are critical in modulating T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Signaling and Immunoresolving Actions of Resolvin D1 in Inflamed Human Visceral Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
High-Purity 17(R)-Resolvin D1-d5: A Guide for Researchers
For researchers, scientists, and drug development professionals, securing high-purity stable isotope-labeled lipids is critical for accurate quantification in complex biological matrices. 17(R)-Resolvin D1-d5, a deuterated analog of the aspirin-triggered specialized pro-resolving mediator, serves as an essential internal standard for mass spectrometry-based lipidomics. This document provides comprehensive application notes and protocols for its use, along with information on procurement.
Sourcing High-Purity this compound
High-purity this compound (≥99% deuterated forms) is available from specialized chemical suppliers. A primary and reputable source is Cayman Chemical .[1][2] It is typically supplied as a solution in ethanol and should be stored at -80°C for long-term stability.[1] This product is intended for research use only.[1][2]
Application Notes
This compound is primarily utilized as an internal standard for the accurate quantification of its non-deuterated counterpart, 17(R)-Resolvin D1 (also known as Aspirin-Triggered Resolvin D1 or AT-RvD1), and its epimer Resolvin D1 (RvD1) in biological samples using liquid chromatography-mass spectrometry (LC-MS).[1] Its stable isotope label allows for correction of sample loss during extraction and analytical variability.
Key Applications:
-
Lipidomics and Metabolomics: Quantification of specialized pro-resolving mediators (SPMs) in tissues and biofluids to study the resolution of inflammation in various disease models such as inflammatory bowel disease, peritonitis, and neuroinflammation.[3]
-
Drug Discovery and Development: Evaluating the pharmacokinetics and pharmacodynamics of potential pro-resolving drug candidates.
-
Immunology Research: Investigating the role of D-series resolvins in modulating immune cell functions, including T-cell responses and macrophage efferocytosis.
Quantitative Data Summary
The following table summarizes the key specifications for this compound.
| Parameter | Specification | Reference |
| Purity | ≥99% deuterated forms (d1-d5) | [1] |
| Formulation | A solution in ethanol | [1] |
| Molecular Formula | C22H27D5O5 | [1] |
| Molecular Weight | 381.5 g/mol | [1] |
| Storage | -80°C | [1] |
| Stability | ≥ 1 year | [1] |
Experimental Protocols
Protocol 1: Quantification of Resolvin D1 in Biological Samples using LC-MS/MS
This protocol outlines the general steps for the extraction and analysis of Resolvin D1 from biological samples, such as plasma or cell culture supernatant, using this compound as an internal standard.
Materials:
-
Biological sample (e.g., plasma, cell culture supernatant)
-
This compound solution (internal standard)
-
Methanol (ice-cold)
-
Solid-phase extraction (SPE) cartridges (C18)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
To 1 mL of biological sample, add a known amount of this compound internal standard.
-
Add 2 volumes of ice-cold methanol to precipitate proteins.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet proteins.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the lipids with methyl formate or ethyl acetate.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 50-100 µL).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation using a C18 reversed-phase column with a suitable gradient of solvents (e.g., water with 0.1% formic acid and acetonitrile/methanol).
-
Detect and quantify Resolvin D1 and this compound using multiple reaction monitoring (MRM) in negative ion mode.
-
Protocol 2: In Vitro Macrophage Phagocytosis Assay
This protocol describes how to assess the pro-resolving activity of 17(R)-Resolvin D1 by measuring its effect on macrophage phagocytosis of apoptotic cells.
Materials:
-
Human or murine macrophages (e.g., primary cells or cell lines like J774)
-
17(R)-Resolvin D1
-
Apoptotic cells (e.g., neutrophils induced to undergo apoptosis) labeled with a fluorescent dye (e.g., pHrodo™ Red)
-
Cell culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture:
-
Plate macrophages in a suitable culture plate and allow them to adhere.
-
-
Treatment:
-
Treat the macrophages with varying concentrations of 17(R)-Resolvin D1 (e.g., 0.1, 1, 10 nM) for 1 hour. Include a vehicle control (ethanol).
-
-
Phagocytosis:
-
Add the fluorescently labeled apoptotic cells to the macrophage culture at a ratio of approximately 5:1 (apoptotic cells:macrophages).
-
Incubate for 1-2 hours to allow for phagocytosis.
-
-
Analysis:
-
Wash the cells to remove non-engulfed apoptotic cells.
-
Quantify the phagocytic activity by measuring the fluorescence intensity using a fluorescence microscope or by analyzing the percentage of fluorescent macrophages using a flow cytometer. An increase in fluorescence indicates enhanced phagocytosis.
-
Signaling Pathways and Workflows
Resolvin D1 Signaling Pathway
Resolvin D1 (and its 17R epimer) exerts its pro-resolving effects by binding to specific G protein-coupled receptors, primarily ALX/FPR2 and GPR32. This interaction triggers downstream signaling cascades that ultimately lead to the inhibition of pro-inflammatory pathways (e.g., NF-κB) and the activation of pro-resolving cellular functions.
Caption: Resolvin D1 signaling cascade.
Experimental Workflow for Lipidomics Analysis
The following diagram illustrates the typical workflow for quantifying resolvins in biological samples using LC-MS/MS with a deuterated internal standard.
Caption: Lipidomics workflow for resolvin analysis.
References
Application Notes and Protocols for 17(R)-Resolvin D1-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
17(R)-Resolvin D1-d5 (17(R)-RvD1-d5) is a deuterated analog of 17(R)-Resolvin D1, an aspirin-triggered epimer of the specialized pro-resolving mediator Resolvin D1 (RvD1). Like its non-deuterated counterpart, 17(R)-RvD1 is derived from docosahexaenoic acid (DHA) and plays a critical role in the resolution phase of inflammation. Due to its isotopic labeling, 17(R)-RvD1-d5 is an ideal internal standard for the accurate quantification of RvD1 and its epimers in biological matrices using mass spectrometry-based techniques. These application notes provide detailed information on the recommended solvents, storage, and protocols for the effective use of this compound in research and development.
Physicochemical Properties and Recommended Solvents
Proper dissolution and storage of this compound are crucial for maintaining its stability and ensuring accurate experimental results. The compound is typically supplied as a solution in ethanol.[1][2] For long-term storage, it is recommended to keep the ethanolic solution at -80°C, where it should be stable for at least one year.[1][3][4] Repeated freeze-thaw cycles should be avoided, and storage in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may lead to isomerization and degradation.[3][5]
For experiments requiring a different solvent, the ethanol can be evaporated under a gentle stream of nitrogen, and the compound can be immediately reconstituted in the desired solvent.[3][5] When preparing aqueous solutions, it is important to note the lower solubility in buffers like PBS (pH 7.2). Aqueous solutions are not recommended for storage and should be prepared fresh for immediate use.[3][5]
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Ethanol | 50 mg/mL | [1] |
| Dimethylformamide (DMF) | 50 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 0.05 mg/mL | [1] |
Experimental Protocols
Protocol 1: Quantification of Resolvin D1 in Biological Samples using this compound as an Internal Standard by LC-MS/MS
This protocol outlines a general procedure for the analysis of Resolvin D1 in plasma or serum samples. Optimization of specific parameters may be required for different sample types and instrumentation.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Spiking of Internal Standard: To 500 µL of plasma or serum, add a predetermined amount of this compound solution in ethanol (e.g., to a final concentration of 1 ng/mL).
-
Protein Precipitation: Add two volumes of cold methanol to the sample, vortex thoroughly, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to precipitate proteins.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elute the resolvins with a higher concentration of organic solvent, such as methyl formate or methanol.
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase (e.g., 50-100 µL) for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column with a particle size of 1.8 µm is suitable.
-
Mobile Phase A: 0.1% acetic acid in water.
-
Mobile Phase B: Acetonitrile/Methanol/Acetic Acid (80:15:0.01, v/v/v).
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over approximately 20-30 minutes is recommended to achieve good separation of lipid mediators.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Resolvin D1 and this compound. The exact m/z values should be optimized on the specific instrument. For Resolvin D1 (MW 376.5), a potential transition is m/z 375.2 -> 141.1. For this compound (MW 381.5), the corresponding transition would be m/z 380.2 -> 141.1.
-
Data Analysis: Quantify the amount of Resolvin D1 in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of non-deuterated Resolvin D1 and a fixed concentration of the deuterated internal standard.
-
Workflow for LC-MS/MS Quantification of Resolvin D1
Caption: Workflow for the quantification of Resolvin D1 using this compound internal standard.
Protocol 2: In Vitro Treatment of Macrophages with Resolvin D1
This protocol describes a general method for treating cultured macrophages with Resolvin D1 to assess its anti-inflammatory or pro-resolving effects. Note that this compound is intended as an internal standard; for biological activity studies, the non-deuterated 17(R)-Resolvin D1 should be used.
1. Cell Culture
-
Culture macrophages (e.g., primary peritoneal macrophages or a cell line like RAW 264.7) in appropriate media and conditions until they reach the desired confluency.
-
Plate the cells in multi-well plates at a suitable density for the intended downstream assay (e.g., gene expression analysis, cytokine measurement).
2. Preparation of Resolvin D1 Working Solution
-
Prepare a stock solution of 17(R)-Resolvin D1 in ethanol.
-
On the day of the experiment, dilute the stock solution in the cell culture medium to the desired final concentrations (e.g., 1-100 nM). Ensure the final concentration of ethanol in the culture medium is minimal (typically <0.1%) to avoid solvent-induced effects. A vehicle control with the same final ethanol concentration should be included.
3. Cell Treatment
-
Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of Resolvin D1 or the vehicle control.
-
Incubate the cells for a predetermined period (e.g., 30 minutes to 24 hours) depending on the specific endpoint being measured.
-
If investigating the effect on an inflammatory response, an inflammatory stimulus (e.g., lipopolysaccharide, LPS) can be added to the culture medium at a specific time point during or after the Resolvin D1 treatment.
4. Downstream Analysis
-
After the incubation period, collect the cell culture supernatant to measure secreted cytokines (e.g., by ELISA) or other inflammatory mediators.
-
Lyse the cells to extract RNA for gene expression analysis (e.g., by qRT-PCR) or protein for western blotting to assess signaling pathway activation.
Protocol 3: In Vivo Administration of Resolvin D1 in a Murine Model of Peritonitis
This protocol provides a general guideline for administering Resolvin D1 to mice to evaluate its pro-resolving effects in a model of acute inflammation. As with the in vitro protocol, the non-deuterated form of Resolvin D1 should be used for these studies.
1. Animal Model
-
Use an appropriate mouse strain (e.g., C57BL/6).
-
Induce peritonitis by intraperitoneal (i.p.) injection of an inflammatory agent such as zymosan (e.g., 1 mg/mouse).
2. Preparation and Administration of Resolvin D1
-
Dilute the ethanolic stock solution of 17(R)-Resolvin D1 in sterile saline to the desired concentration. The final ethanol concentration should be low.
-
Administer Resolvin D1 via a suitable route, such as intravenous (i.v.) or intraperitoneal (i.p.) injection, at a specific time point relative to the inflammatory challenge (e.g., 30 minutes before or at the peak of inflammation). Dosages can range from nanograms to micrograms per mouse.
3. Sample Collection
-
At various time points after the inflammatory insult and treatment (e.g., 4, 12, 24 hours), euthanize the mice.
-
Collect the peritoneal exudate by lavage with sterile PBS.
-
Determine the total and differential leukocyte counts in the lavage fluid.
-
The exudate can also be used for the analysis of inflammatory mediators (e.g., cytokines, lipid mediators) by methods such as ELISA or LC-MS/MS.
Resolvin D1 Signaling Pathway
Resolvin D1 and its epimer 17(R)-Resolvin D1 exert their pro-resolving effects by binding to and activating specific G protein-coupled receptors (GPCRs), primarily GPR32 and ALX/FPR2.[3][4][6] Activation of these receptors on immune cells, such as neutrophils and macrophages, initiates a signaling cascade that leads to the dampening of pro-inflammatory pathways and the promotion of resolution.
Key downstream effects of Resolvin D1 signaling include:
-
Inhibition of Neutrophil Infiltration: By activating its receptors on neutrophils, Resolvin D1 can inhibit their transendothelial migration to the site of inflammation.
-
Enhancement of Macrophage Phagocytosis: Resolvin D1 promotes the clearance of apoptotic cells and debris by macrophages, a crucial step in the resolution of inflammation.
-
Modulation of Cytokine Production: It can suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enhance the production of anti-inflammatory mediators.
-
Regulation of Intracellular Signaling: The binding of Resolvin D1 to its receptors can modulate key inflammatory signaling pathways, including the inhibition of NF-κB activation and the regulation of MAPK and PI3K/Akt pathways.
Resolvin D1 Signaling Cascade
Caption: Simplified signaling pathway of Resolvin D1 via its receptors GPR32 and ALX/FPR2.
References
- 1. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding Resolvin Signaling Pathways to Improve Oral Health [mdpi.com]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of 17(R)-Resolvin D1-d5 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantitative analysis of 17(R)-Resolvin D1-d5, a deuterated internal standard for the bioactive lipid mediator Resolvin D1, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are compiled from established methods and are intended to serve as a comprehensive guide for researchers in the field of inflammation resolution and drug development.
Introduction
Resolvins are a class of specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids, such as docosahexaenoic acid (DHA).[1][2] They play a crucial role in the active resolution of inflammation. 17(R)-Resolvin D1 (17(R)-RvD1) is an epimer of Resolvin D1, often referred to as an aspirin-triggered resolvin, which exhibits potent anti-inflammatory and pro-resolving activities. Due to their low endogenous concentrations, sensitive and specific analytical methods, such as LC-MS/MS, are required for their accurate quantification in biological matrices.[1][3] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.[4]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a robust method for the extraction and purification of resolvins from biological samples like plasma, serum, and tissue homogenates.[1][5]
Materials:
-
C18 SPE cartridges
-
Methanol
-
Water
-
Hexane
-
Methyl formate
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Protocol:
-
Internal Standard Spiking: To the biological sample, add a known amount of this compound solution (e.g., 500 pg).
-
Protein Precipitation: Add two volumes of cold methanol, vortex thoroughly, and centrifuge to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 6 mL of methanol followed by 6 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 6 mL of water, followed by 6 mL of hexane to remove non-polar impurities.
-
Elution: Elute the resolvins from the cartridge using 6 mL of methyl formate.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 50:50 methanol/water with 0.01% acetic acid) for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
Chromatographic separation is critical for resolving isomeric compounds. A reversed-phase C18 column is commonly employed for this purpose.[3][6]
Instrumentation and Conditions:
-
HPLC System: A system capable of delivering binary gradients at low flow rates (e.g., Shimadzu Nexera XR or Agilent 1290 Infinity).
-
Column: Agilent Poroshell 120 EC-C18 (e.g., 100 mm × 4.6 mm, 2.7 µm) or Zorbax Eclipse Plus C18 (e.g., 2.1 × 150 mm, 1.8 µm).[3][6]
-
Mobile Phase A: Water/Methanol/Acetic Acid (e.g., 50:50:0.01, v/v/v) or 0.1% acetic acid in water.[3][6]
-
Mobile Phase B: Methanol/Acetic Acid (e.g., 100:0.01, v/v) or Acetonitrile/Methanol/Acetic Acid (e.g., 800:150:1, v/v/v).[3]
-
Gradient: A typical gradient starts with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes. An example gradient is to start at 50% B and increase to 100% B over a set time.[6]
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS) Method
A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used for sensitive and specific detection. The method relies on Multiple Reaction Monitoring (MRM).
Instrumentation and Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex QTrap 6500).[6]
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[3]
-
Ion Source Parameters: These should be optimized for the specific instrument but typically include settings for curtain gas, collision gas, ion spray voltage, and source temperature.
-
MRM Transitions: The precursor ion for 17(R)-Resolvin D1 is [M-H]⁻ at m/z 375.3, and for this compound, it is [M-H]⁻ at m/z 380.3. The product ions are generated by collision-induced dissociation (CID).
Quantitative Data
The following tables summarize the key quantitative parameters for the detection of 17(R)-Resolvin D1 and its deuterated internal standard.
Table 1: Mass Spectrometry Parameters for 17(R)-Resolvin D1 and this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| 17(R)-Resolvin D1 | 375.3 | 215.1 | 141.1 |
| This compound | 380.3 | 215.1 | 141.1 |
Note: Product ions should be confirmed through infusion and fragmentation of the specific standards. The fragmentation of the d5-labeled standard may yield slightly different relative abundances of product ions compared to the unlabeled analyte, but key fragments are often conserved.
Table 2: Typical LC-MS/MS Method Performance
| Parameter | Typical Value |
| Limit of Detection (LOD) | 3 pg on-column |
| Limit of Quantification (LOQ) | 6 pg on-column |
| Linearity (R²) | > 0.99 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%) | 85-115% |
These values are indicative and should be determined for each specific assay and laboratory.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the biosynthetic pathway of 17(R)-Resolvin D1 and the experimental workflow for its detection.
Caption: Biosynthesis of 17(R)-Resolvin D1 from DHA.
Caption: Experimental workflow for this compound detection.
References
- 1. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvins D1, D2, and other mediators of self-limited resolution of inflammation in human blood following n-3 fatty acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resolvin D1, Protectin D1, and Related Docosahexaenoic Acid-Derived Products: Analysis via Electrospray/Low Energy Tandem Mass Spectrometry based on Spectra and Fragmentation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Resolvin D1 and Resolvin D2 Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
17(R)-Resolvin D1-d5 stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of 17(R)-Resolvin D1-d5.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, this compound should be stored as supplied in its original vial at -80°C.[1][2][3][4][5] Under these conditions, it is expected to be stable for at least one year.[1][2][3][5][6]
Q2: How should I handle the product upon receiving it?
A2: The product is shipped on dry ice to maintain its stability.[1][2][5] Upon receipt, it should be immediately stored at -80°C.
Q3: Can I store this compound at -20°C?
A3: Storage at -80°C is strongly recommended for maintaining long-term stability.[1][2][3][4][5] There is no available data to support the stability of the product at -20°C, and such conditions may compromise its integrity.
Q4: The product is supplied in ethanol. Can I use it directly in my experiments?
A4: Yes, this compound is supplied as a solution in ethanol and can be used directly if ethanol is compatible with your experimental setup.[1][4] The standard formulation is a 100 µg/ml solution.[1]
Q5: How do I change the solvent?
A5: To change the solvent, the ethanol can be evaporated under a gentle stream of nitrogen.[3][4][6] Immediately after evaporation, the compound should be reconstituted in the solvent of choice.[3][4][6] It is crucial to minimize the time the compound is in a dry state.
Q6: What solvents are compatible with this compound?
A6: Besides ethanol, solvents such as dimethylformamide (DMF) can be used.[4] The solubility in both ethanol and DMF is approximately 50 mg/ml.[1][4] When using such solvents, it is recommended to purge them with an inert gas.[4]
Q7: Is this compound soluble in aqueous buffers?
A7: The solubility of Resolvin D1 in PBS (pH 7.2) is approximately 0.05 mg/ml.[1][3] If you need to prepare an aqueous solution, it is recommended to first evaporate the ethanol and then dissolve the compound directly in the aqueous buffer.[3] Aqueous solutions should be used immediately and any unused portion should be discarded, as they are not recommended for storage for more than one day.[3]
Q8: Is this compound sensitive to light?
A8: Yes, some information suggests that resolvins can be light-sensitive.[6] It is good practice to protect the compound from direct light exposure during handling and storage.
Q9: What is the stability of this compound in different solvents?
A9: While stable in ethanol at -80°C, caution is advised when using other solvents.[3][6] Lipoxins, a related class of lipid mediators, can isomerize and degrade in solvents like DMF or DMSO, especially under freeze-thaw conditions.[3][6] It is recommended to handle and store resolvins in an ethanol solution whenever possible.[3][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity or inconsistent results. | Improper storage conditions (e.g., temperature fluctuations, storage at -20°C). | Always store at -80°C. Avoid repeated freeze-thaw cycles. Aliquot the solution upon first use if you plan to use it multiple times. |
| Degradation in aqueous solution. | Prepare aqueous solutions fresh for each experiment and discard any unused portion. Do not store aqueous solutions.[3] | |
| Isomerization or degradation in incompatible solvents. | Use ethanol as the primary solvent for storage and handling. If other solvents like DMF or DMSO must be used, prepare solutions fresh and use them immediately.[3][6] | |
| Difficulty dissolving the compound after solvent exchange. | The compound was left in a dry state for too long. | After evaporating the initial solvent, immediately add the new solvent of choice. Do not allow the compound to remain as a dry film. |
| Inaccurate quantification when used as an internal standard. | Degradation of the standard. | Ensure proper storage and handling procedures are followed. Verify the integrity of the standard by comparing it with a freshly opened vial if available. |
| Inaccurate initial concentration. | The accuracy of the sample weight in the vial is stated to be between 5% over and 2% under the amount shown. For higher precision, the deuterated standard should be quantitated against a more precisely weighed unlabeled standard.[4][6] |
Quantitative Data Summary
Storage and Stability
| Parameter | Condition | Reference(s) |
| Storage Temperature | -80°C | [1][2][3][4][5] |
| Stability | ≥ 1 year (at -80°C in ethanol) | [1][2][3][5][6] |
Solubility
| Solvent | Approximate Solubility | Reference(s) |
| Ethanol | 50 mg/ml | [1][4] |
| DMF | 50 mg/ml | [1][4] |
| PBS (pH 7.2) | 0.05 mg/ml | [1][3] |
Experimental Protocols
Protocol 1: Solvent Exchange
-
Transfer a known volume of the this compound solution in ethanol to a clean, amber glass vial.
-
Place the vial under a gentle stream of inert gas, such as nitrogen, to evaporate the ethanol.
-
Ensure the evaporation is carried out at a temperature that will not degrade the compound (room temperature is generally acceptable).
-
As soon as the ethanol has completely evaporated, immediately add the desired volume of the new solvent (e.g., DMF, PBS).
-
Gently vortex or sonicate the vial to ensure the compound is fully dissolved.
-
If using an organic solvent like DMF, ensure it has been purged with an inert gas prior to use.[4]
-
For aqueous solutions, use immediately.
Protocol 2: Preparation of Working Solutions
-
Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Vortex the stock solution gently to ensure homogeneity.
-
Withdraw the required volume of the stock solution using a calibrated pipette.
-
Dilute the stock solution with the appropriate solvent to achieve the desired final concentration for your experiment.
-
If preparing serial dilutions, use fresh pipette tips for each dilution step to avoid cross-contamination.
-
Store any unused stock solution promptly at -80°C.
Visualizations
Caption: Workflow for handling this compound.
References
How to prevent the degradation of resolvins during sample extraction
Welcome to the technical support center for resolvin analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of resolvins during sample extraction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction of resolvins, which are notoriously fragile molecules.
Q1: My resolvin recovery is low. What are the most common causes?
Low recovery of resolvins is a frequent challenge. The most common culprits include:
-
Improper Sample Handling and Storage: Resolvins are highly susceptible to degradation at room temperature. Immediate processing of samples after collection is crucial. If not processed immediately, samples should be snap-frozen in liquid nitrogen and stored at -80°C.[1] Avoid repeated freeze-thaw cycles as this can lead to degradation of biomolecules.[2]
-
Incorrect pH During Extraction: The pH of the sample during solid-phase extraction (SPE) is critical. For optimal retention on a C18 cartridge, the sample should be acidified to a pH of approximately 3.5. This ensures that the acidic resolvins are in their protonated, less polar form, allowing for better interaction with the non-polar stationary phase.
-
Suboptimal SPE Procedure: Issues with any step of the SPE protocol, from cartridge conditioning to elution, can lead to poor recovery. This includes using the wrong type of cartridge, incorrect solvents, or improper flow rates.
Q2: How can I prevent resolvin degradation during sample collection and initial processing?
To minimize degradation from the very beginning of your workflow:
-
Work Quickly and on Ice: All sample handling steps should be performed on ice to reduce enzymatic activity and autoxidation.[1]
-
Use of Antioxidants: Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to your collection tubes or homogenization buffer. BHT is widely used to prevent the oxidation of lipids.[3][4] A typical concentration to start with is 100 µM.[3]
-
Immediate Freezing: If immediate extraction is not possible, snap-freeze tissue samples in liquid nitrogen and store them at -80°C. For liquid samples like plasma, aliquot them into cryovials and freeze them at -80°C immediately.
Q3: I'm seeing a lot of variability between my samples. What could be the cause?
Inconsistent results across samples often point to a lack of standardization in the extraction procedure. Key factors to check are:
-
Consistent pH Adjustment: Ensure the pH of every sample is accurately adjusted to ~3.5 before loading onto the SPE cartridge. Use a calibrated pH meter for this step.
-
Uniform Flow Rate: Maintain a slow and consistent flow rate (around 1 mL/min) during sample loading and elution. A flow rate that is too fast can lead to incomplete binding or elution.
-
Preventing Cartridge Drying: Do not let the SPE cartridge dry out between the conditioning, equilibration, and sample loading steps. A dry sorbent bed can lead to poor retention.
Q4: What are the best solvents to use for the wash and elution steps in solid-phase extraction of resolvins?
The choice of solvents is critical for a clean and efficient extraction:
-
Wash Solvent: A non-polar solvent like hexane is recommended for the wash step. Hexane effectively removes non-polar lipids and other interfering substances without eluting the more polar resolvins.
-
Elution Solvent: Methyl formate is a commonly used and effective solvent for eluting resolvins from the C18 cartridge.
Quantitative Data Summary
The following tables summarize key quantitative data related to resolvin extraction and stability.
Table 1: Reported Recovery Rates of Resolvins Using Different Extraction Methods
| Resolvin/Analyte | Matrix | Extraction Method | Reported Recovery (%) | Reference |
| Deuterated Internal Standards (SPMs) | Tissues/Biological Fluids | C18 SPE | >85 - 95% | |
| D-Series Resolvins (RvD1-RvD5) | Cell Culture Medium | LLE | 96.9 - 99.8% | |
| Specialized Pro-Resolving Mediators (SPMs) | Human Serum | Not Specified | 78 - 87% |
Table 2: Impact of Antioxidant (BHT) on Polyunsaturated Fatty Acid (PUFA) Stability
Note: While this data is for PUFAs, the precursors to resolvins, it demonstrates the protective effect of BHT against oxidation.
| Storage Condition | BHT Concentration | Total PUFA Decrease (%) | Reference |
| Open air, room temp, 28 days | 0 mg/mL | 49% | [1] |
| Open air, room temp, 28 days | 2.5 mg/mL | 15% | [1] |
| Open air, room temp, 28 days | 5.0 mg/mL | 6% | [1] |
Detailed Experimental Protocols
This section provides a detailed methodology for the solid-phase extraction (SPE) of resolvins from plasma or serum, a common biological matrix.
Protocol: Solid-Phase Extraction (SPE) of Resolvins from Plasma/Serum
Materials:
-
C18 SPE Cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hexane (HPLC grade)
-
Methyl Formate
-
Hydrochloric Acid (HCl) or Formic Acid for pH adjustment
-
Nitrogen gas for evaporation
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma or serum samples on ice.
-
To 1 mL of plasma/serum in a glass tube, add an appropriate internal standard (e.g., a deuterated resolvin).
-
Add 2 volumes of ice-cold methanol to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 45 minutes to ensure complete protein precipitation.[1]
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Sample Dilution and Acidification:
-
Dilute the supernatant with water to ensure the final methanol concentration is less than 15%.
-
Adjust the pH of the diluted supernatant to ~3.5 with diluted HCl or formic acid. Verify the pH with a calibrated pH meter.
-
-
SPE Cartridge Conditioning and Equilibration:
-
Condition the C18 SPE cartridge by passing 5-10 mL of methanol through it.
-
Equilibrate the cartridge by passing 5-10 mL of water (acidified to pH 3.5) through it. Do not allow the cartridge to go dry from this point until after sample loading.
-
-
Sample Loading:
-
Load the acidified sample onto the conditioned and equilibrated C18 cartridge at a slow, consistent flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 5-10 mL of water to remove polar impurities.
-
Wash the cartridge with 5-10 mL of hexane to remove non-polar lipids and other interferences.
-
-
Elution:
-
Elute the resolvins and other specialized pro-resolving mediators (SPMs) from the cartridge with 5-10 mL of methyl formate into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the methyl formate eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a solvent compatible with your analytical system (e.g., methanol/water, 50:50, v/v).
-
Vortex briefly and transfer the sample to an autosampler vial for analysis by LC-MS/MS.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to resolvin extraction.
Caption: Recommended workflow for resolvin extraction to minimize degradation.
Caption: Key pillars for preventing resolvin degradation during extraction.
References
- 1. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 4. Methods of extraction and high-performance liquid chromatographic analysis of butylated hydroxytoluene from the tissues and serum of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Signal Intensity of 17(R)-Resolvin D1-d5
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low signal intensity issues encountered during the analysis of 17(R)-Resolvin D1-d5 (AT-RvD1-d5), a critical internal standard for the quantification of resolvins.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common problems that can lead to diminished signal intensity for this compound in mass spectrometry-based analyses.
Q1: Why is the signal intensity of my this compound internal standard consistently low across all samples, including calibrators and controls?
A: Consistently low signal across all injections often points to issues with the standard itself or the instrument setup, rather than the sample matrix.
-
Improper Preparation or Dilution: Since this compound is typically supplied in ethanol at a specific concentration (e.g., 100 µg/ml), errors in serial dilution can lead to a working solution that is less concentrated than intended.[1] It is crucial to use precise pipetting techniques and calibrated equipment.
-
Degradation of Standard: Resolvins are sensitive to degradation.[2][3] Improper storage, such as temperatures above the recommended -80°C, exposure to light, or multiple freeze-thaw cycles, can degrade the standard before it is even used.[1][2] It is recommended to handle the standard in an ethanol solution, as solvents like DMSO can promote isomerization and degradation.[2][3]
-
Instrument Sensitivity and Settings: The mass spectrometer may lack the necessary sensitivity, or the settings may not be optimized. This can include incorrect precursor/product ion pairs for Multiple Reaction Monitoring (MRM), suboptimal collision energy, or a contaminated ion source.[4] Regular instrument cleaning and tuning are essential.
Q2: My this compound signal is strong in neat standards but low or variable in my processed biological samples. What is the likely cause?
A: This scenario strongly suggests that a component of the experimental workflow after the addition of the internal standard is responsible for the signal loss.
-
Poor Extraction Recovery: The most common cause is inefficient recovery during Solid-Phase Extraction (SPE). Resolvins are present in biological fluids at very low concentrations, making efficient extraction critical.[5][6] Key factors for high recovery include:
-
Sample Acidification: Adjusting the sample pH to ~3.5 is critical for the retention of these acidic lipids on the C18 sorbent.[5]
-
Proper Cartridge Conditioning: Failure to properly condition and equilibrate the SPE cartridge can lead to poor binding.[5][7]
-
Elution Solvent: Using an inappropriate or insufficient volume of elution solvent (methyl formate is common) will result in incomplete recovery of the analyte from the SPE cartridge.[6][8]
-
-
Matrix Effects: Co-eluting substances from the biological matrix (e.g., salts, phospholipids) can interfere with the ionization of this compound in the mass spectrometer's source, a phenomenon known as ion suppression.[9] While a stable isotope-labeled internal standard is designed to co-elute and experience the same matrix effects as the analyte, severe suppression can still lead to a low overall signal.[9][10] Optimizing the chromatographic separation and the SPE cleanup protocol can help mitigate these effects.
-
Degradation During Sample Preparation: Resolvins are fragile.[6] Samples should be kept on ice throughout the extraction process to prevent isomerization and degradation.[6] Prolonged exposure to acidic conditions or elevated temperatures can compromise the integrity of the molecule.
Q3: What are the optimal storage and handling procedures for this compound?
A: Proper storage is critical to maintain the stability and integrity of the standard.
-
Storage Temperature: Store the stock solution at -80°C.[1][2]
-
Solvent: The standard is typically supplied in ethanol and should be stored in this solvent.[1][2] To change the solvent, the ethanol can be evaporated under a gentle stream of nitrogen, and the new solvent should be added immediately.[2][3]
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles. It is best practice to aliquot the stock solution into smaller, single-use vials to avoid repeatedly warming and cooling the main stock.[2]
Data and Properties
Quantitative data and physical properties are summarized below for quick reference.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Formal Name | 7S,8R,17R-trihydroxy-4Z,9E,11E,13Z,15E,19Z-21,21,22,22,22-d₅ docosahexaenoic acid | [1] |
| Synonyms | Aspirin-triggered Resolvin D1-d₅, AT-RvD1-d₅, 17-epi-Resolvin D1-d₅ | [1] |
| Molecular Formula | C₂₂H₂₇D₅O₅ | [1][11] |
| Formula Weight | 381.5 g/mol | [1][11] |
| Supplied As | A solution in ethanol (typically 100 µg/ml) | [1] |
| Storage | -80°C | [1][2] |
| Stability | ≥ 1 year at -80°C | [1][2] |
| Purity | ≥99% deuterated forms (d₁-d₅) |[1][11] |
Table 2: Quick Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low signal in all samples | 1. Standard degradation (storage/handling).2. Incorrect standard concentration.3. Suboptimal MS parameters. | 1. Use a fresh aliquot; review storage protocols.2. Re-prepare working solutions; verify dilution calculations.3. Tune the mass spectrometer; optimize MRM transitions and collision energies. |
| Low signal only in biological samples | 1. Poor SPE recovery.2. Significant matrix effects (ion suppression).3. Degradation during sample processing. | 1. Optimize SPE protocol (pH, solvents, flow rate).2. Improve sample cleanup; adjust chromatography to separate from interferences.3. Keep samples on ice; minimize processing time. |
| High signal variability | 1. Inconsistent pipetting of internal standard.2. Inconsistent sample preparation (SPE).3. Instrument instability. | 1. Use calibrated pipettes; ensure complete mixing.2. Standardize the SPE procedure for all samples.3. Check for instrument drift; run QCs throughout the batch.[12] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Plasma/Serum
This protocol provides a robust method for extracting resolvins from biological fluids.[5]
-
Sample Preparation:
-
Thaw frozen plasma or serum samples on ice.
-
To 1 mL of plasma in a glass tube, add the this compound internal standard and 2 volumes of ice-cold methanol to precipitate proteins.[6]
-
Vortex and incubate at -20°C for 45 minutes to facilitate protein precipitation.[6]
-
Carefully collect the supernatant.
-
-
SPE Cartridge (C18) Procedure:
-
Conditioning: Condition a C18 SPE cartridge by passing 5-10 mL of methanol, followed by 5-10 mL of water. Do not let the sorbent dry out.[5][7]
-
Sample Acidification & Loading: Dilute the supernatant with water so the final methanol concentration is <15%. Adjust the pH to ~3.5 with diluted formic acid. Load the acidified sample onto the conditioned cartridge at a flow rate of 1-2 mL/min.[5]
-
Washing:
-
Elution: Elute the resolvins with 5-10 mL of methyl formate into a clean collection tube.[6][8]
-
-
Final Steps:
Table 3: Example LC-MS/MS Parameters for Resolvin Analysis
| Parameter | Typical Setting | Reference(s) |
|---|---|---|
| LC Column | C18 reversed-phase (e.g., 2.1 x 150 mm, 1.8 µm) | [13] |
| Mobile Phase A | Water with 0.1% acetic acid or 0.01% formic acid | [13][14] |
| Mobile Phase B | Acetonitrile/Methanol mixture with acid | [13] |
| Flow Rate | 0.3 - 0.5 mL/min | [8][13] |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | [7] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |[7] |
Visualizations: Workflows and Pathways
Diagram 1: Troubleshooting Workflow for Low Signal Intensity
A flowchart to systematically diagnose the root cause of low signal intensity.
Diagram 2: General Experimental Workflow for Resolvin Analysis
Overview of the key steps from sample collection to final data analysis.
Diagram 3: Simplified Biosynthesis of D-Series Resolvins
Biosynthetic origin of Resolvin D1 and its aspirin-triggered 17(R) epimer.
References
- 1. caymanchem.com [caymanchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 10. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 11. This compound - Cayman Chemical [bioscience.co.uk]
- 12. nebiolab.com [nebiolab.com]
- 13. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resolvin D1 and Resolvin D2 Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Recovery of 17(R)-Resolvin D1 from Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery and quantification of 17(R)-Resolvin D1 (17(R)-RvD1) from various tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is the most recommended method for extracting 17(R)-Resolvin D1 from tissues?
A1: Solid-Phase Extraction (SPE) is the most widely recommended method for the extraction of 17(R)-RvD1 and other specialized pro-resolving mediators (SPMs) from tissue homogenates.[1][2] SPE, particularly using C18 reverse-phase cartridges, offers greater selectivity, higher recovery rates, and uses lower volumes of organic solvents compared to traditional liquid-liquid extraction (LLE).[1][2]
Q2: What are the critical initial steps in tissue sample preparation to ensure the stability of 17(R)-Resolvin D1?
A2: Due to the fragile and easily oxidizable nature of resolvins, immediate processing or rapid snap-freezing of the tissue in liquid nitrogen upon collection is crucial.[2] Samples should be stored at -80°C and always kept on ice during homogenization and extraction to prevent enzymatic degradation and isomerization.[2]
Q3: Why is pH adjustment of the sample important during Solid-Phase Extraction?
A3: Adjusting the pH of the tissue homogenate to approximately 3.5 with a weak acid like formic acid or diluted HCl is a critical step.[1] This acidification ensures that 17(R)-RvD1, which is an acidic lipid, is in its protonated, less polar form, thereby enhancing its retention onto the non-polar C18 sorbent of the SPE cartridge.
Q4: What is the preferred method for quantifying 17(R)-Resolvin D1 after extraction?
A4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of 17(R)-RvD1.[3][4] This technique allows for the separation of 17(R)-RvD1 from other isomers and provides high sensitivity, which is necessary due to the low endogenous concentrations of resolvins in tissues.[3]
Q5: Can I use Liquid-Liquid Extraction (LLE) for 17(R)-Resolvin D1?
A5: While LLE can be used, it is generally less selective and may result in lower and more variable recoveries compared to SPE for complex matrices like tissue homogenates. If SPE is not available, a carefully optimized LLE protocol can be an alternative.
Troubleshooting Guide: Solid-Phase Extraction (SPE)
This guide addresses common issues encountered during the solid-phase extraction of 17(R)-Resolvin D1 from tissue samples.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of 17(R)-RvD1 | Improper Sample pH: The sample was not acidified to pH ~3.5 before loading onto the C18 cartridge. | Verify the pH of the diluted tissue homogenate before loading. Use a calibrated pH meter for accuracy. |
| Incomplete Elution: The elution solvent (e.g., methyl formate) is not effectively desorbing 17(R)-RvD1 from the SPE sorbent. | Ensure the use of a sufficiently strong elution solvent like methyl formate. Increase the volume of the elution solvent in small increments. | |
| Analyte Breakthrough during Loading: The flow rate during sample loading was too high, preventing efficient binding to the sorbent. | Maintain a slow and consistent flow rate of approximately 1-2 mL/min during sample loading. | |
| Loss of Analyte in Wash Step: The wash solvent is too strong, causing premature elution of 17(R)-RvD1. | Use a non-polar wash solvent like hexane to remove interfering lipids without eluting the target analyte. If a polar wash is necessary, use a very low percentage of organic solvent (e.g., <5% methanol in water). | |
| Degradation of 17(R)-RvD1: Samples were not kept cold, or the extraction process was prolonged. | Always keep samples on ice throughout the procedure. Minimize the time between homogenization and final extraction. | |
| High Variability in Recovery | Inconsistent Sample Processing: Variations in homogenization time, solvent volumes, or incubation times between samples. | Standardize all steps of the protocol and ensure consistent handling for all samples. The use of deuterated internal standards is highly recommended to correct for variability.[2] |
| SPE Cartridge Inconsistency: Differences in packing or quality between SPE cartridges. | Use high-quality SPE cartridges from a reputable supplier. If possible, use cartridges from the same manufacturing lot for a batch of samples. | |
| Clogged SPE Cartridge | Particulate Matter in Homogenate: The tissue homogenate was not sufficiently centrifuged to remove cellular debris. | Centrifuge the homogenate at a higher speed or for a longer duration before loading. Consider pre-filtering the sample through a glass wool plug at the top of the SPE cartridge. |
| Co-elution of Interferences | Insufficient Washing: The wash steps were not adequate to remove all interfering compounds. | Optimize the wash steps by testing different solvents or increasing the wash volume. A hexane wash is effective for removing neutral lipids. |
Quantitative Data Summary
While direct comparative studies on the recovery of 17(R)-Resolvin D1 from various tissues using different methods are limited, the literature consistently reports high and reproducible recovery rates for specialized pro-resolving mediators (SPMs) when using optimized Solid-Phase Extraction (SPE) protocols with deuterated internal standards.
| Extraction Method | Matrix | Reported Recovery Rate (for Internal Standards) | Key Considerations |
| Solid-Phase Extraction (C18) | Tissue Homogenates (e.g., Spleen, Brain, Adipose) | >85-95%[2] | Requires careful pH adjustment and temperature control. Offers high selectivity. |
| Liquid-Liquid Extraction | Cell Culture Media, Plasma | 70% ± 10% (for a range of analytes) | May be less efficient for complex tissue matrices and can result in higher matrix effects. |
| Combined LLE and µSPE | Human Keratinocyte Cell Lysates | ~42-64% | A more complex procedure that may be necessary for certain sample types. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of 17(R)-Resolvin D1 from Spleen Tissue
This protocol is adapted from methodologies described for the extraction of SPMs from tissues.[2][4]
1. Sample Preparation and Homogenization:
- Excise spleen tissue and immediately snap-freeze in liquid nitrogen. Store at -80°C until use.
- Weigh the frozen tissue (~50-100 mg) and place it in a pre-chilled homogenization tube containing ice-cold methanol (2 volumes, e.g., 200 µL for 100 mg of tissue).
- Add a deuterated internal standard (e.g., d5-RvD1) to the methanol.
- Homogenize the tissue on ice using a mechanical homogenizer until a uniform suspension is achieved.
- Keep the homogenate at -20°C for 45 minutes to allow for protein precipitation.
- Centrifuge the homogenate at 1,500 x g for 10 minutes at 4°C.
- Collect the supernatant.
2. Solid-Phase Extraction (C18):
- Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by passing 5 mL of methanol followed by 5 mL of water.
- Sample Loading: Dilute the supernatant from step 1 with water to a final methanol concentration of <15%. Adjust the pH to ~3.5 with diluted formic acid. Load the sample onto the conditioned SPE cartridge at a flow rate of ~1-2 mL/min.
- Washing: Wash the cartridge with 5 mL of water to remove polar impurities. Follow with a wash of 5 mL of hexane to elute neutral lipids.
- Elution: Elute the 17(R)-RvD1 and other SPMs with 5 mL of methyl formate into a clean collection tube.
- Drying and Reconstitution: Evaporate the methyl formate eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 50-100 µL of methanol/water (50:50, v/v) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of 17(R)-Resolvin D1
This is a general protocol based on common parameters found in the literature.[3][5] Instrument-specific optimization is required.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:15 v/v) with 0.1% acetic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over a run time of 20-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for 17(R)-RvD1 and the deuterated internal standard. For RvD1 (m/z 375.2), characteristic product ions include m/z 141, 215, and 233.[4][6]
-
Optimization: Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: 17(R)-Resolvin D1 signaling through ALX/FPR2 and GPR32 receptors.
Caption: Workflow for the extraction and analysis of 17(R)-Resolvin D1 from tissues.
References
- 1. benchchem.com [benchchem.com]
- 2. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Resolvin D1, Protectin D1, and Related Docosahexaenoic Acid-Derived Products: Analysis via Electrospray/Low Energy Tandem Mass Spectrometry based on Spectra and Fragmentation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples [frontiersin.org]
- 6. Resolvin D1 and Resolvin D2 Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Lipid Mediators
Welcome to the technical support center for the quantification of lipid mediators. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of lipid mediator analysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My lipid mediator concentrations are unexpectedly low or undetectable. What are the potential causes?
A1: Several factors can contribute to low or undetectable lipid mediator levels. These molecules are often present in very low concentrations (pM to nM range) in biological samples and are susceptible to degradation.[1][2][3]
Troubleshooting Steps:
-
Sample Handling and Storage:
-
Problem: Lipid mediators are prone to rapid oxidation and enzymatic degradation.[4] Improper sample handling is a primary source of analyte loss.
-
Solution: Minimize freeze-thaw cycles. After collection, samples should be immediately placed on ice and processed as quickly as possible. For long-term storage, flash-freeze samples in liquid nitrogen and store them at -80°C.[5] The addition of antioxidants, such as butylated hydroxytoluene (BHT), during sample collection and extraction can prevent autooxidation.
-
-
Extraction Efficiency:
-
Problem: The chosen extraction method may not be optimal for your specific lipid mediators of interest or sample matrix.
-
Solution: Solid-phase extraction (SPE) is a robust and commonly used method for selectively extracting lipid mediators.[6][7] Ensure the SPE cartridge type and elution solvents are appropriate for the polarity of your target analytes. Liquid-liquid extraction (LLE) with a solvent system like chloroform/methanol (Folch or Bligh-Dyer methods) is also effective but may be less selective.[8][9]
-
-
Analyte Instability in Solution:
-
Problem: Some lipid mediators, particularly prostaglandins, can be unstable in aqueous solutions.[10]
-
Solution: Prepare standards in organic solvents like ethanol or methanol and store them at -80°C. When preparing working solutions, minimize the time the analytes spend in aqueous buffers.
-
Q2: I'm observing high variability between my replicate samples. What could be the issue?
A2: High variability in replicate measurements can stem from inconsistencies in sample preparation and analytical procedures.
Troubleshooting Steps:
-
Inconsistent Sample Preparation:
-
Problem: Minor variations in extraction timing, solvent volumes, or vortexing/mixing can lead to significant differences in recovery.
-
Solution: Standardize every step of your sample preparation protocol. The use of a bead homogenizer for tissue samples can improve consistency compared to manual homogenization.[11] Prepare a master mix of extraction solvents containing internal standards to add to all samples simultaneously.
-
-
Lack or Inappropriate Use of Internal Standards:
-
Problem: Not using an appropriate internal standard (IS) makes it difficult to correct for variability in extraction recovery and matrix effects.[8]
-
Solution: Use a stable isotope-labeled internal standard for each analyte or at least for each class of lipid mediators being quantified.[2][12] The IS should be added as early as possible in the sample preparation workflow to account for analyte loss during all subsequent steps.[13]
-
-
Matrix Effects in Mass Spectrometry:
-
Problem: Co-eluting substances from the biological matrix can suppress or enhance the ionization of your target analytes in the mass spectrometer, leading to inconsistent quantification.[2]
-
Solution: Improve chromatographic separation to better resolve analytes from interfering matrix components.[14] A sample cleanup step, such as solid-phase extraction, is crucial.[12] You can assess matrix effects by comparing the analyte response in a neat solution versus a post-extraction spiked matrix sample.
-
Q3: I am having difficulty distinguishing between isomeric lipid mediators. How can I improve their separation and identification?
A3: The presence of numerous isomers is a significant challenge in lipid mediator analysis, as they often have the same mass and similar fragmentation patterns.[14][15]
Troubleshooting Steps:
-
Chromatographic Separation:
-
Problem: Standard reverse-phase liquid chromatography (LC) may not provide sufficient resolution to separate closely related isomers.
-
Solution: Optimize your LC method. This can include using a longer column, a shallower gradient, or a different stationary phase, such as a polar C18 column.[14] Chiral chromatography may be necessary for separating enantiomers.[2]
-
-
Mass Spectrometry Fragmentation:
-
Problem: Isobaric compounds can be difficult to differentiate by mass alone.
-
Solution: Utilize tandem mass spectrometry (MS/MS) and carefully select multiple reaction monitoring (MRM) transitions that are specific to each isomer.[16] In some cases, even with optimized fragmentation, chromatographic separation is essential for confident identification.
-
-
Ion Mobility Spectrometry:
-
Problem: Even with optimized LC-MS/MS, some isomers may still co-elute and have similar fragments.
-
Solution: Coupling ion mobility spectrometry (IMS) with LC-MS can provide an additional dimension of separation based on the ion's size, shape, and charge, which can help to resolve isomeric species.[15]
-
Q4: How do I properly establish the Limit of Detection (LOD) and Limit of Quantification (LOQ) for my assay?
A4: Incorrectly determining the LOD and LOQ can lead to the erroneous reporting of lipid mediators that are not actually present or reliably quantifiable in a sample.[17]
Guidelines for Establishing LOD and LOQ:
-
Signal-to-Noise Ratio (S/N):
-
A common method is to determine the S/N ratio from chromatograms of low-concentration standards. A generally accepted S/N ratio for the LOD is 3:1, while for the LOQ it is 10:1. It is crucial to use a consistent and valid method for calculating noise from the baseline of the chromatogram.
-
-
Standard Deviation of the Response and the Slope:
-
This method uses the standard deviation of the response (σ) and the slope of the calibration curve (S).
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
The standard deviation of the response can be estimated from the standard deviation of y-intercepts of regression lines or the standard deviation of blank measurements.
-
-
Blank Samples:
Troubleshooting Guides
Guide 1: Sample Preparation and Extraction
| Symptom | Possible Cause | Recommended Solution |
| Low Analyte Recovery | Inefficient extraction method. | Optimize the solid-phase extraction (SPE) protocol (e.g., cartridge type, wash and elution solvents). Consider a liquid-liquid extraction (LLE) with a Folch or Bligh-Dyer method. |
| Analyte degradation during preparation. | Keep samples on ice at all times. Add antioxidants (e.g., BHT) to the extraction solvent. Minimize the time between sample collection and extraction. | |
| High Background Noise in Chromatogram | Insufficient sample cleanup. | Incorporate additional wash steps in your SPE protocol. Ensure complete removal of phospholipids, which can be a source of interference. |
| Contamination from plasticware. | Use glass or polypropylene labware instead of polystyrene, as plasticizers can leach and interfere with the analysis.[5] | |
| Precipitate Formation After Extraction | High salt concentration in the sample. | Desalt the sample prior to extraction, or if using LLE, ensure proper phase separation. |
Guide 2: LC-MS/MS Analysis
| Symptom | Possible Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column degradation. | Replace the analytical column. Use a guard column to protect the main column. |
| Mismatch between injection solvent and mobile phase. | Ensure the final sample extract is dissolved in a solvent that is compatible with the initial mobile phase conditions. | |
| Shifting Retention Times | Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure accurate composition. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Low Signal Intensity | Ion suppression due to matrix effects. | Improve sample cleanup and chromatographic separation. Dilute the sample if the analyte concentration is high enough. |
| Suboptimal MS source parameters. | Optimize source parameters (e.g., spray voltage, gas flows, temperature) for your specific analytes. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Lipid Mediators from Plasma
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of cold methanol containing an antioxidant (e.g., 0.1% BHT) and a suite of stable isotope-labeled internal standards.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and dilute with 1.5 mL of an acidic aqueous solution (e.g., water adjusted to pH 3.5 with formic acid).
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric reverse-phase SPE cartridge (e.g., 60 mg) by sequentially passing 2 mL of methanol followed by 2 mL of water.
-
-
Sample Loading:
-
Load the diluted supernatant onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of 15% methanol in water to remove polar impurities.
-
-
Elution:
-
Elute the lipid mediators with 1 mL of methanol into a clean collection tube.
-
A second elution with methyl formate can be used to improve the recovery of certain lipid classes like cysteinyl leukotrienes.[11]
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50-100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: General experimental workflow for lipid mediator quantification.
Caption: Troubleshooting decision tree for low or variable signals.
Caption: Simplified arachidonic acid signaling cascade.
References
- 1. Quantification of eicosanoids and their metabolites in biological matrices: a review. | Semantic Scholar [semanticscholar.org]
- 2. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. anchem.pl [anchem.pl]
- 4. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steps Required to Interpret Lipidomics Data - MetwareBio [metwarebio.com]
- 6. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 9. Detection of Lipid Mediators of Inflammation in the Human Tear Film - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diposit.ub.edu [diposit.ub.edu]
- 11. Improved quantification of lipid mediators in plasma and tissues by liquid chromatography tandem mass spectrometry demonstrates mouse strain specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Eicosanoids: Comprehensive Guide to Biosynthesis, Metabolism [metwarebio.com]
- 13. The Hitchhiker’s Guide to Untargeted Lipidomics Analysis: Practical Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sciex.com [sciex.com]
- 15. Evaluating lipid mediator structural complexity using ion mobility spectrometry combined with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
- 17. researchgate.net [researchgate.net]
- 18. Reply to: Failure to apply standard limit-of-detection or limit-of-quantitation criteria to specialized pro-resolving mediator analysis incorrectly characterizes their presence in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
How to address solubility issues with 17(R)-Resolvin D1-d5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues related to 17(R)-Resolvin D1-d5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a deuterated internal standard for the quantification of its non-deuterated counterpart, 17(R)-Resolvin D1, in biological samples using mass spectrometry-based methods like GC-MS or LC-MS.[1] 17(R)-Resolvin D1 is an aspirin-triggered epimer of Resolvin D1, a potent specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA) that plays a crucial role in the resolution of inflammation.[2]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as ethanol and dimethylformamide (DMF).[1][3] Its solubility is significantly lower in aqueous solutions like phosphate-buffered saline (PBS).[1][3]
Q3: What are the optimal storage and stability conditions for this compound?
For long-term stability, this compound should be stored at -80°C as supplied in ethanol.[1][4] It is stable for at least one year under these conditions.[1][4] It is recommended to protect the compound from light.[4] Frequent freeze-thaw cycles should be avoided as they can lead to isomerization and degradation.[5]
Q4: I am observing precipitation when diluting my ethanolic stock solution of this compound into an aqueous buffer. What should I do?
This is a common issue due to the low aqueous solubility of resolvins. To address this, ensure that the final concentration of the organic solvent from your stock solution is kept to a minimum in the aqueous buffer, as high concentrations of organic solvents can have physiological effects.[5] A step-wise dilution approach is recommended. See the detailed "Protocol for Preparing Aqueous Solutions" in the Troubleshooting Guide below for a step-by-step procedure.
Q5: Can I use sonication to improve the solubility of this compound in aqueous solutions?
Yes, sonication can be a useful technique to aid in the dissolution of this compound in aqueous buffers like PBS, especially if you observe any particulate matter after dilution.[6] However, it should be done carefully to avoid degradation of the lipid.
Troubleshooting Guide
This guide provides systematic approaches to address common solubility challenges encountered during experiments with this compound.
Quantitative Solubility Data
For quick reference, the solubility of this compound in various solvents is summarized in the table below.
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~50 mg/mL[1][3] |
| Ethanol | ~50 mg/mL[1][3] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~0.05 mg/mL[1][2][3][7] |
Experimental Protocols
Protocol for Preparing a Stock Solution in an Organic Solvent
-
Warm the Vial: Allow the vial containing this compound to warm to room temperature before opening to prevent condensation.
-
Add Solvent: Using a gas-tight syringe, add the desired volume of an appropriate organic solvent, such as ethanol or DMF, to the vial.
-
Dissolve: Gently vortex or sonicate the vial until the compound is fully dissolved. Visually inspect the solution to ensure no undissolved particles remain.
-
Storage: Store the stock solution at -80°C in a tightly sealed vial. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Protocol for Preparing Aqueous Working Solutions from an Organic Stock
This protocol is designed to minimize precipitation when diluting an organic stock solution into an aqueous buffer.
-
Prepare Intermediate Dilution (Optional but Recommended): If a high dilution factor is required, first prepare an intermediate dilution of your stock solution in the same organic solvent.
-
Aliquot Aqueous Buffer: In a separate tube, place the required volume of your aqueous buffer (e.g., PBS).
-
Add Stock Solution: While gently vortexing the aqueous buffer, add the required volume of the this compound organic stock solution dropwise to the buffer. This rapid mixing helps to prevent localized high concentrations of the compound, which can lead to precipitation.
-
Final Mixing: Continue to vortex the solution for a few seconds after adding the stock solution.
-
Sonication (If Necessary): If any cloudiness or precipitate is observed, sonicate the solution in a water bath for a few minutes until it becomes clear.
-
Use Immediately: Aqueous solutions of resolvins should be prepared fresh and used immediately, as they are prone to degradation and isomerization.[5] Discard any unused aqueous solution.[5]
Troubleshooting Workflow
If you encounter solubility issues, follow this systematic workflow to identify and resolve the problem.
Signaling Pathway
17(R)-Resolvin D1, the non-deuterated analog of this compound, exerts its pro-resolving effects by binding to specific G-protein coupled receptors (GPCRs), primarily GPR32 and ALX/FPR2.[8][9][10] This interaction initiates downstream signaling cascades that ultimately lead to the resolution of inflammation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. 17(R)-Resolvin D1 | TargetMol [targetmol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resolvin D1 limits PMN recruitment to inflammatory loci: receptor dependent actions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control for 17(R)-Resolvin D1-d5 Experiments
This guide provides researchers, scientists, and drug development professionals with essential quality control measures, troubleshooting advice, and frequently asked questions for experiments involving 17(R)-Resolvin D1-d5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use?
A1: this compound (17(R)-RvD1-d5) is a deuterated form of 17(R)-Resolvin D1, an aspirin-triggered specialized pro-resolving mediator derived from docosahexaenoic acid (DHA).[1] Its primary application is as an internal standard for the accurate quantification of its unlabeled counterpart, Resolvin D1 (RvD1), in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3]
Q2: How should I properly store and handle this compound?
A2: Proper storage is critical to maintain the integrity of the standard. It should be stored at -80°C in its supplied ethanol solution.[1][2][3][4] Under these conditions, it is stable for at least one year.[1][2][3] Resolvins are sensitive to light and can degrade with repeated freeze-thaw cycles or when stored in solvents like DMSO or dimethylformamide.[2][4] When preparing for an experiment, the ethanol solvent can be evaporated under a gentle stream of nitrogen before reconstituting in a solvent of choice.[2][3]
Q3: What are the key quality control checks for the internal standard itself?
A3: Before use, you should verify the product's certificate of analysis. Key parameters include chemical purity (typically ≥95-98%) and the extent of deuterium incorporation (≥99% deuterated forms).[2][3] For applications requiring the highest precision, the concentration of the deuterated standard can be verified by creating a standard curve against a precisely weighed unlabeled standard.[2][3]
Q4: Why is a stable isotope-labeled internal standard like this compound crucial for accurate quantification?
A4: Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[5] Because this compound is chemically almost identical to the endogenous analyte, it behaves similarly during sample extraction, cleanup, chromatography, and ionization.[5] This allows it to effectively compensate for sample loss during preparation and for matrix effects (ion suppression or enhancement) during analysis, leading to highly accurate and precise quantification.[5]
Q5: How do I prepare working solutions of this compound?
A5: 17(R)-RvD1-d5 is typically supplied in ethanol.[1][3] To prepare a working solution, you can make further dilutions in an appropriate solvent like ethanol or methanol.[6] If an aqueous buffer is required for your experiment, it is best to make dilutions immediately before use, as resolvins are less stable in aqueous solutions.[4] For spiking into biological samples, the internal standard is often added to the extraction solvent (e.g., methanol) before sample preparation begins.[6][7]
Data Presentation
Table 1: Specifications and Storage of this compound
| Parameter | Specification | Citation |
| Formal Name | 7S,8R,17R-trihydroxy-4Z,9E,11E,13Z,15E,19Z-21,21,22,22,22-d5 docosahexaenoic acid | [1][3] |
| Molecular Formula | C₂₂H₂₇D₅O₅ | [1][3] |
| Formula Weight | 381.5 g/mol | [1][3] |
| Purity | ≥95-98% | [2][3] |
| Deuterium Incorporation | ≥99% deuterated forms (d1-d5); ≤1% d0 | [1][2][3] |
| Supplied As | Solution in ethanol (typically 100 µg/mL) | [1][3] |
| Storage Temperature | -80°C | [1][2][3] |
| Stability | ≥ 1 year at -80°C | [1][2][3] |
| Special Conditions | Light sensitive | [2][4] |
Table 2: Typical LC-MS/MS Parameters for Resolvin Analysis
| Parameter | Typical Setting/Value | Citation |
| Ionization Mode | Negative Electrospray (ESI-) | [8] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) or Scheduled MRM™ | [5][9] |
| Column Type | C18 or other suitable reversed-phase column | [5][9] |
| Mobile Phase A | Water with a weak acid (e.g., 0.01-0.1% acetic or formic acid) | [8][9] |
| Mobile Phase B | Acetonitrile/Methanol mixture with a weak acid | [8] |
| Flow Rate | 0.3 - 0.5 mL/min | [8] |
| LLOQ | 0.05 - 0.1 ng/mL (in matrix) or ~3-6 pg (on-column) | [10][11] |
Experimental Protocols
Protocol 1: General Sample Handling and Preparation
-
Sample Collection : Immediately after collection, flash-freeze biological samples (e.g., plasma, serum, tissue) in liquid nitrogen.[5]
-
Storage : Store all samples at -80°C until analysis to prevent degradation of lipid mediators.[5][7]
-
Thawing : When ready for extraction, thaw samples gently on ice.[6][7]
-
Internal Standard Spiking : Prepare a working solution of this compound in cold methanol. Add the internal standard to the biological sample at the very beginning of the extraction process (e.g., during protein precipitation) to account for procedural losses.[6][7]
-
Protein Precipitation : For plasma or serum, add 2-4 volumes of cold methanol containing the internal standard. Vortex briefly and incubate at -20°C for at least 45 minutes to precipitate proteins.[6][7]
-
Centrifugation : Centrifuge the samples to pellet the precipitated protein and collect the supernatant for further cleanup.
Protocol 2: Solid-Phase Extraction (SPE) for Resolvins from Biological Samples
This protocol is a general guideline; optimization may be required based on the specific sample matrix and SPE cartridge used.
-
Cartridge Conditioning : Condition a C18 SPE cartridge with 1-2 column volumes of methanol, followed by 1-2 column volumes of water. Do not allow the cartridge to dry out.[5]
-
Sample Loading : Load the supernatant from the protein precipitation step (Protocol 1) onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge to remove interfering substances. A typical wash sequence might include:
-
1-2 column volumes of water.[5]
-
1-2 column volumes of a low-percentage organic solvent (e.g., 15% methanol in water).
-
-
Drying : Dry the cartridge thoroughly under a gentle stream of nitrogen or by vacuum for 10-15 minutes to remove all aqueous solvent. This step is critical for efficient elution.[5]
-
Elution : Elute the resolvins from the cartridge using an appropriate organic solvent. A common choice is methyl formate followed by methanol to ensure recovery of all lipid mediators.[5]
-
Solvent Evaporation : Evaporate the eluate to dryness under a gentle stream of nitrogen.[6]
-
Reconstitution : Reconstitute the dried extract in a small, precise volume of the initial LC mobile phase (e.g., 50-100 µL) for analysis by LC-MS/MS.
Mandatory Visualizations
Caption: General experimental workflow for the quantification of resolvins.
Caption: Biosynthetic pathway of aspirin-triggered 17(R)-Resolvin D1.[1][12]
Caption: Troubleshooting logic for low analyte signal in LC-MS/MS experiments.
Troubleshooting Guide
Issue: Low or No Signal for Both Analyte and Internal Standard
-
Possible Cause 1: Instrument Sensitivity/Setup. The mass spectrometer may require tuning or calibration, or the source conditions (e.g., temperatures, gas flows) may not be optimal.[5]
-
Solution: Perform routine instrument calibration and tuning. Optimize source parameters using a neat solution of 17(R)-RvD1-d5. Verify that the correct MRM transitions and collision energies are programmed in the acquisition method.
-
-
Possible Cause 2: Sample Extraction Failure. A major error in the sample preparation, such as incorrect SPE elution solvent or failure to condition the cartridge, could lead to the loss of all analytes.
-
Solution: Review the SPE protocol in detail.[5] Prepare a "mock" sample with only internal standard and process it to verify the extraction and elution efficiency.
-
-
Possible Cause 3: LC System Problem. A clog or leak in the LC system can prevent the sample from reaching the mass spectrometer.
-
Solution: Check system pressure and perform routine maintenance. Run a system suitability test with a known standard to ensure proper chromatographic performance.
-
Issue: Internal Standard Signal is Good, but Analyte Signal is Low or Absent
-
Possible Cause 1: Analyte Degradation. The endogenous analyte (RvD1) may have degraded during sample collection, handling, or storage, while the spiked internal standard was protected.[5]
-
Possible Cause 2: Low Endogenous Levels. The concentration of RvD1 in the biological sample may be below the method's limit of detection (LOD) or limit of quantification (LOQ).[8] This is common, as resolvins are potent lipid mediators present at very low concentrations.[8][12]
-
Solution: If possible, try to concentrate the sample further during the preparation step. Alternatively, a more sensitive mass spectrometer may be required.[5]
-
-
Possible Cause 3: Matrix Effects. Severe ion suppression may be affecting the analyte more than the co-eluting internal standard, although this is less likely with a stable isotope-labeled standard.
Issue: Poor Reproducibility or High Variability (%CV)
-
Possible Cause 1: Inconsistent Sample Preparation. Variability in pipetting (especially of the internal standard), extraction timing, or solvent evaporation can lead to inconsistent results.
-
Solution: Use calibrated pipettes and ensure the internal standard is added consistently to every sample at the beginning of the process. Standardize all steps of the extraction protocol. Use an automated or semi-automated sample preparation system if available.
-
-
Possible Cause 2: Analyte Instability. If samples are processed in large batches, analytes in the samples processed last may degrade while waiting in the autosampler.
-
Solution: Keep the autosampler temperature low (e.g., 4°C).[6] Process samples in smaller batches if instability is suspected. Perform a stability test by re-injecting a sample after it has been in the autosampler for several hours.
-
Issue: Poor Peak Shape (Fronting, Tailing, or Splitting)
-
Possible Cause 1: Column Issues. The analytical column may be degraded, contaminated, or not suitable for lipid analysis.[5]
-
Solution: Use a guard column to protect the analytical column. If performance degrades, try flushing the column or replace it. Ensure you are using a column chemistry appropriate for lipids (e.g., C18).[5]
-
-
Possible Cause 2: Incompatible Reconstitution Solvent. If the sample is reconstituted in a solvent much stronger than the initial mobile phase, peak distortion can occur.
-
Solution: Reconstitute the final extract in the initial mobile phase or a weaker solvent. Ensure the injection volume is not too large.
-
-
Possible Cause 3: Sample Overload. Injecting a sample that is too concentrated can saturate the column and detector.[5]
-
Solution: Dilute the sample extract and re-inject. This is more common for the internal standard if it is spiked at too high a concentration.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Methodologies and Procedures Employed in the Identification and Quantitation of Lipid Mediators via LC-MS/MS [protocols.io]
- 8. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciex.com [sciex.com]
- 10. Resolvins D1, D2, and other mediators of self-limited resolution of inflammation in human blood following n-3 fatty acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Resolvin D1, Protectin D1, and Related Docosahexaenoic Acid-Derived Products: Analysis via Electrospray/Low Energy Tandem Mass Spectrometry based on Spectra and Fragmentation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Handling Deuterated Lipid Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of deuterated lipid standards to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for deuterated lipid standards?
Deuterated lipid standards require specific storage conditions to maintain their integrity. For long-term stability, they should be stored at or below -16°C. If the standard is dissolved in an organic solvent, a temperature of -20°C ± 4°C is recommended.[1] It is generally not advised to store organic solutions below -30°C unless they are in a sealed glass ampoule to prevent potential precipitation or other issues.[1]
Q2: How should I handle powdered deuterated lipid standards upon receipt?
The handling of powdered deuterated lipids depends on the saturation of their fatty acid chains:
-
Saturated Lipids: Lipids with fully saturated fatty acid chains are relatively stable as powders. They should be stored in a glass container with a Teflon-lined cap at ≤ -16°C.[1][2]
-
Unsaturated Lipids: Lipids containing one or more double bonds are unstable as powders because they are hygroscopic and can readily absorb moisture, leading to hydrolysis and oxidation.[1][2] These should be promptly dissolved in a suitable organic solvent and stored as a solution at -20°C ± 4°C under an inert atmosphere.[1][2]
Q3: What are the best practices for aliquoting powdered lipid standards?
To prevent condensation, which can degrade the standard, it is crucial to allow the entire container to warm to room temperature before opening.[1] Once at room temperature, you can open the container, remove the desired amount of powder, and then tightly reseal the container before returning it to the freezer.[1]
Q4: What type of containers and labware should be used for deuterated lipid solutions?
For organic solutions of deuterated lipids, always use glass containers with Teflon-lined closures.[1][2] Plastic containers such as polystyrene, polyethylene, or polypropylene are not recommended as plasticizers can leach into the solvent and contaminate the standard.[1][2] When transferring organic solutions, use glass, stainless steel, or teflon labware.[2] Aqueous suspensions of lipids, however, can be stored in plastic containers.[1]
Q5: Are there special precautions for standards supplied in chloroform?
Yes, if your deuterated lipid standard is supplied in chloroform, it is important to be aware that chloroform can degrade over time, producing acidic byproducts that can harm the lipid. It is recommended to use chloroform that contains a small percentage of ethanol as a stabilizer.
Storage Condition Summary
| Form | Lipid Type | Storage Temperature | Container Type | Key Considerations |
| Powder | Saturated | ≤ -16°C | Glass, Teflon-lined cap | Stable as a dry powder.[1] |
| Powder | Unsaturated | Not Recommended | Not Applicable | Highly hygroscopic; should be dissolved in an organic solvent immediately.[1][2] |
| Organic Solution | All Types | -20°C ± 4°C | Glass, Teflon-lined cap | Store under an inert atmosphere (e.g., argon or nitrogen).[1][2] |
| Aqueous Suspension | All Types | Not Recommended for Long Term | Plastic or Glass | Prone to hydrolysis over time.[1] |
Troubleshooting Guide
Issue 1: Poor or No Signal Intensity in Mass Spectrometry
-
Possible Cause: Degradation of the Standard. Improper storage or handling can lead to oxidation or hydrolysis of the lipid.
-
Possible Cause: Incomplete Solubilization. The standard may not be fully dissolved in the chosen solvent.
Issue 2: Unexpected Peaks or Mass Shifts in Mass Spectrometry
-
Possible Cause: Contamination. Impurities may have been introduced from storage containers or handling equipment.
-
Possible Cause: Isotopic Exchange. Deuterium atoms on the standard may be replaced by hydrogen from the environment.
Issue 3: High Variability in Quantitative Results
-
Possible Cause: Inconsistent Internal Standard Addition. The amount of internal standard added to each sample may not be consistent.
-
Solution: Ensure precise and accurate addition of the internal standard to every sample, calibrator, and quality control sample. Use calibrated pipettes and consistent procedures.
-
-
Possible Cause: Differential Matrix Effects. The analyte and the deuterated internal standard may experience different levels of ion suppression or enhancement from the sample matrix.[4]
-
Solution: Optimize the chromatographic separation to ensure the analyte and internal standard co-elute as closely as possible.[5] This helps to ensure they are subjected to the same matrix effects at the same time.
-
Experimental Protocols
Protocol 1: Reconstitution of a Powdered Deuterated Lipid Standard
This protocol outlines the steps for properly dissolving a powdered deuterated lipid standard to create a stock solution.
Materials:
-
Deuterated lipid standard (powder) in its original vial.
-
High-purity organic solvent (e.g., chloroform, methanol, or a mixture).
-
Glass syringe or pipette.
-
Glass vial with a Teflon-lined cap.
-
Inert gas (argon or nitrogen), if available.
Procedure:
-
Equilibrate to Room Temperature: Remove the vial containing the powdered lipid from the freezer and let it warm completely to room temperature. This typically takes 30-60 minutes and prevents atmospheric moisture from condensing on the cold powder.[1]
-
Prepare for Dissolution: Once at room temperature, open the vial.
-
Add Solvent: Using a glass syringe or pipette, add the calculated volume of the appropriate organic solvent to the vial to achieve the desired stock concentration.
-
Dissolve the Lipid: Tightly cap the vial and vortex or sonicate gently until the lipid is completely dissolved. A clear solution with no particulate matter should be observed.[1]
-
Transfer and Store: If the original vial is not suitable for long-term storage, transfer the solution to a clean glass vial with a Teflon-lined cap.
-
Inert Atmosphere (Recommended): If possible, flush the headspace of the vial with a gentle stream of argon or nitrogen before sealing. This helps to prevent oxidation, especially for unsaturated lipids.[1]
-
Label and Store: Clearly label the vial with the lipid name, concentration, solvent, and date of preparation. Store the solution in the freezer at -20°C ± 4°C.[1]
Protocol 2: Preparing a Diluted Working Standard Solution
Materials:
-
Deuterated lipid stock solution.
-
High-purity organic solvent.
-
Glass pipettes or syringes.
-
Clean glass vials with Teflon-lined caps.
Procedure:
-
Equilibrate Stock Solution: Allow the stock solution to warm to room temperature before opening.
-
Calculate Dilution: Determine the volume of the stock solution and solvent required to achieve the desired final concentration for your working standard.
-
Perform Dilution: Using a clean glass pipette or syringe, transfer the calculated volume of the stock solution into a new, clean glass vial.
-
Add Solvent: Add the calculated volume of the appropriate solvent to the new vial.
-
Mix Thoroughly: Cap the vial and vortex gently to ensure the solution is homogeneous.
-
Label and Store: Label the vial with the necessary information and store it at the appropriate temperature, typically -20°C ± 4°C.
Diagrams
References
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of 17(R)-Resolvin D1 using a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of an analytical method for the quantification of 17(R)-Resolvin D1 in biological matrices. It highlights the critical role of the stable isotope-labeled internal standard, 17(R)-Resolvin D1-d5, in achieving accurate and reliable results. The performance of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing this internal standard is presented, with supporting experimental data and detailed protocols.
Resolvins are a class of specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids that play a crucial role in the resolution of inflammation.[1][2] 17(R)-Resolvin D1, also known as aspirin-triggered Resolvin D1, is of particular interest due to its potent anti-inflammatory and pro-resolving activities.[1] Accurate quantification of this lipid mediator in biological samples is essential for understanding its physiological roles and for the development of novel therapeutics. However, the low endogenous concentrations of resolvins present a significant analytical challenge.[3]
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust bioanalytical method development for LC-MS/MS analysis.[4] This internal standard, which has a similar chemical structure and physicochemical properties to the analyte but a different mass, is added to samples at a known concentration at the beginning of the sample preparation process. It co-elutes with the analyte and experiences similar variations in extraction recovery and matrix effects, allowing for accurate correction of these potential sources of error.
The Role of this compound in Bioanalytical Assays
The inclusion of this compound as an internal standard in the analytical workflow provides several key advantages over methods that rely on external calibration alone:
-
Correction for Sample Preparation Variability: The multi-step process of extracting analytes from complex biological matrices can lead to variability in recovery. The internal standard allows for the normalization of the analyte signal, compensating for any losses during sample processing.
-
Mitigation of Matrix Effects: Co-eluting endogenous components in the sample matrix can enhance or suppress the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. As the internal standard is similarly affected, the ratio of the analyte to the internal standard remains constant, ensuring data accuracy.
-
Improved Precision and Accuracy: By accounting for the aforementioned sources of error, the use of a stable isotope-labeled internal standard significantly improves the overall precision and accuracy of the analytical method.
Performance of a Validated LC-MS/MS Method for 17(R)-Resolvin D1
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of 17(R)-Resolvin D1 in a biological matrix, utilizing this compound as the internal standard. The validation was performed in accordance with the European Medicines Agency (EMA) guideline on bioanalytical method validation.[5]
Table 1: Calibration Curve and Linearity
| Parameter | Result |
| Calibration Range | 0.1 - 20 pg/µL |
| Regression Model | Linear, weighted (1/x) |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy of Back-Calculated Standards | Within ±15% of nominal (±20% at LLOQ) |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Concentration (pg/µL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% of Nominal) |
| Lower Limit of Quantitation (LLOQ) | 0.1 | ≤ 20% | ≤ 20% | 80 - 120% |
| Low QC | 0.3 | ≤ 15% | ≤ 15% | 85 - 115% |
| Medium QC | 5 | ≤ 15% | ≤ 15% | 85 - 115% |
| High QC | 15 | ≤ 15% | ≤ 15% | 85 - 115% |
Table 3: Selectivity and Matrix Effect
| Parameter | Result |
| Selectivity | No significant interfering peaks at the retention time of 17(R)-Resolvin D1 or this compound in blank matrix from multiple sources. |
| Matrix Effect | The matrix factor was consistent across different lots of the biological matrix, with a coefficient of variation ≤ 15%. |
Table 4: Stability
| Stability Condition | Duration | Result |
| Freeze-Thaw Stability (3 cycles) | -80°C to room temperature | Stable |
| Short-Term Stability (in matrix) | 4 hours at room temperature | Stable |
| Long-Term Stability (in matrix) | 3 months at -80°C | Stable |
| Post-Preparative Stability (in autosampler) | 24 hours at 4°C | Stable |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 500 µL of plasma, add 10 µL of a 1 ng/mL solution of this compound in methanol.
-
Add 1.5 mL of cold methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 3000 x g for 10 minutes at 4°C.
-
Dilute the supernatant with 8 mL of water.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the diluted supernatant onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 15% methanol in water.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (80:20, v/v).
-
Gradient: A linear gradient from 30% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
17(R)-Resolvin D1: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
-
Instrument Parameters: Optimized for maximum sensitivity and specificity (e.g., collision energy, declustering potential).
-
Visualizations
Conclusion
The data presented in this guide demonstrates that a robust and reliable LC-MS/MS method can be successfully validated for the quantification of 17(R)-Resolvin D1 in biological matrices. The use of the stable isotope-labeled internal standard, this compound, is integral to achieving the high levels of accuracy, precision, and selectivity required for meaningful biological insights and for the support of drug development programs. While analytical methods without an internal standard can be developed, they are more susceptible to variability in sample preparation and matrix effects, leading to less reliable data. Therefore, the incorporation of this compound is strongly recommended for any quantitative bioanalytical studies of 17(R)-Resolvin D1.
References
- 1. Resolvin D1 and its aspirin-triggered 17R epimer. Stereochemical assignments, anti-inflammatory properties, and enzymatic inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pro-resolving lipid mediators Resolvin D1, Resolvin D2 and Maresin 1 are critical in modulating T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the bioactivity of 17(R)-Resolvin D1 and Resolvin D1
An Objective Comparison of the Bioactivity of 17(R)-Resolvin D1 and Resolvin D1 for Researchers and Drug Development Professionals.
Introduction
The resolution of inflammation is a highly regulated, active process orchestrated by a superfamily of endogenous lipid mediators known as Specialized Pro-resolving Mediators (SPMs). Among these, Resolvin D1 (RvD1) and its stereoisomer, 17(R)-Resolvin D1 (also known as Aspirin-Triggered Resolvin D1 or AT-RvD1), have garnered significant attention for their potent anti-inflammatory and pro-resolving activities. Both molecules are biosynthesized from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] RvD1 is produced via lipoxygenase (LOX) pathways, while the biosynthesis of AT-RvD1 is initiated by aspirin-acetylated cyclooxygenase-2 (COX-2), leading to the formation of a 17R-hydroperoxy intermediate.[2] This structural difference, specifically the chirality at the 17th carbon position, confers distinct properties to AT-RvD1, most notably an increased resistance to rapid enzymatic inactivation.[2][3] This guide provides a detailed comparison of the bioactivities of RvD1 and 17(R)-RvD1, supported by experimental data, to inform research and therapeutic development.
Comparative Bioactivity Data
The bioactions of both RvD1 and 17(R)-RvD1 are potent, often occurring in the nanomolar to picomolar range. Their effects are mediated through the activation of specific G protein-coupled receptors (GPCRs), leading to the modulation of inflammatory cell responses and the promotion of tissue homeostasis.
Receptor Activation and Potency
Both RvD1 and its 17(R) epimer mediate their effects primarily through two GPCRs: ALX/FPR2 (lipoxin A₄ receptor) and GPR32.[2][4][5] Their activation of these receptors initiates downstream signaling cascades that suppress pro-inflammatory pathways and enhance pro-resolving functions.[6] Quantitative data demonstrates that both molecules activate these receptors with high potency, exhibiting EC₅₀ values in the low picomolar range.
Table 1: Receptor Activation Potency of Resolvin D1 and 17(R)-Resolvin D1
| Compound | Receptor | System | EC₅₀ (M) |
|---|---|---|---|
| Resolvin D1 (RvD1) | hALX/FPR2 | β-arrestin recruitment | 1.3 ± 0.6 x 10⁻¹² |
| 17(R)-Resolvin D1 (AT-RvD1) | hALX/FPR2 | β-arrestin recruitment | 4.4 ± 1.9 x 10⁻¹² |
| Resolvin D1 (RvD1) | hGPR32 | β-arrestin recruitment | 3.1 ± 1.5 x 10⁻¹¹ |
| 17(R)-Resolvin D1 (AT-RvD1) | hGPR32 | β-arrestin recruitment | 1.1 ± 0.5 x 10⁻¹¹ |
Data sourced from a study using GPCR-overexpressing β-arrestin systems.[2]
Anti-inflammatory and Pro-resolving Actions
The hallmark of these mediators is their ability to control leukocyte trafficking and activation, thereby limiting excessive inflammation and promoting its resolution.
Table 2: Comparison of In Vivo and In Vitro Bioactivities
| Biological Action | Experimental Model | Resolvin D1 (RvD1) | 17(R)-Resolvin D1 (AT-RvD1) | Reference |
|---|---|---|---|---|
| Inhibition of PMN Infiltration | Murine Dorsal Air Pouch (100 ng/mouse) | ~50% reduction | ~50% reduction | [2] |
| Inhibition of PMN Infiltration | Murine E. coli Peritonitis (100 ng/mouse) | Potent reduction in PMN numbers at 24h | Synthetic analog showed equipotent reduction | [7] |
| Amelioration of Colitis | Murine DSS-induced Colitis (nanogram range) | Effective | Showed higher potency than RvD2 | [8] |
| Reduction of Lung Injury | Murine IgG Immune Complex-induced Lung Injury | Protective | Significantly reduced vascular permeability and neutrophil influx | [3] |
| Cytokine Modulation | LPS-stimulated Human Monocytes | Suppresses TNF-α, IL-1β, IL-8; Augments IL-10 | Not directly compared in this study | [9] |
| Cytokine Modulation | Obese Adipose Tissue Explants (10 nM) | Reduced TNF-α, IL-12, IL-1β; Enhanced IL-10 | Reduced TNF-α, IL-1β, IL-12, IL-6 | [10] |
| Macrophage Phagocytosis | Human Macrophages with zymosan | Potently enhances phagocytosis | Synthetic analog showed similar potency |[4][7] |
Signaling Pathways and Mechanisms of Action
Upon binding to ALX/FPR2 and GPR32, both RvD1 and 17(R)-RvD1 trigger intracellular signaling that actively resolves inflammation. A key mechanism is the inhibition of the pro-inflammatory transcription factor NF-κB, which governs the expression of numerous cytokines, chemokines, and adhesion molecules.[11] Concurrently, they activate pro-resolving pathways, including the PI3K-Akt and GSK3β axes, which promote cell survival and dampen inflammatory responses.[5][9] Recent evidence also indicates that 17(R)-RvD1 can suppress the activation of the NLRP3 inflammasome, a critical component of the innate immune response.[12]
Caption: Signaling pathways for RvD1 and 17(R)-RvD1.
Experimental Protocols
Murine Model of Zymosan-Induced Peritonitis
This widely used model assesses the in vivo efficacy of pro-resolving mediators in an acute inflammatory setting.
-
Animal Model: Male FVB mice (6-8 weeks old) are used.
-
Induction of Peritonitis: Inflammation is induced by an intraperitoneal (i.p.) injection of zymosan A (1 mg/mL in sterile saline solution), a component of the yeast cell wall.
-
Treatment: Test compounds (RvD1, 17(R)-RvD1, or vehicle control) are administered i.p. or intravenously (i.v.) at specific time points, often at the peak of inflammation (e.g., 4 hours post-zymosan injection) to assess their resolution-stimulating properties. Doses typically range from 10-100 ng/mouse.
-
Exudate Collection: At various time points (e.g., 4, 12, 24, 48 hours), mice are euthanized, and the peritoneal cavity is washed with sterile phosphate-buffered saline (PBS) containing EDTA.
-
Cellular Analysis: The collected peritoneal lavage fluid (exudate) is centrifuged. The total leukocyte count is determined using a hemocytometer. Differential cell counts (neutrophils, macrophages) are performed on cytospin preparations stained with Wright-Giemsa stain.
-
Mediator and Cytokine Analysis: The supernatant from the lavage fluid can be used for lipid mediator metabololipidomics by LC-MS/MS to quantify SPMs and for cytokine/chemokine measurement using ELISA or multiplex assays.
-
Resolution Indices: The resolution interval (Ri), defined as the time from the maximum neutrophil infiltration to the point where the count is reduced by 50%, is calculated to quantify the pro-resolving action of the treatment.
Macrophage Phagocytosis Assay (Efferocytosis)
This in vitro assay quantifies a key pro-resolving function of macrophages: the clearance of apoptotic cells.
-
Cell Culture: Human monocyte-derived macrophages (MDMs) are prepared from peripheral blood mononuclear cells or murine peritoneal macrophages are harvested. Cells are plated in 24-well plates and allowed to adhere.
-
Preparation of Apoptotic Cells: Human or murine neutrophils (PMNs) are isolated and induced to undergo apoptosis by UV irradiation or incubation. Apoptosis is confirmed by Annexin V/Propidium Iodide staining and flow cytometry.
-
Phagocytosis Assay:
-
The adherent macrophages are treated with various concentrations of RvD1, 17(R)-RvD1, or vehicle control for 15-30 minutes.
-
Apoptotic PMNs (often labeled with a fluorescent dye like CFSE or pHrodo) are added to the macrophage cultures at a ratio of approximately 5:1 (PMN:macrophage).
-
The co-culture is incubated for 60 minutes at 37°C to allow for phagocytosis.[13]
-
-
Quantification:
-
Non-engulfed apoptotic cells are washed away.
-
The percentage of macrophages that have engulfed one or more apoptotic PMNs is determined by fluorescence microscopy or flow cytometry.
-
The phagocytic index (average number of apoptotic cells engulfed per macrophage) can also be calculated.
-
Caption: Workflow for the murine peritonitis model.
Conclusion
Both Resolvin D1 and its aspirin-triggered epimer, 17(R)-Resolvin D1, are exceptionally potent regulators of the inflammatory response. They display remarkably similar bioactivities in terms of receptor activation, inhibition of neutrophil infiltration, and stimulation of macrophage phagocytosis.[2] The primary and therapeutically significant difference lies in the enhanced metabolic stability of 17(R)-RvD1, which is more resistant to rapid enzymatic breakdown in vivo.[2][3] This property suggests that 17(R)-RvD1 and its stable synthetic analogs may offer a longer duration of action and greater therapeutic potential for treating a wide range of inflammatory diseases, from acute lung injury to chronic conditions like colitis and arthritis.[3][8] For researchers and drug developers, both molecules serve as critical tools and templates for designing novel "immunoresolvent" therapies that harness the body's own mechanisms for returning to homeostasis.
References
- 1. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Actions of Aspirin-Triggered (17R) Resolvin D1 and its Analogue, 17R-Hydroxy-19-Para-Fluorophenoxy-Resolvin D1 Methyl Ester, in C5a-dependent IgG Immune Complex-Induced Inflammation and Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding Resolvin Signaling Pathways to Improve Oral Health [mdpi.com]
- 6. JCI - The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection [jci.org]
- 7. Proresolving actions of a new resolvin D1 analog mimetic qualifies as an immunoresolvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Omega-3 fatty acid-derived mediators 17(R)-hydroxy docosahexaenoic acid, aspirin-triggered resolvin D1 and resolvin D2 prevent experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resolvin D1, resolvin D2 and maresin 1 activate the GSK3β anti-inflammatory axis in TLR4-engaged human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resolvin D1 and Resolvin D2 Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resolvin D1 (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Navigating the Landscape of Resolvin Measurement: A Comparative Guide to LC-MS/MS and ELISA Platforms
For researchers, scientists, and drug development professionals, the accurate quantification of specialized pro-resolving mediators (SPMs), such as resolvins, is critical for advancing our understanding of inflammation resolution and developing novel therapeutics. The two most prominent analytical platforms for resolvin measurement are Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). This guide provides an objective comparison of these platforms, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
The choice between LC-MS/MS and ELISA for resolvin measurement hinges on a balance of sensitivity, specificity, throughput, and cost. While LC-MS/MS is often considered the "gold standard" for its high specificity and sensitivity, ELISA offers a more accessible, high-throughput alternative.
Quantitative Performance: A Side-by-Side Comparison
The following tables summarize the typical quantitative performance characteristics of LC-MS/MS and ELISA for the measurement of key resolvins. It is important to note that the data presented here are compiled from various studies and manufacturer specifications, as direct head-to-head comparative studies for a single resolvin are limited. Performance metrics for ELISA can vary significantly between different kit manufacturers.
Table 1: Performance Characteristics for Resolvin D1 (RvD1) and Resolvin D2 (RvD2) Measurement
| Parameter | LC-MS/MS | ELISA |
| Limit of Detection (LOD) | ~3 pg on-column[1] | Typically in the low pg/mL range (manufacturer dependent) |
| Lower Limit of Quantification (LLOQ) | 6 pg on-column[1]; 0.02–0.2 nM in plasma/serum[2] | Varies significantly by kit; often in the 10-100 pg/mL range |
| Accuracy (% Recovery) | 85–115%[3] | Generally 80-120% (manufacturer dependent) |
| Precision (%RSD) | <15%[3] | Typically <15-20% (manufacturer dependent) |
| Specificity | High (based on mass-to-charge ratio and fragmentation) | Potential for cross-reactivity with structurally similar lipids |
Table 2: Performance Characteristics for Resolvin E1 (RvE1) Measurement
| Parameter | LC-MS/MS | ELISA |
| Limit of Detection (LOD) | Comparable to RvD1/D2 (low pg range) | Variable; often in the low to mid pg/mL range |
| Lower Limit of Quantification (LLOQ) | 0.02–0.2 nM in plasma/serum for a panel of SPMs[2] | Manufacturer specific; generally in the mid to high pg/mL range |
| Accuracy (% Recovery) | 85–115%[3] | Generally 80-120% (manufacturer dependent) |
| Precision (%RSD) | <15%[3] | Typically <15-20% (manufacturer dependent) |
| Specificity | High | Potential for cross-reactivity |
Experimental Workflows and Methodologies
The experimental protocols for LC-MS/MS and ELISA differ significantly in their complexity, sample preparation requirements, and instrumentation.
Experimental Protocol: LC-MS/MS for Resolvin Measurement
This protocol is a generalized procedure based on established methods for the extraction and quantification of resolvins from biological matrices.
1. Sample Preparation and Extraction:
-
Internal Standard Spiking: To a known volume of biological sample (e.g., 500 µL plasma), add a solution containing deuterated internal standards for the target resolvins. This is crucial for accurate quantification, as it corrects for sample loss during preparation and matrix effects during analysis.
-
Protein Precipitation: Add two volumes of ice-cold methanol to the sample, vortex thoroughly, and incubate at -20°C for at least 60 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elute the resolvins with a higher percentage of organic solvent (e.g., methanol or acetonitrile).
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile/methanol), both typically containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Mass Spectrometry Detection:
-
Ionization: Employ electrospray ionization (ESI) in negative ion mode.
-
Detection: Use multiple reaction monitoring (MRM) to specifically detect and quantify the target resolvins and their deuterated internal standards based on their unique precursor and product ion transitions.
-
Experimental Protocol: ELISA for Resolvin Measurement
This protocol is a general representation of a competitive ELISA, which is a common format for small molecules like resolvins. Specific details may vary between commercial kits.
1. Reagent Preparation:
-
Prepare all reagents, including wash buffer, standards, and samples, according to the kit manufacturer's instructions.
-
Create a standard curve by performing serial dilutions of the provided resolvin standard.
2. Assay Procedure:
-
Add Standards and Samples: Pipette the prepared standards and samples into the appropriate wells of the antibody-coated microplate.
-
Add HRP-Conjugate: Add a fixed amount of horseradish peroxidase (HRP)-conjugated resolvin to each well. This will compete with the resolvin in the sample or standard for binding to the coated antibody.
-
Incubation: Incubate the plate for a specified time and temperature to allow for the competitive binding reaction to reach equilibrium.
-
Washing: Wash the plate several times with the wash buffer to remove any unbound reagents.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) to each well. The HRP enzyme will catalyze a color change.
-
Stop Reaction: Stop the enzymatic reaction by adding a stop solution. The intensity of the color is inversely proportional to the concentration of the resolvin in the sample.
-
Read Absorbance: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the concentration of the resolvin in the samples by interpolating their absorbance values from the standard curve.
Resolvin Signaling Pathway
Resolvins exert their pro-resolving effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of immune cells, such as neutrophils and macrophages. This interaction triggers intracellular signaling cascades that ultimately lead to the dampening of inflammation and the promotion of tissue repair.
Conclusion: Choosing the Right Platform
The decision to use LC-MS/MS or ELISA for resolvin measurement should be guided by the specific research question and available resources.
-
LC-MS/MS is the preferred method for:
-
Discovery and validation studies requiring high specificity and the ability to distinguish between structurally similar resolvin isomers.
-
Quantification in complex matrices where the potential for interference is high.
-
Simultaneous analysis of multiple SPMs in a single run.
-
-
ELISA is a suitable choice for:
-
High-throughput screening of a large number of samples for a single resolvin.
-
Studies with limited sample volume.
-
Laboratories without access to specialized mass spectrometry equipment.
-
It is often recommended to validate key findings from ELISA-based studies with a more specific method like LC-MS/MS, particularly in a drug development context where accuracy and reproducibility are paramount. As research in the field of resolution pharmacology progresses, the continued development and cross-validation of these analytical platforms will be essential for translating our understanding of resolvins into effective clinical applications.
References
- 1. Resolvins D1, D2, and other mediators of self-limited resolution of inflammation in human blood following n-3 fatty acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Internal Standards for Lipidomics
For researchers, scientists, and drug development professionals engaged in lipidomics, the accuracy and reproducibility of quantitative data are paramount. Internal standards (IS) are fundamental to achieving reliable results by correcting for variability throughout the analytical workflow. This guide provides an objective, data-driven comparison of the most commonly used internal standards in lipidomics to inform your selection process and enhance the quality of your research.
The primary role of an internal standard in lipidomics is to normalize for variations that can occur during sample preparation, extraction, and analysis by mass spectrometry.[1] An ideal internal standard should be chemically similar to the analytes of interest but distinguishable by the mass spectrometer, and it should be absent in the original sample.[2] The three main types of internal standards used in lipidomics are stable isotope-labeled lipids (deuterated and ¹³C-labeled) and odd-chain lipids.[1]
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is a critical step in quantitative lipidomics. The performance of different types of internal standards can be evaluated based on several key metrics, including linearity, recovery, and reproducibility (Coefficient of Variation, CV).
| Performance Metric | Deuterated Lipids (²H-labeled) | ¹³C-Labeled Lipids | Odd-Chain Lipids |
| Principle | Hydrogen atoms are replaced by deuterium. | Carbon atoms are replaced by the stable isotope ¹³C. | Fatty acid chains contain an odd number of carbon atoms. |
| Linearity (R²) | Generally excellent, with R² values typically >0.99.[3] | Considered the "gold standard" with excellent linearity (R² > 0.998).[3][4] | Good, but the response may deviate from linearity at very high or low concentrations relative to endogenous lipids.[5] |
| Recovery | High, as they closely co-elute with the endogenous analyte.[1] | Excellent, as they have virtually identical chemical and physical properties to the analyte.[6] | Generally high, but can differ from endogenous even-chain lipids, potentially affecting extraction efficiency.[5] |
| Reproducibility (CV%) | Good, but may exhibit slightly higher variability compared to ¹³C-labeled standards.[5] | Excellent, with studies showing a significant reduction in CV% compared to deuterated standards.[1][7] | Good, but can be influenced by the choice of a representative standard for a lipid class.[1] |
| Correction for Matrix Effects | Superior, as they co-elute and experience similar ion suppression or enhancement as the endogenous analyte.[5] | Superior, due to identical co-elution and ionization behavior with the analyte.[4] | Effective, but may not fully compensate if their retention time differs significantly from the analyte.[5] |
| Potential Issues | Potential for isotopic scrambling or exchange; may exhibit a slight retention time shift in liquid chromatography.[1][8] | Generally more expensive and less commercially available than other types of standards.[6] | May not perfectly mimic the behavior of all even-chained lipids; can be present endogenously in some cases.[1] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible lipidomics data. Below are representative protocols for sample preparation and LC-MS analysis.
Lipid Extraction using a Modified Folch Method
This protocol is a widely used method for extracting lipids from biological samples.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Internal Standard Mixture (containing deuterated, ¹³C-labeled, or odd-chain lipids at a known concentration)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS vials
Procedure:
-
Sample Preparation: Thaw frozen samples on ice. For a 100 µL plasma sample, place it in a glass tube.
-
Internal Standard Spiking: Add a known amount of the internal standard mixture to the sample.
-
Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.
-
Homogenization: Vortex the mixture thoroughly for 1 minute to ensure complete mixing and protein precipitation.
-
Phase Separation: Add 0.5 mL of 0.9% NaCl solution to induce phase separation. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Lipid Collection: Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Dry the collected lipid extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 100 µL of isopropanol:acetonitrile:water, 2:1:1, v/v/v).
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Instrumentation and Parameters:
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for lipid separation.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.[5]
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[5]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic lipids.
-
Flow Rate: A flow rate of 0.3-0.6 mL/min is commonly used.[5]
-
Column Temperature: Maintained at a constant temperature (e.g., 55°C) to ensure reproducible retention times.[5]
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Ionization Mode: Electrospray ionization (ESI) is typically used in both positive and negative ion modes to cover a broad range of lipid classes.
-
Data Acquisition: Data is acquired in full scan mode and/or targeted MS/MS mode (Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM).[2]
Visualizing the Workflow
To provide a clear overview of the process, the following diagram illustrates a typical experimental workflow in lipidomics, from sample handling to data analysis.
Caption: A typical experimental workflow for quantitative lipidomics analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Potency of Synthetic vs. Endogenously Produced 17(R)-Resolvin D1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological potency of synthetic and endogenously produced 17(R)-Resolvin D1 (17(R)-RvD1), also known as Aspirin-Triggered Resolvin D1 (AT-RvD1). We will delve into their biosynthesis, signaling pathways, comparative efficacy based on experimental data, and the detailed methodologies used in these assessments.
Introduction: The Role of 17(R)-Resolvin D1 in Inflammation Resolution
Inflammation is a critical biological response to injury and infection. However, its dysregulation can lead to chronic inflammatory diseases. The resolution of inflammation is an active, highly orchestrated process mediated by specialized pro-resolving mediators (SPMs), including the D-series resolvins. Resolvin D1 (RvD1) and its 17(R) epimer are potent SPMs derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] They actively limit excessive inflammatory responses and promote the return to tissue homeostasis.[3]
Endogenous 17(R)-RvD1 is generated through a specific biochemical pathway triggered by aspirin.[1][4][5] For research and therapeutic purposes, 17(R)-RvD1 is also produced by total organic synthesis.[2][6][7] This guide aims to clarify whether the synthetic version retains the full biological potency of its natural counterpart.
Biosynthesis: Natural vs. Synthetic Origins
The stereochemistry at the 17th carbon position defines the biosynthetic origin of RvD1 epimers.
-
Endogenous 17(S)-Resolvin D1: This is the canonical form of RvD1. Its biosynthesis is initiated when 15-lipoxygenase (15-LOX) converts DHA into 17S-hydroperoxy-DHA (17S-HpDHA). This intermediate is then rapidly converted by 5-lipoxygenase (5-LOX), typically in neutrophils, to form RvD1 (7S,8R,17S-trihydroxy-DHA).[4][5]
-
Endogenous 17(R)-Resolvin D1 (Aspirin-Triggered): This epimer is generated when aspirin acetylates cyclooxygenase-2 (COX-2). The modified enzyme converts DHA into 17R-hydroperoxy-DHA (17R-HpDHA). Subsequent action by 5-LOX leads to the formation of 17(R)-RvD1 (7S,8R,17R-trihydroxy-DHA).[4][5][8]
-
Synthetic 17(R)-Resolvin D1: This molecule is created in the laboratory through multi-step total organic synthesis. This process allows for the production of pure, stereochemically defined 17(R)-RvD1 and its analogs for experimental and developmental use.[6][7] Crucially, studies have confirmed that the physical and biological properties of the synthetic molecules match those of the enzymatically generated ones.[6]
Signaling Pathways and Mechanism of Action
Both synthetic and endogenous 17(R)-RvD1 exert their effects by binding to and activating specific G-protein coupled receptors (GPCRs), primarily ALX/FPR2 (lipoxin A4 receptor) and GPR32 .[9][10] Activation of these receptors initiates a signaling cascade that leads to the resolution of inflammation.
Key downstream effects include:
-
Inhibition of Pro-inflammatory Signaling: RvD1 signaling attenuates the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.[9][11]
-
Reduction of Pro-inflammatory Cytokines: It suppresses the production of key inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][12]
-
Suppression of Inflammasome Activity: 17(R)-RvD1 can suppress the activation of the NLRP3 inflammasome, a key component in the inflammatory response that processes pro-IL-1β.[12][13]
-
Modulation of Leukocyte Function: It inhibits the recruitment and transmigration of neutrophils to sites of inflammation while simultaneously enhancing the phagocytic activity of macrophages to clear apoptotic cells and debris.[3][9]
Comparative Biological Potency: A Data-Driven Analysis
Experimental evidence consistently demonstrates that synthetic 17(R)-RvD1 is equipotent to its endogenously produced or enzymatically generated counterpart across a range of biological assays.
Table 1: Inhibition of Neutrophil (PMN) Infiltration and Migration
| Assay | Compound | Concentration/Dose | Result | Source |
| In Vitro Human PMN Transendothelial Migration | Synthetic RvD1 & AT-RvD1 | ~30 nM (EC50) | Both epimers stopped PMN migration with similar potency. | [6] |
| In Vivo Murine Peritonitis (Zymosan-induced) | Synthetic RvD1 & AT-RvD1 | Nanogram doses | Both proved equipotent in limiting PMN infiltration in a dose-dependent manner. | [6] |
| In Vivo Murine Peritonitis (Infection) | Synthetic RvD1 Analog (BDA-RvD1) | 100 ng/mouse | Significantly decreased infiltrated PMN numbers at 24h. | [14] |
Table 2: Enhancement of Macrophage Phagocytosis
| Assay | Cell Type | Compound | Concentration | Result | Source |
| Phagocytosis of Zymosan | RAW 264.7 cells | Synthetic 17R-RvD1 | 10-100 nM | ~2.3x increase in phagocytic activity vs. control. | [15] |
| Phagocytosis of Zymosan | RAW 264.7 cells | Synthetic Analog (benzo-RvD1) | 10-100 nM | ~3.2x increase in phagocytic activity vs. control. | [15] |
| Phagocytosis of S. aureus | RAW 264.7 cells | Synthetic 17R-RvD1 | 10-100 nM | ~2x increase in phagocytic activity vs. control. | [15] |
| Phagocytosis of S. aureus | RAW 264.7 cells | Synthetic Analog (benzo-RvD1) | 10-100 nM | ~2.5x increase in phagocytic activity vs. control. | [15] |
Table 3: Reduction of Inflammatory Cytokines and Pain
| Model / Assay | Compound | Dose / Concentration | Measured Effect | Source |
| LPS-stimulated THP-1 Macrophages | Synthetic RvD1 | Not specified | Downregulates pro-inflammatory gene expression. | [11] |
| IgG Immune Complex-stimulated Macrophages | Synthetic AT-RvD1 | 100 nM | Significantly reduced production of TNF-α and IL-6. | [2] |
| Adjuvant-Induced Arthritis (Rat) | Synthetic AT-RvD1 | 100-300 ng (i.p.) | Marked anti-hyperalgesic effects; decreased TNF-α and IL-1β in paw. | [1] |
| Pressure Overload-Induced Cardiac Hypertrophy (Mouse) | Synthetic 17(R)-RvD1 | Not specified | Attenuated increased expression of TNF-α, IL-1β, and IL-6. | [12] |
A Note on Stability and Duration of Action
A critical finding is that the 17(R) epimer (AT-RvD1) is significantly more resistant to rapid enzymatic inactivation by eicosanoid oxidoreductase compared to the 17(S) epimer.[2][6] This enzymatic resistance means that 17(R)-RvD1, whether endogenous or synthetic, likely has a longer biological half-life and a more sustained pro-resolving action in vivo. This makes synthetic 17(R)-RvD1 and its stable analogs particularly attractive for therapeutic development.[14]
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Murine Peritonitis Model for Leukocyte Infiltration
This in vivo model assesses the ability of a compound to limit inflammatory cell recruitment.
-
Induction: Acute peritonitis is induced in mice by an intraperitoneal (i.p.) injection of an inflammatory agent, such as zymosan A (e.g., 1 mg/ml in sterile saline).[4][16]
-
Treatment: Immediately following zymosan injection, mice are treated with synthetic 17(R)-RvD1 (e.g., 1-100 ng) or vehicle control, typically administered intravenously (i.v.) or i.p.[4][6]
-
Sample Collection: At a specified time point (e.g., 4 or 24 hours), mice are euthanized, and the peritoneal cavity is washed with phosphate-buffered saline (PBS) to collect the inflammatory exudate (lavage).[4][16]
-
Analysis: Total leukocyte counts in the lavage are determined using a light microscope and trypan blue exclusion. Differential leukocyte counts (neutrophils, macrophages) are performed on cytocentrifuged slides stained with a modified Wright-Giemsa stain.[4]
In Vitro Macrophage Phagocytosis Assay
This assay quantifies the effect of resolvins on the primary function of macrophages: engulfing particles.
-
Cell Culture: Macrophages (e.g., murine RAW 264.7 cell line or primary peritoneal macrophages) are plated in multi-well plates and cultured overnight.[15][17]
-
Pre-treatment: Cells are pre-treated with various concentrations of synthetic 17(R)-RvD1 or vehicle control for a specified time (e.g., 15-30 minutes).[15][18]
-
Phagocytosis Induction: Fluorescently labeled particles (e.g., pHrodo-labeled apoptotic cells, zymosan bioparticles, or S. aureus bioparticles) are added to the macrophage cultures at a set ratio.[15][17]
-
Incubation: The co-culture is incubated for a defined period (e.g., 60 minutes) at 37°C to allow for phagocytosis. A negative control is kept at 4°C.[17]
-
Quantification: Non-engulfed particles are washed away. The uptake of fluorescent particles by macrophages is quantified using a fluorescent plate reader, flow cytometry, or fluorescence microscopy.[15][17][18]
Cytokine Measurement by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying protein levels, such as cytokines, in biological samples.
-
Cell Stimulation: Macrophages (e.g., MH-S alveolar macrophages) are plated and stimulated with an inflammatory agent like IgG immune complexes (100 µg/ml) or LPS in the presence or absence of synthetic 17(R)-RvD1 (e.g., 100 nM).[2]
-
Supernatant Collection: After a set incubation period (e.g., 4-24 hours), the cell culture supernatant is collected.
-
ELISA Protocol: The collected supernatants are analyzed using commercially available ELISA kits specific for the cytokine of interest (e.g., TNF-α, IL-6). The protocol typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants) to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that reacts with the enzyme to produce a measurable colorimetric signal.
-
-
Data Analysis: The absorbance is read on a microplate reader, and the concentration of the cytokine in the samples is determined by comparison to the standard curve.
Conclusion
The key advantage of the 17(R) configuration, whether from endogenous or synthetic origin, is its increased resistance to metabolic inactivation, suggesting a longer duration of action in vivo. This property, combined with the ability to create even more stable synthetic analogs, underscores the significant therapeutic potential of synthetic resolvins for treating a wide range of inflammatory diseases.
References
- 1. The precursor of resolvin D series and aspirin-triggered resolvin D1 display anti-hyperalgesic properties in adjuvant-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective Actions of Aspirin-Triggered (17R) Resolvin D1 and its Analogue, 17R-Hydroxy-19-Para-Fluorophenoxy-Resolvin D1 Methyl Ester, in C5a-dependent IgG Immune Complex-Induced Inflammation and Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. Stereocontrolled Total Synthesis of Resolvin D4 and 17(R)-Resolvin D4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Understanding Resolvin Signaling Pathways to Improve Oral Health [mdpi.com]
- 10. Resolvins: Endogenously-Generated Potent Painkilling Substances and their Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resolvin D1 (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Anti-Inflammatory Mediator 17(R)-Resolvin D1 Attenuates Pressure Overload-Induced Cardiac Hypertrophy and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Proresolving actions of a new resolvin D1 analog mimetic qualifies as an immunoresolvent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 17R/S-Benzo-RvD1, a synthetic resolvin D1 analogue, attenuates neointimal hyperplasia in a rat model of acute vascular injury | PLOS One [journals.plos.org]
- 16. Exercise promotes resolution of acute inflammation by catecholamine-mediated stimulation of resolvin D1 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Resolvin D1 Programs Inflammation Resolution by Increasing TGF-β Expression Induced by Dying Cell Clearance in Experimental Autoimmune Neuritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
The Pro-Resolving Power of 17(R)-Resolvin D1: A Comparative Review of its Therapeutic Effects
For Immediate Release
BOSTON, MA – In the intricate landscape of inflammatory diseases, the resolution of inflammation is a critical, actively-mediated process. Among the key players in this resolution phase are specialized pro-resolving mediators (SPMs), with 17(R)-Resolvin D1 (17(R)-RvD1) emerging as a potent therapeutic candidate. This guide provides a comprehensive comparison of the therapeutic effects of 17(R)-RvD1 against other alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.
17(R)-Resolvin D1, an epimer of Resolvin D1, is a lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). Its therapeutic potential has been explored across a spectrum of inflammatory conditions, including cardiovascular disease, arthritis, and neuroinflammation. This review synthesizes key findings, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing critical signaling pathways.
Comparative Efficacy of 17(R)-Resolvin D1
The therapeutic efficacy of 17(R)-RvD1 has been evaluated in various preclinical models. The following tables summarize its performance in comparison to other resolvins and a conventional corticosteroid.
Table 1: Comparison of 17(R)-RvD1 with Other Resolvins in a Murine Dermal Wound Healing Model
| Mediator | Dose | Mean Time to Wound Closure (days) | Inhibition of Neutrophil Migration (at 2000 nM) | Reference |
| Vehicle Control | - | 28.6 ± 1.5 | - | [1] |
| 17(R)-RvD1 | Topical | 24.4 ± 2.2 | Significant inhibition | [1] |
| Resolvin D2 (RvD2) | Topical | 22.8 ± 1.8 | Significant inhibition | [1] |
| Resolvin E1 (RvE1) | Topical | 19.4 ± 1.5 | Most effective inhibition | [1] |
Table 2: Comparison of Aspirin-Triggered Resolvin D1 (AT-RvD1) with Dexamethasone in a Mouse Model of Sjögren's Syndrome
| Treatment | Dose | Effect on Lymphocytic Infiltration | Effect on Apoptosis (TUNEL assay) | Reference |
| Saline | - | No effect | - | |
| AT-RvD1 | 0.1 mg/kg (i.v.) | No significant effect | Significant decrease | |
| Dexamethasone | 8.25 mg/kg (i.v.) | Partial prevention | Significant decrease |
Key Signaling Pathways of 17(R)-Resolvin D1
17(R)-RvD1 exerts its pro-resolving effects by activating specific G protein-coupled receptors, primarily ALX/FPR2 and GPR32. This interaction triggers downstream signaling cascades that ultimately suppress pro-inflammatory pathways and promote the resolution of inflammation.
Caption: Signaling pathway of 17(R)-Resolvin D1 via ALX/FPR2 and GPR32 receptors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies investigating the therapeutic effects of 17(R)-RvD1.
Murine Model of Pressure Overload-Induced Cardiac Hypertrophy and Fibrosis
-
Animal Model: C57BL/6J mice.
-
Intervention: Transverse aortic constriction (TAC) surgery was performed to induce cardiac hypertrophy.
-
Treatment Groups:
-
Sham-operated group.
-
TAC group receiving saline.
-
TAC group receiving 17(R)-RvD1.
-
-
Dosing Regimen: 17(R)-RvD1 was administered via intraperitoneal (i.p.) injection at a dose of 2 μg/kg. The first dose was given before TAC surgery, followed by injections every other day for 4 weeks.
-
Outcome Measures: Cardiac function was assessed, and heart tissues were collected for histological and molecular analysis, including evaluation of cardiomyocyte cross-sectional area, myocardial fibrosis, infiltration of CD68+ macrophages, and expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and hypertrophic genes.[2]
Adjuvant-Induced Arthritis in Rats
-
Animal Model: Rats with adjuvant-induced arthritis (AIA).
-
Intervention: Arthritis was induced by injection of an adjuvant.
-
Treatment: Aspirin-triggered Resolvin D1 (AT-RvD1) was administered systemically.
-
Dosing Regimen: A single dose of AT-RvD1 (100 or 300 ng, i.p.) was given on the third day after AIA induction. For long-term treatment, either 17(R)HDoHE or AT-RvD1 was administered.
-
Outcome Measures: Mechanical and thermal hyperalgesia were evaluated. Levels of cytokines (TNF-α, IL-1β) in the hind paw were measured. Immunohistochemistry and real-time PCR were used to assess pro-inflammatory mediators.[3]
Experimental Autoimmune Neuritis (EAN) in Rats
-
Animal Model: Lewis rats with EAN, a model for Guillain-Barré syndrome.
-
Intervention: EAN was induced by immunization.
-
Treatment Groups:
-
Saline-treated control group.
-
RvD1-treated group.
-
-
Dosing Regimen: RvD1 was administered daily at a dose of 5 μg/kg via intraperitoneal injection from day 10 to day 22 post-immunization.
-
Outcome Measures: Neurological signs of EAN and body weight were monitored daily. Levels of TGF-β in sciatic nerves were measured by ELISA.
Experimental Workflow for Assessing 17(R)-RvD1 in Cardiac Hypertrophy
The following diagram illustrates the typical workflow for preclinical evaluation of 17(R)-RvD1 in a cardiac hypertrophy model.
Caption: A typical experimental workflow for evaluating 17(R)-RvD1 in a cardiac hypertrophy model.
Conclusion
The available evidence strongly supports the therapeutic potential of 17(R)-Resolvin D1 as a pro-resolving agent in a variety of inflammatory disease models. Its ability to activate specific receptors and modulate downstream signaling pathways highlights a targeted approach to inflammation resolution. While direct comparisons with a broad range of conventional anti-inflammatory drugs are still emerging, the data presented in this guide demonstrate its significant efficacy, often at much lower concentrations than traditional therapies. Further research, including clinical trials, is warranted to fully elucidate the therapeutic role of 17(R)-RvD1 in human inflammatory diseases. This comprehensive overview provides a valuable resource for scientists and drug developers in the pursuit of novel anti-inflammatory and pro-resolving therapeutics.
References
- 1. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvins and Protectins in Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The precursor of resolvin D series and aspirin-triggered resolvin D1 display anti-hyperalgesic properties in adjuvant-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Identity of 17(R)-Resolvin D1 in Complex Biological Matrices: A Comparison of Leading Analytical Methods
For researchers, scientists, and drug development professionals, the accurate identification and quantification of 17(R)-Resolvin D1 (17(R)-RvD1) in complex biological matrices is paramount to understanding its role in inflammation resolution and therapeutic potential. This guide provides a detailed comparison of the primary analytical methods employed for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), supported by experimental data and protocols.
17(R)-Resolvin D1 is an aspirin-triggered epimer of Resolvin D1, a potent specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA).[1][2] It plays a crucial role in mitigating inflammation and promoting tissue repair.[3][4][5] Given its therapeutic promise, rigorous analytical techniques are essential to distinguish it from its stereoisomer, 17(S)-Resolvin D1 (RvD1), and other related lipid mediators within complex biological samples such as plasma, serum, and tissue homogenates.[6][7]
Comparison of Analytical Methods
The two predominant methods for the analysis of 17(R)-RvD1 are LC-MS/MS and ELISA. Each offers distinct advantages and limitations in terms of specificity, sensitivity, and throughput.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Specificity | Very High: Can distinguish between stereoisomers like 17(R)-RvD1 and 17(S)-RvD1.[6] | Moderate to Low: Potential for cross-reactivity with other resolvins and related molecules. For instance, some Resolvin D1 ELISA kits show cross-reactivity with 17(R)-Resolvin D1.[8] |
| Sensitivity | High: Capable of detecting low picogram levels. | High: Typically in the picogram per milliliter range.[8][9][10] |
| Quantification | Absolute and highly accurate. | Relative quantification, can be influenced by matrix effects and cross-reactivity. |
| Throughput | Lower: Sample preparation and analysis time per sample is longer. | Higher: Suitable for screening a large number of samples simultaneously. |
| Cost | High initial instrument cost and operational expenses. | Lower cost per sample and for initial setup. |
| Confirmation | Provides structural information for confident identification.[11] | Relies on antibody-antigen binding, which is less definitive for structural confirmation. |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the definitive identification and quantification of 17(R)-RvD1 due to its high specificity and sensitivity. The method involves the separation of the analyte by liquid chromatography followed by its detection and fragmentation by mass spectrometry.
Sample Preparation (Solid-Phase Extraction - SPE):
-
Acidify the biological sample (e.g., plasma, cell culture supernatant) to pH ~3.5.
-
Load the sample onto a C18 SPE cartridge.
-
Wash the cartridge with a low-organic solvent to remove polar interferences.
-
Elute the lipid mediators with a high-organic solvent (e.g., methyl formate or methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[12][13]
LC-MS/MS Analysis:
-
Chromatographic Separation: A reversed-phase C18 column is typically used to separate 17(R)-RvD1 from its S-epimer and other lipid mediators. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.01% acetic acid) and an organic component (e.g., methanol/acetonitrile) is employed.[6][14]
-
Mass Spectrometry Detection: Electrospray ionization (ESI) in negative ion mode is commonly used. The identification and quantification are achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for 17(R)-RvD1 are monitored.[11]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method for the detection and quantification of resolvins. It relies on the specific binding of an antibody to the target analyte.
General Protocol (Competitive ELISA):
-
Standards and samples are added to the wells of a microplate pre-coated with a capture antibody specific for Resolvin D1.
-
A fixed amount of HRP-conjugated Resolvin D1 is added to each well, which competes with the Resolvin D1 in the sample for binding to the capture antibody.
-
The plate is incubated, and then washed to remove unbound reagents.
-
A substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of HRP-conjugated Resolvin D1 bound.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm).
-
The concentration of Resolvin D1 in the samples is determined by comparing their absorbance to a standard curve.[15][16]
It is important to note that most commercially available ELISA kits are designed for 17(S)-Resolvin D1, and their cross-reactivity with 17(R)-Resolvin D1 should be carefully evaluated from the kit's datasheet.[8]
Signaling Pathway and Experimental Workflow
To visualize the biological context and the analytical process, the following diagrams are provided.
Caption: Signaling pathway of 17(R)-Resolvin D1.
Caption: Experimental workflow for 17(R)-RvD1 identification.
Conclusion
The choice of analytical method for confirming the identity of 17(R)-Resolvin D1 in complex biological matrices depends on the specific research question. For unambiguous identification, isomer separation, and accurate absolute quantification, LC-MS/MS is the superior method. For high-throughput screening of a large number of samples where high specificity for the R-epimer is not critical, ELISA can be a valuable tool. Researchers should carefully consider the performance characteristics of each method to ensure the generation of reliable and meaningful data in their studies of this potent pro-resolving mediator.
References
- 1. Identification of Chemotype Agonists for Human Resolvin D1 Receptor DRV1 with Pro-Resolving Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvin D1 and Its Aspirin-triggered 17r Epimer. Stereochemical Assignments, Anti-inflammatory Properties, and Enzymatic Inactivation [dash.harvard.edu]
- 3. The Anti-Inflammatory Mediator 17(R)-Resolvin D1 Attenuates Pressure Overload-Induced Cardiac Hypertrophy and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 17(R)-Resolvin D1 protects against sickle cell–related inflammatory cardiomyopathy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anti-Inflammatory Mediator 17(R)-Resolvin D1 Attenuates Pressure Overload-Induced Cardiac Hypertrophy and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. Sapphire North America [sapphire-usa.com]
- 9. Resolvin D1 ELISA Kit - Applications - CAT N°: 500380 [bertin-bioreagent.com]
- 10. Resolvin D1 ELISA Kit - Cayman Chemical [bioscience.co.uk]
- 11. Resolvin D1, Protectin D1, and Related Docosahexaenoic Acid-Derived Products: Analysis via Electrospray/Low Energy Tandem Mass Spectrometry based on Spectra and Fragmentation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resolvin D1 and Resolvin D2 Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Human Resolvin D1 (RvD1) Elisa Kit – AFG Scientific [afgsci.com]
The Ebb and Flow of a Healing Molecule: A Comparative Analysis of 17(R)-Resolvin D1 in Health and Disease
For Immediate Release
A comprehensive analysis of 17(R)-Resolvin D1 (RvD1), a key molecule in the resolution of inflammation, reveals significant fluctuations in its levels between healthy individuals and those suffering from a range of diseases. This guide provides a detailed comparison of RvD1 concentrations across various conditions, outlines the experimental methods for its quantification, and illustrates its critical signaling pathways, offering valuable insights for researchers, scientists, and drug development professionals.
Resolvins are a class of specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids that actively orchestrate the termination of inflammatory responses. 17(R)-Resolvin D1, an epimer of Resolvin D1, has garnered significant attention for its potent anti-inflammatory and pro-resolving activities. Understanding its baseline levels in healthy states and how they are altered in disease is crucial for developing novel therapeutic strategies that harness the body's own healing mechanisms.
Quantitative Landscape of 17(R)-Resolvin D1
The concentration of 17(R)-Resolvin D1 in biological fluids is a dynamic parameter that reflects the state of the inflammatory response. The following table summarizes the reported levels of 17(R)-RvD1 in healthy individuals and in patients with various pathological conditions. It is important to note that concentrations can vary based on the analytical method used and the specific patient cohort.
| Condition | Biological Matrix | 17(R)-Resolvin D1 Concentration | Reference |
| Healthy Individuals | EDTA Plasma (following n-3 supplementation) | 161 ± 7 pg/mL | [1] |
| Healthy Individuals | Serum | 5.65 (2.19-9.43) ng/mL (Median, Range) | [2] |
| ST-Segment Elevation Myocardial Infarction (STEMI) | Serum | Significantly lower than healthy controls (Cut-off for predicting STEMI: 5.07 ng/mL) | [3] |
| Acute Ischemic Stroke (AIS) | Serum (at admission) | 1.07 (0.11-9.29) ng/mL (Median, Range) | [2] |
| Acute Ischemic Stroke (AIS) | Serum (at discharge) | 1.70 (0.30-16.62) ng/mL (Median, Range) | [2] |
| Rheumatoid Arthritis | Synovial Fluid | ~31 pM | [4] |
| Alzheimer's Disease | Cerebrospinal Fluid (CSF) | Levels correlate with Mini-Mental State Examination (MMSE) scores | [5] |
Experimental Protocols for 17(R)-Resolvin D1 Quantification
Accurate measurement of 17(R)-Resolvin D1 is paramount for research and clinical applications. The two primary methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunological assay for quantifying specific analytes. Commercial kits are available for the detection of Resolvin D1.
Principle: A competitive ELISA format is commonly used. In this setup, a known amount of labeled RvD1 competes with the RvD1 in the sample for binding to a limited number of specific antibodies coated on a microplate. The amount of labeled RvD1 bound to the antibody is inversely proportional to the concentration of RvD1 in the sample.
Generalized Protocol:
-
Sample Preparation: Plasma or serum samples may require purification using solid-phase extraction (SPE) to remove interfering substances.[6]
-
Standard Curve Preparation: A series of standards with known RvD1 concentrations are prepared to generate a standard curve.
-
Incubation: Samples and standards are added to the antibody-coated microplate wells, followed by the addition of an enzyme-conjugated RvD1 tracer. The plate is then incubated to allow for competitive binding.
-
Washing: The plate is washed to remove unbound reagents.
-
Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric reaction.
-
Measurement: The absorbance of the color product is measured using a microplate reader.
-
Quantification: The concentration of RvD1 in the samples is determined by comparing their absorbance to the standard curve.[6][7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific analytical technique for identifying and quantifying molecules.
Principle: This method involves the separation of components in a sample by liquid chromatography, followed by their ionization and detection based on their mass-to-charge ratio using mass spectrometry.
Generalized Protocol:
-
Sample Preparation: This is a critical step and typically involves solid-phase extraction (SPE) to isolate and concentrate the lipid mediators from the biological matrix (e.g., plasma, serum, synovial fluid).[8][9]
-
Liquid Chromatography (LC) Separation: The extracted sample is injected into an LC system. A reversed-phase C18 column is commonly used to separate the different lipid mediators based on their hydrophobicity. A gradient elution with a mobile phase consisting of a mixture of water, acetonitrile, and methanol with a small amount of acetic acid is often employed.[10]
-
Mass Spectrometry (MS) Detection: The separated molecules from the LC column are introduced into the mass spectrometer. Electrospray ionization (ESI) in the negative ion mode is typically used to generate ions. The mass spectrometer is operated in a multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for 17(R)-RvD1 are monitored for highly selective and sensitive detection.[10][11]
-
Quantification: The concentration of 17(R)-RvD1 is determined by comparing the peak area of the analyte in the sample to that of a known amount of a stable isotope-labeled internal standard.
Signaling Pathways of 17(R)-Resolvin D1
17(R)-Resolvin D1 exerts its pro-resolving effects by binding to specific G protein-coupled receptors (GPCRs), primarily ALX/FPR2 and GPR32.[4][12] Activation of these receptors triggers intracellular signaling cascades that ultimately lead to the dampening of inflammation and promotion of tissue repair.
Caption: Signaling pathway of 17(R)-Resolvin D1.
The binding of 17(R)-RvD1 to its receptors, ALX/FPR2 and GPR32, initiates a signaling cascade that leads to the inhibition of the pro-inflammatory transcription factor NF-κB.[13][14] This, in turn, suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and promotes the resolution of inflammation by enhancing the clearance of apoptotic cells and debris by macrophages and reducing neutrophil infiltration at the site of inflammation.
Caption: General workflow for 17(R)-RvD1 quantification.
This comparative guide underscores the critical role of 17(R)-Resolvin D1 in maintaining inflammatory homeostasis. The observed alterations in its levels across various diseases highlight its potential as both a biomarker for disease activity and a therapeutic target. Further research into the precise mechanisms governing its production and signaling will undoubtedly pave the way for innovative pro-resolving therapies.
References
- 1. Resolvins D1, D2, and other mediators of self-limited resolution of inflammation in human blood following n-3 fatty acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. The Role of Serum Resolvin D1 Levels in Determining the Presence and Prognosis of ST-Segment Elevation Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proresolving and cartilage-protective actions of resolvin D1 in inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolution of inflammation is altered in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. abbkine.com [abbkine.com]
- 8. Resolvins D1, D2, and Other Mediators of Self-Limited Resolution of Inflammation in Human Blood following n-3 Fatty Acid Supplementation - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI Insight - Proresolving and cartilage-protective actions of resolvin D1 in inflammatory arthritis [insight.jci.org]
- 12. ALX/FPR2 Activation by Stereoisomers of D1 Resolvins Elucidating with Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functions of resolvin D1-ALX/FPR2 receptor interaction in the hemoglobin-induced microglial inflammatory response and neuronal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resolvin D1 improves survival in experimental sepsis through reducing bacterial load and preventing excessive activation of inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Guide to Inter-laboratory Variability in Resolvin Measurement
For researchers, scientists, and drug development professionals, the accurate quantification of resolvins and other specialized pro-resolving mediators (SPMs) is paramount to understanding their roles in inflammation resolution and therapeutic potential. However, significant inter-laboratory variability in measurement presents a critical challenge. This guide provides an objective comparison of the predominant analytical methods, supported by experimental data, to shed light on the sources of this variability and offer best practices for generating reliable and comparable results.
Resolvins, potent lipid mediators derived from omega-3 fatty acids, are key players in the resolution of inflammation.[1][2] Their low endogenous concentrations and structural complexity make their accurate measurement a formidable task.[1] This guide delves into the nuances of the most common analytical techniques, highlighting the factors that contribute to variability between laboratories and offering a framework for improved standardization.
Methodological Showdown: LC-MS/MS vs. ELISA
The two primary methods for quantifying resolvins are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme-linked immunosorbent assay (ELISA). While both have their applications, their performance characteristics differ significantly, impacting data comparability.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS is widely regarded as the gold standard for resolvin analysis due to its high sensitivity, specificity, and ability to multiplex, allowing for the simultaneous measurement of multiple analytes.[1][3][4] This technique separates complex mixtures of lipids using liquid chromatography, followed by mass spectrometry for identification and quantification based on the unique mass-to-charge ratio of each molecule and its fragments.
The superiority of LC-MS/MS lies in its ability to distinguish between structurally similar isomers, a critical feature given the diversity of the resolvin family.[5] However, the complexity of the methodology, from sample preparation to data analysis, can introduce variability if not rigorously controlled.
Enzyme-Linked Immunosorbent Assay (ELISA): A High-Throughput Alternative with Caveats
ELISA offers a more accessible and higher-throughput alternative to LC-MS/MS. These assays utilize antibodies to detect specific resolvins. While commercial ELISA kits are available, they are prone to cross-reactivity with other structurally related lipids, which can lead to an overestimation of resolvin concentrations.[6] This lack of specificity is a major contributor to inter-laboratory discrepancies. Therefore, while useful for screening, ELISA results should be interpreted with caution and ideally be validated by LC-MS/MS.[6]
Unpacking the Data: Performance of Resolvin Measurement Methods
The following tables summarize quantitative data from various studies employing LC-MS/MS for resolvin analysis. It is important to note that a direct inter-laboratory comparison study for resolvins has not been formally published. However, the data below, derived from different laboratories and studies, illustrates the range of performance that can be achieved and highlights the existing variability.
Table 1: Solid-Phase Extraction (SPE) Recovery Rates for Resolvins and other SPMs
| Analyte Class | Internal Standard | Recovery (%) | Matrix |
| Specialized Pro-resolving Mediators (SPMs) | Deuterated SPMs | >85-95% | Various Tissues |
| Specialized Pro-resolving Mediators (SPMs) | Deuterated SPMs | 78 ± 4% to 87 ± 3% | Human Serum (500 µL) |
| 65 Lipid Mediators | Deuterated Standards | 29-134% | Plasma |
Data compiled from multiple sources, showcasing the range of extraction efficiencies.
Table 2: LC-MS/MS Method Performance for Resolvin Quantification
| Analyte | Lower Limit of Quantification (LLOQ) | On-Column Amount | Matrix |
| Specialized Pro-resolving Mediators (SPMs) | 0.02–0.2 nM | 0.18–2.7 pg | Plasma/Serum |
| Various Resolvins | 1–38 pg/mL | Not specified | Plasma, Cells, Exudates |
| Over 100 Lipid Mediators | 0.03 to 5884 ng/mL | Not specified | Plasma, Adipose Tissue |
| 87 Oxylipins | 0.05-0.5 pg | Not specified | Multiple biological samples |
This table demonstrates the high sensitivity of LC-MS/MS methods, though the LLOQ can vary based on the specific resolvin, matrix, and instrumentation.
The Root of Discrepancy: Sources of Inter-laboratory Variability
The lack of standardized protocols is a primary driver of inter-laboratory variability in resolvin measurement. Key areas where differences can arise include:
-
Sample Collection and Handling: Resolvins are susceptible to degradation. Variations in sample collection, storage conditions, and freeze-thaw cycles can significantly impact their measured concentrations.
-
Extraction and Purification: Solid-phase extraction (SPE) is a critical step for isolating resolvins from complex biological matrices. The choice of SPE sorbent, solvents, and elution conditions can affect recovery rates and introduce variability.[3] Matrix effects, where other components in the sample interfere with the ionization of the analyte, can also be a significant source of error.[6]
-
LC-MS/MS Instrumentation and Parameters: Different mass spectrometers have varying sensitivities and resolutions. Optimization of instrument parameters, such as ionization source settings and collision energies, is crucial for achieving optimal performance and can differ between laboratories.
Visualizing the Process: Experimental Workflow and Signaling
To promote a better understanding of the analytical process and the biological context of resolvins, the following diagrams illustrate a typical experimental workflow and a representative signaling pathway.
Caption: Experimental workflow for resolvin analysis.
Caption: Simplified signaling pathway of Resolvin E1 (RvE1).
Detailed Experimental Protocols
To facilitate methodological harmonization, a detailed protocol for the analysis of resolvins in tissue using LC-MS/MS is provided below, based on established methodologies.
1. Tissue Homogenization
-
Objective: To disrupt tissue structure and release resolvins while preventing their degradation.
-
Materials: Pre-chilled mortar and pestle or mechanical homogenizer, liquid nitrogen, ice-cold methanol containing deuterated internal standards.
-
Protocol:
-
Weigh the frozen tissue sample.
-
In a pre-chilled mortar on dry ice, add the frozen tissue and a small volume of liquid nitrogen to maintain its brittle state.
-
Grind the tissue to a fine powder using a pre-chilled pestle.
-
Transfer the powdered tissue to a tube containing ice-cold methanol with deuterated internal standards to precipitate proteins and extract lipids.
-
2. Solid-Phase Extraction (SPE)
-
Objective: To purify and concentrate resolvins from the tissue homogenate.
-
Materials: C18 SPE cartridges, methanol, water, hexane, nitrogen gas evaporator.
-
Protocol:
-
Condition the C18 SPE cartridge by washing with methanol followed by water.
-
Acidify the sample to approximately pH 3.5 and load it onto the conditioned cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Wash with hexane to elute non-polar lipids.
-
Elute the resolvins with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a methanol/water mixture (typically 50:50, v/v) for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
Objective: To separate, identify, and quantify resolvins.
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Typical LC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phases: Acetonitrile/methanol/acetic acid and water with acetic acid are common.
-
Gradient: A gradient elution is used, starting with a lower percentage of the organic mobile phase and gradually increasing it to elute the resolvins based on their hydrophobicity.[4][9]
-
-
Typical MS Conditions:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each resolvin and internal standard.
-
Conclusion and Recommendations
The measurement of resolvins is fraught with challenges that can lead to significant inter-laboratory variability. While LC-MS/MS stands as the most reliable method, its complexity necessitates a concerted effort towards standardization. To improve the comparability of data across different studies, the following recommendations are proposed:
-
Adoption of Standardized Protocols: The research community would benefit from the development and adoption of consensus protocols for sample handling, extraction, and analysis.
-
Use of Certified Reference Materials: The availability and use of certified reference materials for resolvins would enable laboratories to validate their methods and ensure the accuracy of their measurements.
-
Participation in Proficiency Testing Schemes: The establishment of inter-laboratory comparison studies would allow laboratories to assess their performance against their peers and identify areas for improvement.
-
Transparent Reporting: Publications should include detailed descriptions of the analytical methods used, including all parameters for sample preparation, chromatography, and mass spectrometry, as well as clear criteria for the limit of detection and quantification.
By addressing these sources of variability, the scientific community can enhance the reliability of resolvin measurements, paving the way for a clearer understanding of their role in health and disease and accelerating the development of novel resolvin-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Formation, Signaling and Occurrence of Specialized Pro-Resolving Lipid Mediators—What is the Evidence so far? [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Review of methodology and re‐analysis of lipidomic data focusing on specialised pro‐resolution lipid mediators (SPMs) in a human model of resolving inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 17(R)-Resolvin D1-d5: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of specialized biochemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of 17(R)-Resolvin D1-d5, a deuterated internal standard commonly used in lipid mediator metabolomics. The primary consideration for disposal is that this product is typically supplied in an ethanol solution, which governs its classification as a hazardous waste.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to review the Safety Data Sheet (SDS) provided by the manufacturer. The material should be treated as potentially hazardous. The ethanol solvent is a highly flammable liquid and can cause serious eye irritation.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.
-
Body Protection: A lab coat should be worn.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling larger volumes or if there is a risk of generating aerosols.
Disposal Procedures
The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste. Due to its ethanol content, it is classified as an ignitable hazardous waste.
Step-by-Step Disposal Protocol:
-
Do Not Dispose Down the Drain: Under no circumstances should solutions containing this compound and ethanol be poured down the sink. Ethanol is forbidden from entering public sewer systems, and dilution is not an acceptable method of disposal.
-
Waste Collection:
-
Designate a specific, compatible waste container for flammable organic waste. This container should be made of a material that will not react with ethanol.
-
The container must be clearly labeled as "Hazardous Waste - Flammable Liquid" and list all chemical constituents, including "Ethanol" and "this compound".
-
-
Segregation of Waste: Store the flammable waste container separately from incompatible materials, such as strong oxidizing agents, acids, and bases, to prevent dangerous reactions.
-
Storage of Waste Container:
-
The waste container must be kept tightly sealed at all times, except when adding waste.
-
Store the container in a designated, cool, and well-ventilated satellite accumulation area away from sources of ignition like heat, sparks, or open flames.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the full hazardous waste container. Do not allow waste to accumulate for extended periods.
Spill Management
In the event of a small spill, absorb the material with an inert, dry material (e.g., vermiculite, sand, or chemical absorbent pads) and place it in the designated hazardous waste container. For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
Product Data Summary
The following table summarizes key quantitative data for a typical this compound product.
| Property | Value |
| Molecular Formula | C₂₂H₂₇D₅O₅ |
| Formula Weight | 381.5 g/mol |
| Purity | ≥99% deuterated forms (d₁-d₅) |
| Formulation | A solution in ethanol (concentration may vary, e.g., 100 µg/ml) |
| Solubility (approx.) | DMF: 50 mg/mlEthanol: 50 mg/mlPBS (pH 7.2): 0.05 mg/ml |
| Storage Temperature | -80°C |
| Stability | ≥ 1 year at -80°C |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Essential Safety and Logistical Information for Handling 17(R)-Resolvin D1-d5
This guide provides crucial safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with 17(R)-Resolvin D1-d5. The following step-by-step instructions and data are designed to ensure the safe and effective handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving this compound. The compound is typically supplied in an ethanol solution, which is a highly flammable liquid and can cause serious eye irritation[1]. The following table summarizes the minimum recommended PPE.
| Equipment | Specification | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash-prone procedures. | Protects against splashes of the ethanol solution, which can cause serious eye irritation[1][2]. |
| Hand Protection | Disposable nitrile gloves. Consider double-gloving for added protection. | Protects skin from incidental contact. Gloves should be changed immediately if contaminated[2][3]. |
| Body Protection | Fire-resistant laboratory coat. | Protects skin and clothing from splashes and spills of the flammable ethanol solution[4]. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or chemical fume hood. | Use appropriate respiratory protection if there is a risk of inhaling aerosols or if working outside of a ventilated enclosure[4]. |
| Footwear | Closed-toe shoes. | Prevents injuries from dropped objects or spills[4]. |
Operational Plan: Step-by-Step Guidance
Receiving and Storage
-
Inspection : Upon receipt, inspect the vial for any damage or leaks.
-
Storage Conditions : Store the compound at -80°C in its original packaging[5]. This is critical for maintaining the stability of the resolvin.
-
Inert Atmosphere : To prevent hydrogen-deuterium exchange with atmospheric moisture, store the vial in a desiccator or a container with a dry, inert atmosphere (e.g., argon or nitrogen)[6].
-
Light Sensitivity : Protect the compound from light[5].
Handling and Preparation of Solutions
-
Warning : This product is for research use only and should not be used for human or veterinary diagnostic or therapeutic purposes[7]. It should be considered hazardous until more information is available[5].
-
Location : All handling of this compound should be performed in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure and manage flammable vapors[8].
-
Solvent Management : The compound is supplied in ethanol[7]. If a different solvent is required:
-
Aliquoting : To avoid repeated freeze-thaw cycles which can degrade the resolvin, it is recommended to aliquot the solution into single-use vials for storage[5].
-
Preventing Contamination : Use thoroughly dried glassware to prevent moisture contamination and subsequent H-D exchange[6].
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
Disposal Plan
The disposal of this compound and its associated waste must comply with local, state, and federal regulations. As a deuterated compound, it is a stable, non-radioactive isotope and does not pose a radiological threat[8][9]. The primary hazard is associated with the solvent.
| Waste Stream | Disposal Procedure |
| Unused/Expired Compound | Dispose of as hazardous chemical waste. Given it is in an ethanol solution, it should be placed in a properly labeled, sealed container for flammable liquid waste. |
| Contaminated Labware (Gloves, Pipette Tips, etc.) | Place in a designated solid hazardous waste container for incineration. |
| Empty Vials | Rinse with a suitable solvent (e.g., ethanol) three times. Collect the rinsate as flammable liquid waste. The rinsed vial can then be disposed of as regular laboratory glass waste, unless institutional policy dictates otherwise. |
| Contaminated Glassware | Decontaminate by rinsing with an appropriate solvent. Collect the rinsate as hazardous waste. Wash the glassware according to standard laboratory procedures. |
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound - Cayman Chemical [bioscience.co.uk]
- 8. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 9. Deuterated Compounds [simsonpharma.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
